molecular formula C9H3Cl3O3 B2556288 Benzene-tricarbonyl trichloride CAS No. 80731-20-0

Benzene-tricarbonyl trichloride

Cat. No.: B2556288
CAS No.: 80731-20-0
M. Wt: 265.47
InChI Key: VXPZSDUXKPVHJC-UHFFFAOYSA-N
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Description

Benzene-tricarbonyl trichloride is a useful research compound. Its molecular formula is C9H3Cl3O3 and its molecular weight is 265.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2,3-tricarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3O3/c10-7(13)4-2-1-3-5(8(11)14)6(4)9(12)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPZSDUXKPVHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)Cl)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Analysis of (η⁶-Arene)tricarbonylchromium Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Subject of Inquiry

The query "Benzene-tricarbonyl trichloride" presents an ambiguity that warrants clarification. This term could potentially refer to two distinct chemical compounds:

  • 1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride): An organic acyl chloride with the formula C₆H₃(COCl)₃.

  • (η⁶-Benzene)tricarbonylchromium(0): An organometallic "piano stool" complex with the formula (C₆H₆)Cr(CO)₃.[1]

Given the context of an in-depth structural analysis for a scientific audience, this guide will focus on the latter, the (η⁶-arene)tricarbonylchromium complexes. The structural elucidation of these organometallic compounds is a more complex and multifaceted endeavor, involving a suite of advanced analytical techniques. The term "trichloride" in the original query is likely a misnomer, and this guide will proceed with the well-established and extensively studied (η⁶-arene)tricarbonylchromium framework.

These complexes are of significant interest due to the profound electronic changes induced by the coordination of the chromium tricarbonyl moiety to the arene ring.[2][3] This coordination renders the aromatic ring more electrophilic and acidic, enabling a range of synthetic transformations that are not feasible with the uncomplexed arene.[1][2][3] A thorough understanding of their three-dimensional structure and electronic properties is therefore paramount for their application in organic synthesis and materials science.

This guide provides a comprehensive overview of the key analytical techniques employed in the structural analysis of (η⁶-arene)tricarbonylchromium complexes, with (η⁶-benzene)tricarbonylchromium serving as the archetypal example.

Synthesis of (η⁶-Arene)tricarbonylchromium Complexes

A foundational understanding of the synthesis of these complexes is crucial for appreciating sample purity and potential side products that may influence structural analysis. The most common method for synthesizing (η⁶-arene)tricarbonylchromium complexes is the direct reaction of the arene with chromium hexacarbonyl, Cr(CO)₆.[4][5] This is often carried out by heating the reactants in a high-boiling inert solvent mixture, such as di-n-butyl ether and tetrahydrofuran.[2][6][7]

Experimental Protocol: Synthesis of (η⁶-Benzene)tricarbonylchromium
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Reagents: Add chromium hexacarbonyl (Cr(CO)₆) and a 1.0–1.2 molar equivalent of the arene (in this case, benzene) to the flask.[6]

  • Solvent: Add a solvent mixture of di-n-butyl ether and tetrahydrofuran (9:1 v/v).[2][6][7]

  • Inert Atmosphere: Purge the system with an inert gas, such as argon or nitrogen.

  • Heating: Heat the reaction mixture to reflux (approximately 140-160 °C) for 20–48 hours.[6]

  • Workup: After cooling, the reaction mixture is typically filtered to remove any insoluble byproducts. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired (η⁶-arene)tricarbonylchromium complex as a crystalline solid.[2][6][7]

Synthesis_Workflow reagents Cr(CO)6 + Arene reaction Reflux (140-160°C) under Argon reagents->reaction solvent Bu2O/THF (9:1) solvent->reaction workup Cool & Filter reaction->workup purification Column Chromatography or Recrystallization workup->purification product (η⁶-Arene)Cr(CO)3 purification->product

Caption: General workflow for the synthesis of (η⁶-Arene)Cr(CO)₃ complexes.

X-ray Crystallography: The Definitive Structural Probe

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional molecular structure of (η⁶-arene)tricarbonylchromium complexes. This technique provides accurate data on bond lengths, bond angles, and the overall geometry of the molecule in the solid state.

The crystal structure of (η⁶-benzene)tricarbonylchromium reveals a "piano stool" geometry, where the chromium atom is coordinated to the planar benzene ring and three carbonyl ligands.[1] Studies have shown that upon complexation, the benzene ring may exhibit a slight distortion from perfect D₆h symmetry to C₃v symmetry, with alternating C-C bond lengths.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow suitable single crystals of the complex, typically by slow evaporation of a saturated solution or by vapor diffusion.

  • Crystal Mounting: Mount a high-quality single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations.

  • Diffraction Pattern: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of frames at different crystal orientations.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Key Structural Parameters of (η⁶-Benzene)tricarbonylchromium
ParameterValueReference
Cr-C (carbonyl) bond length~1.84 Å[9]
C-O (carbonyl) bond length~1.16 Å[9]
Cr-C (arene) bond distance~2.22 Å[9]
C-C (arene) bond lengthsAlternating, avg. ~1.41 Å[8]
Arene ring distortionSlight boat conformation[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic structure and bonding in (η⁶-arene)tricarbonylchromium complexes in solution. Both ¹H and ¹³C NMR provide valuable insights.

A characteristic feature in the ¹H NMR spectrum of these complexes is a significant upfield shift of the arene proton resonances (typically 1.5-2.0 ppm) compared to the free arene.[10] This shielding effect is attributed to the electron-withdrawing nature of the Cr(CO)₃ moiety and the magnetic anisotropy of the metal center. In ¹³C NMR, the arene carbon signals also experience an upfield shift upon complexation.[11] The carbonyl carbons typically resonate in the range of 180 to 250 ppm.[12][13]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an indispensable technique for characterizing metal carbonyl complexes. The number, position, and intensity of the carbonyl stretching bands (ν(CO)) in the IR spectrum provide a wealth of information about the molecule's symmetry and electronic properties.

For (η⁶-benzene)tricarbonylchromium, which has C₃v symmetry, two IR-active CO stretching bands are typically observed in the region of 1800-2100 cm⁻¹.[14] The position of these bands is sensitive to the extent of π-backbonding from the metal d-orbitals to the π* orbitals of the CO ligands. Stronger π-backbonding weakens the C-O bond, resulting in a lower stretching frequency.[12] Therefore, IR spectroscopy serves as an excellent probe of the electronic environment of the chromium center.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a sample by dissolving the complex in a suitable solvent (e.g., hexane or dichloromethane) in an IR cell, or as a KBr pellet for solid-state analysis.

  • Spectrum Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic ν(CO) bands and compare their frequencies to literature values.

Typical ν(CO) Stretching Frequencies for Metal Carbonyls
Bonding ModeFrequency Range (cm⁻¹)
Free CO2143[12][13]
Terminal M-CO1850-2125[12][13]
Bridging μ₂-CO1750-1850[12][13]
Bridging μ₃-CO1600-1675[12][13]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of (η⁶-arene)tricarbonylchromium complexes. The fragmentation in the mass spectrometer typically involves the sequential loss of the three carbonyl ligands, followed by the loss of the arene ligand. This provides a clear indication of the complex's composition.

Due to the relatively weak metal-ligand bonds, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often preferred to observe the molecular ion peak with minimal fragmentation.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the complex in a suitable volatile solvent.

  • Ionization: Introduce the sample into the mass spectrometer and ionize it using an appropriate technique (e.g., ESI, MALDI, or electron ionization).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Integrated Structural Analysis Workflow

A comprehensive structural analysis of an (η⁶-arene)tricarbonylchromium complex involves the synergistic application of multiple analytical techniques. The following diagram illustrates a typical workflow.

Integrated_Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_crystallography Definitive Structure cluster_analysis Data Interpretation synthesis Synthesized Complex nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy (ν(CO) analysis) synthesis->ir ms Mass Spectrometry (Molecular Weight & Fragmentation) synthesis->ms xray Single-Crystal X-ray Diffraction synthesis->xray interpretation Integrated Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation xray->interpretation

Caption: Integrated workflow for the structural analysis of (η⁶-Arene)Cr(CO)₃ complexes.

Conclusion

The structural analysis of (η⁶-arene)tricarbonylchromium complexes is a multifaceted process that relies on the combined application of several powerful analytical techniques. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods such as NMR, IR, and mass spectrometry are essential for characterizing these complexes in solution, probing their electronic properties, and confirming their composition. A thorough and integrated approach, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals working with these versatile and reactive organometallic compounds.

References

  • Wikipedia. (Benzene)chromium tricarbonyl. [Link]

  • Khetrapal, C. L., Kunwar, A. C., Kanekar, C. R., & Diehl, P. (1971). NMR Investigations on (Benzene) Chromium Tricarbonyl Oriented in a Nematic Phase. Molecular Crystals and Liquid Crystals, 12(2), 179-187.
  • Transition Metal Carbonyls. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Organometallic HyperTextBook: Carbonyl Complexes. (n.d.). Retrieved from [Link]

  • McGlinchey, M. J. (1974). N.M.R. Studies of the Bonding in Arene Chromium Tricarbonyl Complexes. McMaster University.
  • Brown, D. A., & Rawlinson, D. J. (1968). Nuclear magnetic resonance study of arene metal tricarbonyl complexes. Canadian Journal of Chemistry, 46(3), 515-522.
  • Rees, B., & Coppens, P. (1973). Electronic structure of benzene chromium tricarbonyl by X-ray and neutron diffraction at 78 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(11), 2516-2528.
  • Bodner, G. M., & Todd, L. J. (1974). A Fourier-Transform Carbon-13 Nuclear Magnetic Resonance Study of (Arene)tricarbonylchromium Complexes. Inorganic Chemistry, 13(2), 360-363.
  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
  • Priyanka Jain Chemistry. (2017, November 28). Variation of stretching frequency of C-O bond in metal carbonyls [Video]. YouTube. [Link]

  • Metal Carbonyls. (n.d.). Purdue University. Retrieved from [Link]

  • Low, A. A., & Hall, M. B. (2000). Benzene chromium tricarbonyl revisited: Theoretical study of the structure and dynamics of (η6-C6H6)Cr(CO)3. International Journal of Quantum Chemistry, 77(1), 152-160.
  • Wurst, K., & Jaitner, P. (2012). Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1059-1070.
  • Bailey, M. F., & Dahl, L. F. (1965). Three-Dimensional Crystal Structure of Benzenechromium Tricarbonyl with Further Comments on the Dibenzenechromium Structure. Inorganic Chemistry, 4(9), 1314-1319.
  • Vandenheuvel, W. J. A., Keller, J. S., Veening, H., & Willeford, B. R. (1970). Gas-Liquid Chromatography-Mass Spectrometry of Some Arene Tricarbonylchromium Complexes. Analytical Letters, 3(6), 279-286.
  • Yufit, D. S., & Howard, J. A. K. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. Journal of Chemistry, 2017, 1-9.
  • Wolfa. (n.d.). Benzene Chromium Tricarbonyl丨CAS 12082-08-5. Retrieved from [Link]

  • Purple Chrome: The Inorganic Experiments. (2011, October 12). Benzene Chromium Tricarbonyl and Challenge. Retrieved from [Link]

  • SpectraBase. (n.d.). Chromium, (.eta.6-benzene)tricarbonyl-. Retrieved from [Link]

  • Mondal, S., et al. (2022). Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 28(51), e202201358.
  • Mondal, S., et al. (2022). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv.
  • PubChem. (n.d.). (Benzene)chromium tricarbonyl. Retrieved from [Link]

  • Mondal, S., et al. (2022). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv.
  • ChemTube3D. (n.d.). Benzene chromium tricarbonyl - C3v. Retrieved from [Link]

  • Nicholls, B., & Whiting, M. C. (1959). The Organic Chemistry of the Transition Elements. Part I. Tricarbonylchromium Derivatives of Aromatic Compounds. Journal of the Chemical Society (Resumed), 551-556.
  • Mondal, S., et al. (2022). (η6 ‐Arene)Tricarbonylchromium Complexes.
  • Wurst, K., & Jaitner, P. (2012). Synthesis and structure of tricarbonyl(η 6 -arene)chromium complexes of phenyl and benzyl D-glycopyranosides. Beilstein Journal of Organic Chemistry, 8, 1059-1070.
  • NIST. (n.d.). Benzenechromiumtricarbonyl. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzene-chromium(0) tricarbonyl. Retrieved from [Link]

  • Maricq, M. M., Waugh, J. S., Fletcher, J. L., & McGlinchey, M. J. (1978). Anisotropic ring-carbon chemical shifts in arene chromium tricarbonyl complexes. Journal of the American Chemical Society, 100(21), 6762-6764.
  • Hangan, A. C., et al. (2004). Syntheses and nmr spectra of arene- dicarbonyl-triphenylphosphine-chromium- complexes.
  • Reingold, I. D., et al. (1993). Crystal and molecular structures of novel (arene)chromium tricarbonyl complexes (Aminobenzenes ; 18). OPUS.
  • Rose-Munch, F., & Rose, E. (2007). Chromium arene complexes in organic synthesis. Chemical Society Reviews, 36(10), 1589-1604.
  • Seyferth, D. (2002). Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work by the Research Groups of E. O. Fischer, H. H. Zeiss, F. Hein, C. Elschenbroich, and Others. Organometallics, 21(14), 2800-2820.
  • Public Domain Files. (2014, February 22). Space-filling model of the (benzene)chromium tricarbonyl molecule, [(C6H6)Cr(CO)3]. Retrieved from [Link]

  • Corradini, P., & Allegra, G. (1959). X-RAY DETERMINATION OF THE STRUCTURE OF TRICARBONYLCHROMIUM-BENZENE. Journal of the American Chemical Society, 81(21), 5510-5510.
  • Wurst, K., & Jaitner, P. (2012). Synthesis and structure of tricarbonyl(η⁶-arene)chromium complexes of phenyl and benzyl D-glycopyranosides.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Trimesoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Trimesoyl Chloride

Trimesoyl chloride (TMC), systematically named 1,3,5-benzenetricarbonyl trichloride, is a highly reactive trifunctional molecule that serves as a critical building block in a multitude of advanced materials.[1][2][3][4] Its planar structure, derived from trimesic acid, features three acyl chloride groups symmetrically positioned on a benzene ring.[3][4] This unique architecture makes it an indispensable monomer in the synthesis of high-performance polymers, particularly in the fabrication of reverse osmosis and nanofiltration membranes for water desalination and purification.[5][6][7][8] Beyond membrane technology, TMC is integral to the development of covalent organic frameworks (COFs), specialty polymers, and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][6]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of trimesoyl chloride, offering field-proven insights and detailed methodologies to ensure the production of high-purity material essential for demanding research and development applications.

Part 1: Synthesis of Trimesoyl Chloride

The most prevalent and industrially viable method for synthesizing trimesoyl chloride is through the chlorination of trimesic acid.[9] Thionyl chloride (SOCl₂) is the most commonly employed chlorinating agent for this transformation due to its efficacy and the convenient removal of byproducts.[9][10]

Reaction Mechanism and Stoichiometry

The fundamental reaction involves the conversion of the three carboxylic acid groups of trimesic acid into acyl chloride groups. The overall balanced chemical equation for this reaction is:

C₆H₃(COOH)₃ + 3 SOCl₂ → C₆H₃(COCl)₃ + 3 SO₂ (g) + 3 HCl (g)

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The removal of these gases from the reaction mixture helps to drive the reaction to completion.[9]

A molar excess of thionyl chloride is typically used to ensure the complete conversion of trimesic acid and to serve as a solvent for the reaction.[11] The molar ratio of trimesic acid to thionyl chloride can range from 1:3.5 to 1:10.[11]

Catalysis: Enhancing Reaction Kinetics

While the reaction can proceed without a catalyst, the addition of a catalyst significantly increases the reaction rate.[10][11] Common catalysts include:

  • N,N-dimethylformamide (DMF): A catalytic amount of DMF is often used to accelerate the reaction.[9]

  • Organic Amines or Quaternary Ammonium Salts: These can act as phase transfer catalysts.[11]

  • Lewis Acids: Ferric chloride (FeCl₃) or a ferric chloride-nitromethane complex has been shown to be an effective catalyst.[10][12]

The choice of catalyst can influence the reaction time and the purity of the final product. For instance, the use of pyridine as a catalyst can sometimes lead to purification difficulties due to the formation of pyridine salts.[10]

Experimental Protocol: Synthesis of Trimesoyl Chloride

This protocol describes a common laboratory-scale synthesis of trimesoyl chloride using thionyl chloride and a catalyst.

Materials and Equipment:

  • Trimesic acid

  • Thionyl chloride (SOCl₂)

  • Catalyst (e.g., N,N-dimethylformamide or ferric chloride)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet

  • Heating mantle with a magnetic stirrer

  • Distillation apparatus (for purification)

  • Vacuum pump

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases).

  • Charging the Reactor: Add trimesic acid to the flask. Then, carefully add an excess of thionyl chloride. The thionyl chloride acts as both a reactant and a solvent.[11]

  • Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., a few drops of DMF or 0.1-1.5 weight percent of ferric chloride based on the weight of trimesic acid).[10][12]

  • Reaction: Heat the mixture to a temperature between 60-80°C and reflux with stirring.[11] The reaction time can vary from a few hours to 15 hours, depending on the scale and catalyst used.[10][11] The reaction is complete when the evolution of gas ceases.

  • Initial Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure.[13]

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. [14][15] All manipulations must be performed in a well-ventilated fume hood.[14][16]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [14][17]

  • The reaction releases toxic gases (HCl and SO₂). [9] Ensure the gas outlet is properly connected to a neutralization trap.

  • Trimesoyl chloride is also corrosive and causes severe skin burns and eye damage. [17] Avoid contact with skin and eyes.

Part 2: Purification of Trimesoyl Chloride

Purification of the crude trimesoyl chloride is crucial to achieve the high purity required for most applications, typically exceeding 99%.[11][18] The primary method for purification is vacuum distillation.[11][13][18]

Experimental Protocol: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the trimesoyl chloride.

  • Distillation: Heat the crude product under reduced pressure. The excess thionyl chloride will distill first.[13] Trimesoyl chloride is then distilled at a higher temperature. The boiling point of trimesoyl chloride is 175-176 °C at 15 Torr.[8]

  • Collection: Collect the purified trimesoyl chloride as a colorless to pale yellow liquid, which may solidify upon cooling to a white crystalline solid.[2][8] The melting point of pure trimesoyl chloride is approximately 36.3 °C.[8]

The use of a phase transfer catalyst in the synthesis can lead to high purity (over 99.2%) and high yield (96%) of the final product.[18]

Part 3: Characterization of Trimesoyl Chloride

Thorough characterization is essential to confirm the identity and purity of the synthesized trimesoyl chloride. The following spectroscopic techniques are commonly employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The FTIR spectrum of trimesoyl chloride is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically observed in the range of 1750-1780 cm⁻¹. The presence of this sharp, intense peak and the absence of a broad O-H stretching band from the starting trimesic acid (around 2500-3300 cm⁻¹) are strong indicators of a successful reaction. In the context of its application in membrane synthesis, the C=O stretching vibration of the amide bond formed during interfacial polymerization is often monitored around 1640 cm⁻¹.[19][20]

Functional Group **Characteristic Absorption (cm⁻¹) **
C=O (Acyl Chloride)1750 - 1780
C-Cl600 - 800
Aromatic C=C1400 - 1600
Aromatic C-H~3030
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule.

  • ¹H NMR: Due to the symmetry of the trimesoyl chloride molecule, the ¹H NMR spectrum is very simple, showing a single sharp singlet for the three equivalent aromatic protons.[1] The chemical shift of this singlet is typically observed in the downfield region, characteristic of aromatic protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons, confirming the molecular structure.

Nucleus Expected Chemical Shift (ppm) Multiplicity Assignment
¹HDownfield regionSingletAromatic C-H
¹³C~168SingletCarbonyl (C=O)
¹³C~135, ~137SingletsAromatic C
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of trimesoyl chloride will show a molecular ion peak (M⁺) corresponding to its molecular weight (265.48 g/mol ).[1][21][22] Isotopic peaks corresponding to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will also be observed.

Diagrams

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product & Analysis TrimesicAcid Trimesic Acid ReactionVessel Reaction (60-80°C, Catalyst) TrimesicAcid->ReactionVessel ThionylChloride Thionyl Chloride ThionylChloride->ReactionVessel Distillation Distillation of excess SOCl₂ ReactionVessel->Distillation Crude Product VacuumDistillation Vacuum Distillation Distillation->VacuumDistillation TMC Pure Trimesoyl Chloride VacuumDistillation->TMC Characterization Characterization (FTIR, NMR, MS) TMC->Characterization

Caption: Workflow for the synthesis and purification of trimesoyl chloride.

Reaction Mechanism

ReactionMechanism reactant Trimesic Acid R-COOH intermediate Chlorosulfite Intermediate R-COOSOCl reactant->intermediate Nucleophilic Attack reagent Thionyl Chloride SOCl₂ reagent->intermediate product Trimesoyl Chloride R-COCl intermediate->product Chloride Attack byproducts Byproducts SO₂ + HCl intermediate->byproducts

Caption: Simplified mechanism of trimesic acid chlorination.

Conclusion

The synthesis of high-purity trimesoyl chloride is a well-established yet critical process for the advancement of materials science, particularly in the field of membrane technology. A thorough understanding of the reaction mechanism, the role of catalysts, and meticulous purification techniques are paramount to achieving the desired product quality. The characterization methods outlined in this guide provide a robust framework for verifying the identity and purity of the synthesized trimesoyl chloride, ensuring its suitability for high-performance applications. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

References

  • CN103641710A - Synthesis method for trimesoyl chloride - Google P
  • The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride. (URL: [Link])

  • US3364259A - Preparation of trimesoyl chloride - Google P
  • CN103641706A - Preparation method for trimesoyl chloride - Google P
  • Separating Trimesoyl Chloride from Thionyl Chloride using Crystallisation OR Liquid Liquid Extraction? | ResearchGate. (URL: [Link])

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  • Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization - NIH. (URL: [Link])

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Physical and chemical properties of Benzene-1,3,5-tricarbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzene-1,3,5-tricarbonyl chloride: Properties, Synthesis, and Applications for Researchers

Introduction: The Versatility of a Trifunctional Core

Benzene-1,3,5-tricarbonyl trichloride, also commonly known as trimesoyl chloride, is a highly reactive organic compound built upon a central benzene ring.[1][2][3][4][5] Its defining feature is the presence of three acyl chloride functional groups positioned symmetrically at the 1, 3, and 5 positions of the ring.[1][5] This unique C3-symmetric structure provides three equivalent, highly electrophilic sites, making it an exceptionally versatile building block in organic synthesis and materials science.[1][5]

For researchers in drug development and polymer chemistry, Benzene-1,3,5-tricarbonyl trichloride serves as a critical trifunctional linker or monomer. Its ability to react readily with a wide range of nucleophiles allows for the construction of complex, three-dimensional molecular architectures.[1][6] This guide offers a comprehensive overview of its core physical and chemical properties, established synthetic protocols, and key applications, providing scientists with the technical insights necessary for its effective use in the laboratory.

Molecular Structure and Identification

The foundational structure consists of a rigid, planar benzene core, which imparts thermal and chemical stability to its derivatives. The three carbonyl chloride groups are the sites of its chemical reactivity.

Identifier Value
IUPAC Name benzene-1,3,5-tricarbonyl trichloride[7]
Common Synonyms Trimesoyl chloride, Trimesic acid trichloride[2][3][4][8]
CAS Number 4422-95-1[2][4][6]
Molecular Formula C₉H₃Cl₃O₃[1][2][9]
Molecular Weight 265.48 g/mol [4][6][10]
SMILES String ClC(=O)c1cc(cc(c1)C(Cl)=O)C(Cl)=O[7][8]
InChI Key UWCPYKQBIPYOLX-UHFFFAOYSA-N[7][8]

Physical and Spectroscopic Properties

Benzene-1,3,5-tricarbonyl chloride is typically a white to pale-yellow solid at room temperature, though its low melting point means it may also be encountered as a liquid or a solidified melt.[11][12][13]

Table of Physical Properties:

Property Value Source(s)
Physical State Solid or liquid[13]Due to its specific melting range the product may be solid, liquid, a solidified melt or a supercooled melt.[12]
Appearance White to pale yellow powder or lump[11][13]Pale-yellow powder.[11]
Melting Point 32-38 °C[6][8][10][13][14]32-38 °C (lit.)[6][8][10][14]
Boiling Point 180 °C at 16 mmHg[6][8][14]180 °C/16 mmHg (lit.)[6][8][14]
Density 1.487 g/mL at 25 °C[6][8][10][14]1.487 g/mL at 25 °C (lit.)[6][8][10][14]
Solubility Soluble in chloroform and other organic solvents.[3][6][8] Insoluble in water.[3]Chloroform: soluble 10%, clear to very slightly hazy, colorless to faintly yellow.[6][8]
Flash Point >110 °C (>230 °F)[8][15]> 230.00 °F. TCC ( > 110.00 °C. )[15]

Spectroscopic Data: Spectroscopic analysis is crucial for confirming the identity and purity of Benzene-1,3,5-tricarbonyl chloride.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band characteristic of the C=O (carbonyl) stretching of the acid chloride group, typically found in the region of 1750-1815 cm⁻¹. Data is available on the NIST Chemistry WebBook.[16][17]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available for this compound, which can be used to confirm its molecular weight and fragmentation pattern.[2][16]

Chemical Properties and Reactivity

The chemical behavior of Benzene-1,3,5-tricarbonyl trichloride is dominated by the high electrophilicity of the carbonyl carbons. The electron-withdrawing effect of both the oxygen and chlorine atoms makes these sites highly susceptible to nucleophilic attack.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway is nucleophilic acyl substitution, where a nucleophile (Nu:) attacks a carbonyl carbon, leading to the displacement of the chloride ion, which is an excellent leaving group.[1] This reaction is highly efficient and forms the basis of its utility in synthesis.

G R_COCl Benzene-1,3,5-tricarbonyl chloride (R-COCl) R_CONu Substituted Product (Ester, Amide, etc.) R_COCl->R_CONu Nucleophilic Acyl Substitution Nu Nucleophile (e.g., R'-OH, R'-NH2) Nu->R_CONu HCl Byproduct (HCl)

Caption: General Nucleophilic Acyl Substitution Pathway.

Key Reactions:

  • Hydrolysis: Benzene-1,3,5-tricarbonyl trichloride reacts violently with water, hydrolyzing to form the corresponding 1,3,5-benzenetricarboxylic acid (trimesic acid) and hydrochloric acid (HCl).[1][11] This reactivity underscores the need for anhydrous conditions during storage and handling.

  • Reaction with Alcohols (Esterification): In the presence of a base (like pyridine) to neutralize the HCl byproduct, it reacts with alcohols to form tri-esters. For instance, it reacts with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate.[8][10][14][18]

  • Reaction with Amines (Amidation): It readily reacts with primary and secondary amines to form stable tri-amides. This reaction is fundamental to the synthesis of polyamides and dendrimers.[1][6]

Synthesis and Experimental Protocols

The most common and conventional method for synthesizing Benzene-1,3,5-tricarbonyl trichloride is through the chlorination of its parent carboxylic acid, trimesic acid.[1][3]

Synthetic Workflow: Chlorination of Trimesic Acid

The conversion involves replacing the hydroxyl (-OH) groups of the carboxylic acids with chlorine atoms using a chlorinating agent.[1] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).[3]

G start Start: Trimesic Acid (C₉H₆O₆) reaction Reaction Vessel: Reflux under anhydrous conditions start->reaction Add to reagent Reagent: Thionyl Chloride (SOCl₂) + Catalytic DMF reagent->reaction Add dropwise workup Workup: Removal of excess SOCl₂ (Distillation) reaction->workup Cool and process product Product: Benzene-1,3,5-tricarbonyl chloride (C₉H₃Cl₃O₃) workup->product Isolate

Caption: Synthesis from Trimesic Acid and Thionyl Chloride.

Step-by-Step Laboratory Protocol

Causality: This protocol utilizes thionyl chloride, which converts the carboxylic acid's poor leaving group (-OH) into an excellent leaving group, facilitating nucleophilic substitution by the chloride ion.[1] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive than the acid itself.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add high-purity trimesic acid.[1] The entire apparatus must be dried to prevent premature hydrolysis.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride to the flask, followed by a catalytic amount of DMF.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed under reduced pressure (distillation).

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable non-protic solvent.

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value (32-38 °C), as well as by spectroscopic analysis (IR, NMR).[6][8][10]

Safety, Handling, and Storage

Benzene-1,3,5-tricarbonyl trichloride is a corrosive and hazardous material that requires careful handling.[1][11][19][20]

Hazard Summary:

Pictogram Hazard Class Hazard Statement
GHS05Skin Corrosion/IrritationH314 - Causes severe skin burns and eye damage.[20][21]
GHS05Serious Eye Damage/IrritationH314 - Causes severe skin burns and eye damage.[20][21]
GHS06Corrosive to MetalsH290 - May be corrosive to metals.[20]
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile) when handling.[8][19][20][22] Work should be conducted in a well-ventilated fume hood.[11][22]

  • Handling Precautions: Avoid all personal contact, including inhalation of dust or vapors.[11] The material reacts violently with water and should be kept away from moisture.[11] Containers may develop pressure and should be opened carefully.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[20] It is often recommended to store under an inert gas and in a refrigerator.[20] Keep segregated from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[11]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[19][20][22]

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[19][20][22]

    • Ingestion: Rinse mouth but do NOT induce vomiting.[20][22]

    • In all cases of exposure, seek immediate medical attention.[19][20]

Applications in Research and Development

The trifunctional nature of Benzene-1,3,5-tricarbonyl trichloride makes it a cornerstone reagent in several advanced scientific fields.

  • Polymer and Materials Science: It is a key monomer for producing high-performance polymers like aromatic polyamides (aramids) and polyesters.[1][6] Its rigid structure contributes to the thermal stability and mechanical strength of the resulting materials. It is also used in creating functional membranes for applications like reverse osmosis and nanofiltration.[1][5][23]

  • Drug Development and Organic Synthesis: As a versatile building block, it is used to synthesize complex molecules, including dendrimers and macrocycles.[1][14][18][24] Its derivatives are explored for potential use as active pharmaceutical ingredients.[1][3][6] For example, it has been used to create novel triazoles with cytotoxic activity against cancer cell lines and as a core for new fluorescent dyes.[3]

  • Supramolecular Chemistry: The compound is a precursor for benzenetricarboxamide (BTA) derivatives, which are instrumental in designing systems that self-assemble into complex nanostructures like hydrogels and nanoballs.[5]

Conclusion

Benzene-1,3,5-tricarbonyl trichloride is a powerful and versatile chemical tool for researchers. Its symmetric, trifunctional reactivity allows for the precise construction of polymers, dendrimers, and other complex molecular architectures. While its high reactivity demands rigorous safety protocols and anhydrous handling conditions, a thorough understanding of its physical and chemical properties enables its effective application in pioneering research, from the development of advanced materials to the synthesis of novel pharmaceutical compounds.

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An In-Depth Technical Guide to Benzene-1,3,5-tricarbonyl Trichloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Benzene-1,3,5-tricarbonyl trichloride, a pivotal chemical intermediate in advanced materials science. Commonly known as Trimesoyl Chloride (TMC), this trifunctional molecule is a cornerstone in the synthesis of high-performance polymers, particularly in the fabrication of thin-film composite membranes for separation technologies. This document delves into the core chemical and physical properties of TMC, offers detailed, field-proven protocols for its synthesis and application, discusses its characterization through modern spectroscopic techniques, and outlines its critical role in polymer chemistry and its emerging applications in drug delivery systems. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and execution.

Core Concepts: Identification and Properties

Benzene-1,3,5-tricarbonyl trichloride is an aromatic acyl chloride distinguished by a benzene ring symmetrically substituted with three highly reactive carbonyl chloride groups.[1] This unique trifunctional nature is the primary driver of its utility as a potent cross-linking agent.[2]

Chemical Formula and Molecular Weight

The fundamental identity of a chemical compound is rooted in its formula and molecular weight, which are critical for stoichiometric calculations in synthesis and analysis.

  • Chemical Formula: C₉H₃Cl₃O₃[3][4][5]

  • Molecular Weight: 265.48 g/mol [6][7]

These values are derived from the atomic weights of its constituent elements: carbon, hydrogen, chlorine, and oxygen.

Synonyms and Identifiers

In scientific literature and commercial databases, this compound is referenced by several names and identifiers, which are essential to recognize for comprehensive literature searches.

  • Common Name: Trimesoyl Chloride (TMC)[1][5]

  • IUPAC Name: Benzene-1,3,5-tricarbonyl trichloride[5]

  • Other Synonyms: 1,3,5-Benzenetricarboxylic acid chloride, Trimesic acid trichloride[3][5][6]

  • CAS Registry Number: 4422-95-1[3][5]

Physicochemical Properties

The physical and chemical properties of TMC dictate its handling, storage, and reactivity. This data is crucial for designing safe and effective experimental procedures.

PropertyValueSource(s)
Appearance White to pale yellow crystalline solid or powder.[1]
Melting Point 32-38 °C (lit.)[6][8]
Boiling Point 180 °C at 16 mmHg (lit.)[6][8]
Density 1.487 g/mL at 25 °C (lit.)[8]
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform); reacts violently with water.[1]
Stability Moisture-sensitive; stable under inert, dry conditions.[5]

Molecular Structure and Reactivity

The symmetric and reactive nature of Trimesoyl Chloride is central to its function. The three acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity is the basis for its primary application as a cross-linker in polymerization reactions.

Caption: Molecular structure of Benzene-1,3,5-tricarbonyl trichloride (Trimesoyl Chloride).

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis and application of Trimesoyl Chloride. As with any chemical procedure, all steps should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Trimesoyl Chloride from Trimesic Acid

This protocol is a synthesized procedure based on established methods for converting carboxylic acids to acyl chlorides, specifically adapted from patent literature.[1][5][8] The reaction utilizes thionyl chloride as both a reagent and a solvent.

Causality: Thionyl chloride (SOCl₂) is an effective chlorinating agent for carboxylic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl groups of trimesic acid are replaced by chloride ions. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion. A catalyst, such as ferric chloride or an organic amine, is often used to increase the reaction rate.[1][8]

Protocol Steps:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (bubbler), add trimesic acid (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂) (approximately 5-10 molar equivalents). The thionyl chloride serves as both the chlorinating agent and the solvent.[8]

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as N,N-dimethylformamide (DMF) or ferric chloride (FeCl₃) (e.g., 0.1-1.5 wt% based on trimesic acid).[1]

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 5-15 hours, or until the evolution of HCl and SO₂ gases ceases.[8] The reaction mixture should become a clear solution.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.[3]

    • The crude Trimesoyl Chloride can be further purified by vacuum distillation (e.g., at ~170-180 °C under high vacuum) to yield a clear to pale yellow liquid, which solidifies upon cooling.[8]

Fabrication of a Polyamide Thin-Film Composite (TFC) Membrane via Interfacial Polymerization

This protocol outlines the fabrication of a polyamide membrane, a primary application of TMC, by reacting it with an amine monomer (piperazine) at the interface of two immiscible liquids. This method is widely used in the production of reverse osmosis and nanofiltration membranes.[9]

Causality: Interfacial polymerization occurs at the boundary of two immiscible phases, typically an aqueous solution containing a diamine and an organic solution containing an acyl chloride. The reaction is self-limiting because once a thin polymer film forms at the interface, it acts as a barrier, slowing the diffusion of monomers to the reaction zone. This results in the formation of an ultrathin, dense, and highly cross-linked selective layer on a porous support.

Interfacial_Polymerization cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Polymerization & Curing A1 Porous Support (e.g., Polysulfone) A2 Immerse in Aqueous Amine Solution (e.g., Piperazine) A1->A2 Step 1 A3 Remove Excess Solution A2->A3 Step 2 C1 Contact with TMC Solution A3->C1 Step 3 B1 Prepare Organic Solution of Trimesoyl Chloride (e.g., in Hexane) B1->C1 C2 Polyamide Film Forms at Interface C1->C2 Self-limiting reaction C3 Heat Curing C2->C3 Step 4 C4 Final TFC Membrane C3->C4

Caption: Workflow for Thin-Film Composite (TFC) membrane fabrication via interfacial polymerization.

Protocol Steps:

  • Support Preparation: A porous support membrane (e.g., polysulfone ultrafiltration membrane) is first immersed in an aqueous solution of the amine monomer. For example, a 2% (w/v) solution of piperazine.

  • Amine Loading: After a set immersion time (e.g., 2 minutes), the support is removed, and excess amine solution is drained off, often by rolling with a rubber roller or using an air knife.

  • Interfacial Reaction: The amine-loaded support is then immersed in an organic solution containing Trimesoyl Chloride. For instance, a 0.1-0.2% (w/v) solution of TMC in a non-polar solvent like hexane for a short duration (e.g., 30-60 seconds).

  • Curing: The resulting composite membrane is heat-cured (e.g., at 60-80 °C for several minutes) to complete the polymerization and enhance the stability of the polyamide layer.[10]

  • Washing and Storage: The final membrane is washed thoroughly to remove unreacted monomers and byproducts and stored in a suitable solution (e.g., deionized water) until use.

Spectroscopic Characterization

Authenticating the identity and purity of synthesized Trimesoyl Chloride is paramount. Spectroscopic methods provide a detailed fingerprint of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of TMC is dominated by the vibrations of the carbonyl and C-Cl bonds.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1790 cm⁻¹ , which is characteristic of the carbonyl group in an acyl chloride.

  • C-Cl Stretch: A peak corresponding to the C-Cl bond stretching vibration can be observed around 650-700 cm⁻¹ .[11]

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H stretching on the benzene ring.

  • Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule.

  • ¹H NMR: Due to the high symmetry of the molecule, all three protons on the benzene ring are chemically equivalent. Therefore, the ¹H NMR spectrum of Trimesoyl Chloride is expected to show a single, sharp signal (a singlet) in the aromatic region, typically between 8.0-9.0 ppm .[7] This significant downfield shift is due to the strong electron-withdrawing effect of the three carbonyl chloride groups.[7]

Applications in Research and Development

The trifunctional reactivity of Trimesoyl Chloride makes it a valuable cross-linking agent in various fields, from materials science to pharmaceuticals.

Advanced Polymer Synthesis

The primary application of TMC is in the synthesis of highly cross-linked polymers like polyamides and polyesters.[2] Its ability to form a robust, three-dimensional network imparts exceptional mechanical strength, thermal stability, and chemical resistance to the resulting materials.[12] This is particularly crucial in the fabrication of:

  • Separation Membranes: As detailed in the protocol above, TMC is essential for creating the selective polyamide layer in thin-film composite membranes used for reverse osmosis (desalination), nanofiltration (water softening, dye removal), and gas separation.[12][13][14]

  • High-Performance Coatings and Adhesives: The cross-linked networks formed using TMC can lead to durable coatings with excellent resistance to abrasion and chemical attack.

Drug Delivery Systems

In the pharmaceutical and biomedical fields, TMC's cross-linking ability is being explored for the development of hydrogels for controlled drug delivery.[15]

  • Hydrogel Formation: Hydrogels are water-swollen polymer networks.[15][16] TMC can be used to cross-link hydrophilic polymers (such as chitosan or polyvinyl alcohol) that have amine or hydroxyl groups. The density of this cross-linking can be controlled by the amount of TMC used, which in turn influences the hydrogel's properties.

  • Mechanism of Action: By reacting with the polymer chains, TMC creates a stable, three-dimensional matrix.[16] This matrix can encapsulate drug molecules. The rate of drug release from the hydrogel can be tailored by adjusting the cross-linking density; a more densely cross-linked network will typically result in a slower, more sustained release of the encapsulated therapeutic agent.[17]

Safety and Handling

Trimesoyl Chloride is a corrosive and moisture-sensitive chemical that requires strict safety protocols.

  • Hazards: Causes severe skin burns and eye damage.[3] Reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[5] It is also a lachrymator.[5]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.[3] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert gas (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases and oxidizing agents.[5] Refrigeration is recommended.[5]

  • Spill and Disposal: In case of a spill, do not use water. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

Benzene-1,3,5-tricarbonyl trichloride is a powerful and versatile chemical intermediate whose importance in materials science cannot be overstated. Its symmetric, trifunctional structure allows for the creation of highly ordered and robust polymer networks, which are fundamental to advancements in separation technologies. As research continues, its role in creating sophisticated materials for applications such as drug delivery is expected to expand. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any researcher looking to harness the potential of this remarkable molecule.

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Navigating the Solubility Landscape of Trimesic Acid Trichloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimesic acid trichloride (TMC), a reactive trifunctional monomer, is a cornerstone in the synthesis of advanced materials, including high-performance polymers and metal-organic frameworks. Its efficacy in these applications is intrinsically linked to its solubility and solution behavior in organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility of trimesic acid trichloride, blending theoretical principles with practical, field-proven insights. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in experimental design and process development.

Introduction: The Pivotal Role of Trimesic Acid Trichloride in Modern Chemistry

Trimesic acid trichloride, systematically named 1,3,5-benzenetricarbonyl trichloride, is a derivative of trimesic acid characterized by a planar benzene ring functionalized with three highly reactive acyl chloride groups.[1][2] This unique molecular architecture makes it an invaluable building block in the creation of complex polymeric structures and porous materials. However, the very reactivity that makes TMC a valuable synthon also presents challenges, particularly concerning its stability and solubility. A thorough understanding of its interactions with various organic solvents is paramount for controlling reaction kinetics, optimizing product yields, and ensuring process safety.

This guide delves into the critical aspects of TMC solubility, moving beyond simple empirical data to explore the underlying physicochemical principles. We will examine how the interplay of solvent polarity, molecular interactions, and the inherent reactivity of the acyl chloride functional groups dictates the dissolution behavior of this versatile compound.

Theoretical Framework: Deconstructing the Solubility of a Reactive Monomer

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing. For a dissolution process to be spontaneous, the change in Gibbs free energy (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing. In the context of TMC, several key factors come into play:

  • Polarity and Dipole-Dipole Interactions : Trimesic acid trichloride is a polar molecule due to the presence of three electron-withdrawing acyl chloride groups.[3] The carbonyl groups and the carbon-chlorine bonds create significant bond dipoles, resulting in a net molecular dipole moment. Consequently, TMC will exhibit favorable dipole-dipole interactions with polar solvents.

  • Van der Waals Forces : As with all molecules, London dispersion forces, a type of van der Waals force, are present and contribute to the overall intermolecular interactions. These forces are generally weaker than dipole-dipole interactions but become more significant with increasing molecular size and surface area.

  • Hydrogen Bonding : Trimesic acid trichloride itself does not possess hydrogen bond donors. However, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. This potential for hydrogen bonding with protic solvents can influence solubility, although it is often overshadowed by the high reactivity of the acyl chloride groups with such solvents.

  • Reactivity : The high electrophilicity of the carbonyl carbons in the acyl chloride groups makes TMC highly susceptible to nucleophilic attack.[4] This is a critical consideration when selecting a solvent, as protic solvents (e.g., water, alcohols) and even some aprotic solvents containing nucleophilic impurities can react with TMC, leading to its decomposition rather than simple dissolution.[4][5]

Solubility Profile of Trimesic Acid Trichloride in Organic Solvents

The following table summarizes the known solubility of trimesic acid trichloride in a range of common organic solvents. The data is a compilation of information from various sources, including supplier specifications, research articles, and patents. It is important to note that much of the available data is qualitative.

Solvent Class Solvent Polarity (Dielectric Constant) Solubility Remarks
Halogenated Dichloromethane (DCM)9.1Soluble[7]Commonly used in synthesis.
Chloroform4.8Soluble (10 wt.%)[8]A well-documented solvent for TMC.
Aromatic Toluene2.4Soluble[9]An alternative to halogenated solvents.
Benzene2.3Likely SolubleSimilar properties to toluene.
Aliphatic Hexane1.9Poorly Soluble/Insoluble[10][11]Precipitation is often observed.[10]
Ethers Tetrahydrofuran (THF)7.5Likely SolubleCaution advised due to potential peroxide impurities and reactivity.
Diethyl Ether4.3Likely SolubleHigh volatility and peroxide formation are concerns.
Ketones Acetone21Likely Soluble, ReactivePotential for reaction with enolates.
Esters Ethyl Acetate6.0Likely SolubleGenerally a good solvent for polar molecules.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Soluble[1][12]Often used in polymerization reactions involving TMC.[1]
Dimethyl Sulfoxide (DMSO)46.7Soluble[1][13]A strong polar solvent, may enhance reactivity.[13]
Acetonitrile37.5Likely SolubleA polar aprotic solvent suitable for many organic compounds.
Protic Solvents Water80.1Decomposes[14]Rapid hydrolysis to trimesic acid.[14]
Alcohols (e.g., Ethanol)24.5Reactive[5]Reacts to form esters.[5]

Causality Behind Solubility Trends:

The solubility data aligns well with the theoretical principles discussed earlier. The high solubility of TMC in polar aprotic solvents like dichloromethane, chloroform, DMF, and DMSO can be attributed to favorable dipole-dipole interactions between the polar acyl chloride groups and the polar solvent molecules. Aromatic solvents like toluene, despite their lower polarity, can effectively solvate the benzene ring of TMC through π-π stacking interactions.

Conversely, the poor solubility in non-polar aliphatic solvents like hexane is expected. The energy required to overcome the cohesive forces within the crystalline lattice of TMC is not sufficiently compensated by the weak van der Waals interactions with hexane.

The reactivity of TMC with protic solvents like water and alcohols underscores the importance of using dry, aprotic solvents for dissolution and subsequent reactions. Any moisture present in other solvents can lead to the hydrolysis of TMC to trimesic acid, which is generally less soluble in many organic solvents and can precipitate out of solution.[11]

Visualizing Solubility Relationships

The following diagram illustrates the logical relationship between solvent properties and the solubility of trimesic acid trichloride.

G Solubility of Trimesic Acid Trichloride cluster_solvents Organic Solvents TMC Trimesic Acid Trichloride (Polar Molecule) PolarAprotic Polar Aprotic (e.g., DCM, Chloroform, DMF, DMSO) TMC->PolarAprotic High Solubility (Dipole-Dipole Interactions) Aromatic Aromatic (e.g., Toluene) TMC->Aromatic Good Solubility (π-π Interactions) NonPolar Non-Polar Aliphatic (e.g., Hexane) TMC->NonPolar Poor Solubility (Weak van der Waals Forces) Protic Protic (e.g., Water, Alcohols) TMC->Protic Decomposition/Reaction (Nucleophilic Attack)

Caption: Logical relationship between solvent properties and TMC solubility.

Experimental Protocol for Determining the Solubility of Trimesic Acid Trichloride

Given the reactive and hygroscopic nature of trimesic acid trichloride, a carefully designed experimental protocol is essential for obtaining accurate and reproducible solubility data. The following procedure is a self-validating system that incorporates best practices for handling sensitive reagents.

Objective: To determine the thermodynamic equilibrium solubility of trimesic acid trichloride in a given anhydrous organic solvent at a specified temperature.

Materials:

  • Trimesic acid trichloride (high purity)

  • Anhydrous organic solvent of interest

  • Small, oven-dried glass vials with PTFE-lined screw caps

  • Inert gas (e.g., nitrogen or argon) supply

  • Glove box or glove bag

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Gas-tight syringes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)[15][16]

Experimental Workflow Diagram:

G Experimental Workflow for TMC Solubility Determination start Start prep Prepare Anhydrous Solvent and Oven-Dried Vials start->prep weigh Weigh Excess TMC into Vials (in Glove Box) prep->weigh add_solvent Add Known Volume of Anhydrous Solvent weigh->add_solvent equilibrate Equilibrate at Constant Temperature with Shaking (e.g., 24-48h) add_solvent->equilibrate settle Allow Solids to Settle equilibrate->settle sample Withdraw Supernatant via Gas-Tight Syringe & Filter settle->sample dilute Dilute Sample to a Known Concentration sample->dilute analyze Analyze by HPLC-UV or GC-MS dilute->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End calculate->end

Caption: Step-by-step workflow for determining TMC solubility.

Step-by-Step Methodology:

  • Preparation (Causality: Prevention of Hydrolysis):

    • Dry all glassware, including vials and volumetric flasks, in an oven at >120 °C for at least 4 hours and cool in a desiccator under vacuum.

    • Use a high-purity, anhydrous grade of the organic solvent. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) and store it under an inert atmosphere.

  • Sample Preparation (Causality: Ensuring Equilibrium and Inert Atmosphere):

    • Perform all manipulations of solid TMC and the preparation of solutions in a glove box or glove bag under a positive pressure of nitrogen or argon.

    • To a series of vials, add an excess amount of trimesic acid trichloride. The excess solid is crucial to ensure that the solution reaches saturation.

    • Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each vial.

    • Seal the vials tightly with PTFE-lined caps.

  • Equilibration (Causality: Reaching Thermodynamic Equilibrium):

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sampling (Causality: Accurate Measurement of the Saturated Solution):

    • After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a gas-tight syringe.

    • Immediately pass the solution through a syringe filter to remove any suspended microparticles. This step is critical to prevent overestimation of the solubility.

  • Analysis (Causality: Precise Quantification):

    • Accurately dilute the filtered aliquot with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of TMC in the diluted sample using a validated analytical method such as HPLC-UV or GC-MS. A calibration curve prepared with standards of known TMC concentration in the same solvent is required.[17]

  • Calculation:

    • Calculate the solubility of trimesic acid trichloride in the solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Self-Validating System:

This protocol is designed to be self-validating. By preparing multiple replicate vials, the precision of the measurement can be determined. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the quantification. Furthermore, analyzing samples at different time points during equilibration can confirm that thermodynamic equilibrium has indeed been reached.

Conclusion: A Practical Framework for Working with Trimesic Acid Trichloride

Trimesic acid trichloride is a powerful synthetic tool, and a comprehensive understanding of its solubility is key to unlocking its full potential. This guide has provided a detailed overview of the theoretical principles governing its dissolution, a summary of its known solubility in various organic solvents, and a robust experimental protocol for its determination.

The key takeaways for researchers are:

  • Solvent Selection is Crucial: Favor polar aprotic and aromatic solvents for good solubility. Avoid non-polar aliphatic and protic solvents.

  • Anhydrous Conditions are Non-Negotiable: The high reactivity of TMC towards moisture necessitates the use of dry solvents and an inert atmosphere to prevent decomposition.

  • Experimental Rigor is Essential: When determining solubility, a carefully controlled experiment that accounts for the compound's reactivity is required for accurate and reliable data.

By applying the principles and methodologies outlined in this guide, researchers can confidently navigate the solubility landscape of trimesic acid trichloride, leading to more efficient and successful experimental outcomes.

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A Theoretical Chemist's Guide to Benzene-Tricarbonyl Derivatives: Structure, Reactivity, and Design

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of molecules related to the query "Benzene-tricarbonyl trichloride." Initial analysis reveals this name is chemically ambiguous and likely refers to one of two distinct classes of compounds: the organic acyl chloride, 1,3,5-benzenetricarbonyl trichloride (Trimesoyl Chloride, TMC) , or an organometallic "piano-stool" complex, such as a chlorinated derivative of (η⁶-benzene)tricarbonylchromium(0) .

Rather than focusing on a single, ill-defined molecule, this guide embraces the ambiguity to present a robust methodological blueprint for the computational study of both compound classes. We will explore how modern theoretical chemistry techniques, particularly Density Functional Theory (DFT), can elucidate the structural, electronic, and reactive properties of these systems, providing actionable insights for researchers in materials science, catalysis, and drug development.

Part 1: The Computational Foundation: Choosing the Right Tools

The success of any theoretical study hinges on selecting the appropriate computational methodology. For molecules like TMC and organometallic complexes, which feature complex electronic structures, delocalized π-systems, and metal-ligand interactions, the choice of method is paramount.

The Quantum Mechanical Imperative: Why DFT Dominates

While classical molecular mechanics (MM) force fields are useful for large-scale simulations of polymers or proteins, they are incapable of describing the electronic rearrangements that govern chemical reactions, bond activations, and spectroscopic properties. For this, we must turn to quantum mechanics (QM).

Within the QM toolkit, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy for these systems.[1][2][3] DFT calculates the total electronic energy of a system based on its electron density, rather than a complex many-electron wavefunction. This approach allows for the routine study of molecules containing dozens to hundreds of atoms, making it the workhorse of modern computational chemistry.[1]

The "Flavors" of DFT: Functionals and Basis Sets

DFT is not a single method but a family of approximations known as "functionals." The choice of functional is critical and should be guided by the specific properties being investigated.

  • Hybrid Functionals (e.g., B3LYP, PBE0, B3PW91): These functionals mix a portion of exact Hartree-Fock exchange with a GGA (Generalized Gradient Approximation) functional. They are often the best choice for general-purpose geometric, energetic, and spectroscopic predictions for both organic and organometallic compounds.[3] Studies on transition metal carbonyls, for instance, have shown that hybrid functionals are necessary to accurately describe metal-metal bonds and the back-bonding ability of carbonyl ligands.[3]

  • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These are particularly useful for studying excited states, charge-transfer phenomena, and non-covalent interactions, which can be important in the study of molecular assemblies or reaction mechanisms.

The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results, but at a higher computational cost.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): A common choice for organic molecules like TMC. The "+" indicates the addition of diffuse functions, important for anions and weak interactions, while "(d,p)" denotes polarization functions, crucial for describing accurate bond angles and geometries.

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy benchmark calculations.

  • Effective Core Potentials (ECPs) (e.g., LANL2DZ, SDD): For organometallic complexes containing heavy elements like Chromium (Cr), Ruthenium (Ru), or Osmium (Os), ECPs are used.[3] They replace the core electrons of the metal with a potential, reducing computational cost and implicitly including relativistic effects, which are significant for heavier elements.

System Type Recommended Functionals Recommended Basis Set (Light Atoms: C, H, O, Cl) Recommended Basis Set (Transition Metals: e.g., Cr)
Organic (e.g., TMC)B3LYP, PBE0, M06-2X6-311+G(d,p)N/A
OrganometallicPBE0, B3PW916-311G(d,p)SDD, LANL2DZ (with ECP)

Part 2: The Theoretical Workflow: From Structure to Reactivity

A typical computational investigation follows a logical progression, beginning with the fundamental structure of the molecule and building towards an understanding of its chemical behavior.

Workflow for Computational Analysis

G cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: Vibrational Analysis cluster_2 Step 3: Property Calculation cluster_3 Step 4: Reactivity & Dynamics a Initial Structure Guess b DFT Optimization a->b Select Functional & Basis Set c Frequency Calculation b->c d Confirm Minimum Energy Structure (No imaginary frequencies) c->d e Predict IR Spectrum d->e f Electronic Structure Analysis (NBO, QTAIM, Orbitals) e->f g Spectroscopic Properties (NMR, UV-Vis) h Reactivity Descriptors i Transition State Search h->i j Reaction Pathway Mapping (IRC Calculation) i->j k Calculate Activation Barriers j->k

Caption: A standard workflow for theoretical analysis of a molecule.

Protocol: Geometry Optimization and Vibrational Analysis
  • Construct Initial Geometry: Build a 3D model of the target molecule using chemical intuition or from an existing crystal structure. For TMC, two conformers (one with C-H···Cl intramolecular hydrogen bonds) are energetically similar and should be considered.[4]

  • Perform Geometry Optimization: Run a DFT calculation to find the lowest energy structure. This process iteratively adjusts the atomic positions until the forces on all atoms are negligible.

  • Perform Frequency Calculation: At the optimized geometry, compute the vibrational frequencies.

    • Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state, while more than one suggests a higher-order saddle point.

    • Output: This calculation yields the predicted infrared (IR) spectrum, which can be directly compared to experimental data. For metal carbonyl complexes, the C-O stretching frequencies are particularly sensitive to the electronic environment and bonding.[5]

Part 3: Case Studies

We now apply this framework to our two candidate molecules.

Case Study A: Trimesoyl Chloride (TMC)

TMC (1,3,5-benzenetricarbonyl trichloride) is a key monomer used in the synthesis of high-performance polymers, such as polyamide membranes for water desalination.[6][7][8][9][10] Theoretical studies can provide insight into its reactivity during this interfacial polymerization process.

Key Theoretical Questions:

  • What is the most stable conformation of TMC?

  • How does the electronic structure (e.g., atomic charges) explain its high reactivity towards nucleophiles like amines?

  • How do solvents and co-solvents interact with TMC to influence the polymerization rate?[11][12]

Computational Insights:

  • Conformational Analysis: DFT calculations can confirm the relative energies of different TMC conformers. Studies have shown that a conformation allowing for intramolecular hydrogen bonding between the benzene C-H groups and the chlorine atoms is stable.[4]

  • Electronic Structure: A Natural Bond Orbital (NBO) analysis reveals large positive partial charges on the carbonyl carbons, confirming them as highly electrophilic sites susceptible to nucleophilic attack, which is the cornerstone of its use in forming polyamide layers.

  • Reactivity: The interaction between TMC and co-solvents like DMSO can be modeled to understand how these additives increase the TMC concentration at the reaction interface, thereby accelerating the polymerization reaction.[11]

TMC_Reactivity TMC Trimesoyl Chloride (TMC) (High Electrophilicity) Polymerization Interfacial Polymerization TMC->Polymerization Amine Amine Monomer (e.g., MPD) Amine->Polymerization Membrane Polyamide Membrane Polymerization->Membrane Forms thin film

Caption: The role of TMC's electrophilicity in polymerization.

Case Study B: (η⁶-Benzene)tricarbonylchromium(0)

This organometallic complex, often called "benchrotrene," is a classic example of a half-sandwich or "piano stool" compound.[13] Its chemistry is dominated by the interaction between the chromium tricarbonyl fragment [Cr(CO)₃] and the benzene ring.

Key Theoretical Questions:

  • What is the nature of the Cr-benzene bond?

  • How does coordination to the Cr(CO)₃ fragment alter the aromaticity and reactivity of the benzene ring?

  • What are the mechanisms of key reactions, such as nucleophilic addition or ligand exchange?

Computational Insights:

  • Bonding Analysis: The bonding is well-described by the Dewar-Chatt-Duncanson model, involving σ-donation from the benzene π-orbitals to the metal and π-backdonation from the metal d-orbitals into the benzene π*-orbitals.[5] This can be quantified and visualized using Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV).

  • Reactivity: This backdonation populates the benzene π* orbitals, making the ring significantly more electrophilic and susceptible to nucleophilic attack.[13][14] DFT calculations can map the potential energy surface for the addition of a nucleophile, showing that attack typically occurs on the face opposite the metal fragment. Complexation also increases the acidity of the ring protons, facilitating lithiation.[13]

  • Structural Effects: Upon coordination, the benzene ring is no longer perfectly planar; it expands, and the C-C bonds show greater alternation in length.[15] Theoretical geometry optimizations accurately reproduce these experimentally observed structural changes.

Property Free Benzene Benzene in (C₆H₆)Cr(CO)₃ Theoretical Insight
Reactivity Electrophilic SubstitutionNucleophilic Addition/Substitution[13][14]Cr(CO)₃ fragment is strongly electron-withdrawing, reversing polarity.
C-C Bond Length 1.40 Å (uniform)[16]Alternating short/long bonds[15]Backdonation into π* orbitals induces bond length alternation.
Acidity (pKa) ~43~30Increased s-character in C-H bonds due to ring puckering.

Part 4: Conclusion and Future Directions

Computational chemistry provides an indispensable toolkit for the modern researcher. By applying DFT and related methods, we can move beyond empirical observation to a predictive understanding of molecular behavior. For a molecule ambiguously named "this compound," theoretical studies allow us to precisely characterize the structure, bonding, and reactivity of the likely candidates—Trimesoyl Chloride and (Benzene)tricarbonylchromium complexes.

These insights directly support the design of new materials, such as more efficient desalination membranes derived from TMC, and the development of novel catalysts or synthetic reagents based on the unique reactivity of arene-metal complexes. The synergy between computational prediction and experimental validation is the engine that will continue to drive innovation in chemical science.

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The Unseen Architect: An In-depth Technical Guide to the Discovery and History of Trimesoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Molecular Scaffolding of Modern Separation Science

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the discovery and history of trimesoyl chloride (TMC), a pivotal molecule in the advancement of separation technologies and materials science. From its theoretical underpinnings in 19th-century organic chemistry to its crucial role in the development of high-performance membranes, this document traces the journey of a compound that has become an unsung hero in fields ranging from water purification to advanced materials.

Introduction: The Tri-functional Workhorse

Trimesoyl chloride, systematically named benzene-1,3,5-tricarbonyl trichloride, is a reactive aromatic compound with the chemical formula C₉H₃Cl₃O₃.[1][2] At room temperature, it exists as a white to off-white crystalline solid with a pungent odor.[3] Its molecular structure is characterized by a central benzene ring with three acyl chloride groups positioned symmetrically at the 1, 3, and 5 positions. This trifunctional nature is the very essence of its utility, allowing it to act as a powerful cross-linking agent in polymerization reactions. While not a naturally occurring compound, trimesoyl chloride has become an indispensable building block in the synthesis of a wide array of materials, most notably polyamide thin-film composite membranes.[3][4]

Table 1: Physicochemical Properties of Trimesoyl Chloride

PropertyValueReference(s)
CAS Number 4422-95-1[1]
Molecular Formula C₉H₃Cl₃O₃[1]
Molecular Weight 265.48 g/mol [4]
Appearance White to off-white crystalline solid[3]
Melting Point 32-38 °C[5]
Boiling Point 180 °C at 16 mmHg[5]
Density 1.487 g/mL at 25 °C[5]

The Genesis of an Idea: 19th-Century Organic Chemistry

The story of trimesoyl chloride's discovery is not a singular event but rather an inevitable consequence of the foundational principles of organic chemistry laid down in the 19th century. The intellectual groundwork for its synthesis was established long before the compound itself was likely first isolated.

The Precursor: The First Synthesis of Trimesic Acid

The journey to trimesoyl chloride begins with its precursor, trimesic acid (benzene-1,3,5-tricarboxylic acid). This aromatic tricarboxylic acid was first synthesized in the late 19th century through the vigorous oxidation of mesitylene (1,3,5-trimethylbenzene), a symmetrical aromatic hydrocarbon.[6] This early work on aromatic compounds and their derivatives was a critical step, providing the essential molecular backbone upon which trimesoyl chloride is built.

The Enabling Chemistry: The Dawn of Acyl Chlorides

The conversion of a carboxylic acid to a more reactive acyl chloride was a pivotal development in synthetic organic chemistry. Pioneers like French chemist Auguste Cahours and German chemist Justus von Liebig were instrumental in this era. For instance, Liebig and Friedrich Wöhler's work on the "benzoyl radical" in the 1830s, which included the transformation of benzaldehyde to benzoyl chloride, helped to establish the concept of functional group transformations.[7][8]

By the mid-19th century, chemists like Charles Frédéric Gerhardt had developed methods for synthesizing acyl chlorides, such as the reaction of sodium salicylate with acetyl chloride in 1853 to produce acetylsalicylic acid (aspirin).[9][10][11] These early synthetic chemists established a toolbox of reactions that could predictably and reliably convert functional groups. The methods for converting carboxylic acids to their corresponding acyl chlorides, using reagents like phosphorus pentachloride (PCl₅) and later, the more convenient thionyl chloride (SOCl₂), became standard practice in organic laboratories.[12][13]

While a definitive first synthesis of trimesoyl chloride is not prominently documented in historical records, the intellectual and practical framework for its creation was firmly in place by the late 19th and early 20th centuries. Once trimesic acid was available, its conversion to trimesoyl chloride would have been a logical and straightforward synthetic step for organic chemists of the time.

From Laboratory Curiosity to Industrial Powerhouse: The Rise of Polyamide Membranes

For much of its early history, trimesoyl chloride remained a specialty chemical with limited applications. Its true potential was unlocked in the latter half of the 20th century with the advent of interfacial polymerization and the development of thin-film composite membranes for reverse osmosis.

The Birth of Interfacial Polymerization

The concept of interfacial polymerization, where a polymer is formed at the interface of two immiscible liquids, was a game-changer in polymer synthesis. This technique allows for the creation of incredibly thin yet robust polymer films.

John Cadotte and the "Miracle Membrane"

The history of trimesoyl chloride is inextricably linked with the work of John E. Cadotte. In the 1970s, while working at the North Star Research Institute and later at FilmTec Corporation, Cadotte and his colleagues developed the first commercially viable thin-film composite reverse osmosis membrane.[14] This groundbreaking invention utilized the interfacial polymerization of m-phenylenediamine (MPD) in an aqueous phase with trimesoyl chloride in an organic solvent phase.

The reaction between the trifunctional trimesoyl chloride and the difunctional m-phenylenediamine created a highly cross-linked, ultra-thin polyamide layer on a porous support. This "skin" was the active separation layer of the membrane, exhibiting unprecedented water flux and salt rejection properties. This innovation revolutionized the field of water desalination and purification.

Diagram 1: Interfacial Polymerization of Polyamide

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase MPD m-phenylenediamine (MPD) Interface Interface MPD->Interface TMC Trimesoyl Chloride (TMC) TMC->Interface Polyamide Cross-linked Polyamide Layer Interface->Polyamide Polymerization G Start Start: Trimesic Acid Reaction Reaction with Thionyl Chloride (Catalyst: DMF, Reflux) Start->Reaction Distillation1 Distillation to Remove Excess SOCl₂ and Solvent Reaction->Distillation1 Distillation2 Vacuum Distillation of Crude Product Distillation1->Distillation2 End End: Purified Trimesoyl Chloride Distillation2->End

Sources

Reactivity of acyl chlorides on a benzene ring

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Chemistry: Friedel-Crafts Acylation

The Friedel-Crafts acylation reaction is a cornerstone of organic synthesis, enabling the attachment of acyl groups to aromatic rings. This process, a type of electrophilic aromatic substitution, is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and fragrances.[1][2] Developed by Charles Friedel and James Crafts in 1877, this reaction has become a fundamental tool for creating carbon-carbon bonds with aromatic systems.[3][4]

This technical guide provides an in-depth exploration of the reactivity of acyl chlorides with benzene rings, detailing the reaction mechanism, practical experimental considerations, inherent limitations, and significant applications in drug development.

The Core Reaction: Friedel-Crafts Acylation Mechanism

Friedel-Crafts acylation involves reacting an aromatic ring, such as benzene, with an acyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6] The reaction proceeds through a well-defined electrophilic aromatic substitution pathway to yield a monoacylated aryl ketone.[7] A key advantage of this method is that the resulting ketone product is deactivated towards further substitution, which prevents the polyacylation side-reactions that can plague the related Friedel-Crafts alkylation.[7][8]

The mechanism can be dissected into three primary steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride by coordinating with the chlorine atom.[1][9] This polarization weakens the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion (RCO⁺).[3][10] This ion is notably stabilized by resonance, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylation.[11][12]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[10][12] This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][12]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the arenium ion.[13][14] This deprotonation restores the stable aromatic π-system and yields the final aryl ketone product, regenerating the Lewis acid catalyst in the process.[11][15]

Caption: Mechanism of Friedel-Crafts Acylation.

Causality in Mechanism: The Role of the Lewis Acid

The Lewis acid catalyst is not merely a passive ingredient; it is the linchpin of the reaction. Without it, the acyl chloride is not electrophilic enough to overcome the high activation energy required to disrupt benzene's aromatic stability.[16] The catalyst's function is to generate the potent acylium ion electrophile.[6] It is crucial to use anhydrous conditions, as Lewis acids like AlCl₃ react readily with water, which would deactivate the catalyst and inhibit the reaction.[17][18][19][20] While AlCl₃ is common, other Lewis acids like FeCl₃ can also be used.[21]

Substrate Scope and Reaction Limitations

The success of Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate.

Effect of Substituents on the Benzene Ring

Substituents already present on the benzene ring profoundly influence both its reactivity and the regioselectivity (the position of the new acyl group).

  • Activating Groups: Electron-donating groups (e.g., alkyl, methoxy) increase the nucleophilicity of the benzene ring, making it more reactive towards electrophiles. These groups typically direct the incoming acyl group to the ortho and para positions.

  • Deactivating Groups: Electron-withdrawing groups (e.g., nitro, carboxyl, acyl) decrease the ring's electron density, making it less reactive.[22] Strongly deactivated aromatic rings, such as nitrobenzene, are generally unreactive in Friedel-Crafts acylation.[3][23][24]

Substituent GroupExampleNatureReactivity EffectDirecting Effect
Alkyl-CH₃, -C₂H₅Electron-DonatingActivatingortho, para
Methoxy-OCH₃Electron-DonatingStrongly Activatingortho, para
Halogen-Cl, -BrElectron-WithdrawingDeactivatingortho, para
Nitro-NO₂Strongly EWDStrongly Deactivatingmeta
Acyl-CORStrongly EWDStrongly Deactivatingmeta

EWD: Electron-Withdrawing Group

Key Limitations of Friedel-Crafts Acylation

Despite its utility, the reaction has several important limitations:

  • Unreactive Aromatic Compounds: The reaction fails with aromatic rings that are less reactive than a mono-halobenzene.[3][23] This includes rings bearing strongly deactivating groups.[22]

  • Incompatible Functional Groups: Substrates containing functional groups that can act as Lewis bases, such as amines (-NH₂) or alcohols (-OH), are incompatible.[23] These groups will preferentially coordinate with the Lewis acid catalyst, deactivating it and preventing the reaction.[3][13]

  • Catalyst Stoichiometry: Unlike a true catalyst, the Lewis acid is often required in stoichiometric amounts or even in excess. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[7][11] An aqueous workup is required to hydrolyze this complex and liberate the ketone product.[11]

  • Limited to Ketone Synthesis: The reaction cannot be used to produce aromatic aldehydes because the requisite reagent, formyl chloride (HCOCl), is unstable and decomposes to carbon monoxide and HCl under the reaction conditions.[3][23]

Experimental Protocol and Practical Insights

A successful Friedel-Crafts acylation requires careful attention to experimental detail, particularly the exclusion of moisture.

General Laboratory Protocol: Synthesis of Acetophenone

This protocol outlines the acylation of benzene with acetyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (C₆H₆)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂) (solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.[25]

  • Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane.[25][26] Cool the resulting suspension in an ice-water bath to 0°C.

  • Reactant Addition: Add a solution of acetyl chloride in dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. After this addition, add a solution of benzene in dichloromethane in the same dropwise manner.[25]

    • Causality Insight: The slow, cooled addition is critical to control the highly exothermic reaction between the Lewis acid and the acyl chloride, preventing excessive boiling of the solvent.[25]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes to ensure the reaction goes to completion.[8][25]

  • Quenching and Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[25][26]

    • Causality Insight: This step serves two purposes: it hydrolyzes the aluminum chloride-ketone complex to liberate the product and quenches any remaining reactive species. The acid ensures the aluminum salts remain dissolved in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a fresh portion of dichloromethane to recover any dissolved product.[25]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude acetophenone product.[25]

  • Purification: The product can be further purified by distillation if necessary.[25]

Caption: Standard workflow for Friedel-Crafts Acylation.

Applications in Drug Development

The synthesis of aryl ketones via Friedel-Crafts acylation is a critical step in the production of numerous active pharmaceutical ingredients (APIs).[27][28] The reaction's reliability and predictability make it a favored method for constructing key molecular scaffolds.

A prominent example is in the industrial synthesis of Ibuprofen , a widely used non-steroidal anti-inflammatory drug (NSAID). The Boots synthesis, a classic and efficient route, employs a Friedel-Crafts acylation of isobutylbenzene with acetyl chloride as the initial key step to form an essential ketone intermediate.[27]

Furthermore, this reaction is vital for creating intermediates used in the synthesis of various classes of drugs, including:

  • Antihistamines: Such as Fexofenadine.[29]

  • CNS Agents: The 2,3-benzodiazepine skeleton, an important scaffold for drugs targeting the central nervous system, can be synthesized using this reaction.[28]

  • Agrochemicals and Fragrances: The versatility of aryl ketones makes them valuable precursors in the agrochemical and fragrance industries as well.[27]

The acyl group introduced can also be a synthetic handle for further transformations. For instance, the ketone can be reduced to an alkyl group via a Clemmensen or Wolff-Kishner reduction.[7][8] This two-step acylation-reduction sequence is often superior to direct Friedel-Crafts alkylation, as it avoids the carbocation rearrangements and polyalkylation issues associated with the latter.[8][12]

Conclusion

The Friedel-Crafts acylation of acyl chlorides on a benzene ring is a powerful and dependable synthetic transformation. Its ability to form carbon-carbon bonds and produce aryl ketones with high regioselectivity and without rearrangement makes it an indispensable tool for researchers in organic synthesis and drug development. While the reaction has notable limitations, a thorough understanding of the mechanism, substrate scope, and practical experimental parameters allows for its effective application in the synthesis of complex and medicinally important molecules.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Crosslinked Polyamides Using Trimesoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for the synthesis of crosslinked polyamide materials using trimesoyl chloride (TMC). Trimesoyl chloride, a trifunctional acyl chloride, is a critical monomer for creating robust, highly crosslinked polymer networks. These networks are the cornerstone of high-performance applications, most notably as the selective layer in thin-film composite (TFC) membranes for reverse osmosis (RO) and nanofiltration (NF).[1][2] This guide delves into the underlying chemical principles, offers detailed, field-proven experimental protocols, outlines essential characterization techniques, and provides critical safety information. It is intended for researchers and scientists in materials science, polymer chemistry, and membrane technology, as well as professionals in drug development exploring novel encapsulation or delivery systems.

Theoretical Background: The Chemistry of Network Polyamide Formation

The synthesis of polyamides from trimesoyl chloride is fundamentally a step-growth polymerization, specifically a polycondensation reaction. The key to forming a durable, functional material lies in understanding the reaction mechanism and the choice of polymerization technique.

The Acylation Reaction Mechanism

The core reaction is the nucleophilic acyl substitution between the amine groups (-NH₂) of a diamine monomer and the highly reactive acyl chloride groups (-COCl) of trimesoyl chloride.[3]

  • Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Step 2: Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Step 3: Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

  • Step 4: Deprotonation: A base (another amine molecule or an added acid scavenger like triethylamine) removes a proton from the nitrogen, forming a stable amide bond (-CONH-) and neutralizing the generated hydrochloric acid (HCl).[4]

Role of Trimesoyl Chloride: From Linear Chains to Crosslinked Networks

Unlike difunctional acyl chlorides that produce linear polymer chains, the three acyl chloride groups on the TMC molecule allow it to react with three separate amine monomers.[5] This trifunctionality is the critical feature that leads to the formation of a three-dimensional, covalently crosslinked polymer network. This network structure imparts exceptional mechanical strength, thermal stability, and selective permeability to the final material.[5][6]

Interfacial Polymerization: A Self-Limiting Synthesis Technique

The most common and effective method for creating the ultra-thin polyamide layers required for membranes is interfacial polymerization (IP) .[3][7] This technique leverages the immiscibility of two solvent phases.

  • Aqueous Phase: Contains the amine monomer, typically m-phenylenediamine (MPD).[3]

  • Organic Phase: Contains the acyl chloride monomer (TMC) dissolved in a non-polar solvent like hexane or dodecane.[8][9]

When these two phases are brought into contact, polymerization occurs exclusively at the interface.[10] The amine monomers diffuse from the aqueous phase to the interface and into the organic phase, where they react with TMC.[2][11] The reaction is incredibly fast and self-limiting; as the initial polyamide film forms, it acts as a barrier, slowing the diffusion of monomers to the reaction zone.[8][10] This unique characteristic allows for the reliable formation of defect-free, ultra-thin films (typically 10-200 nm thick).[4][12]

Experimental Section: Materials, Protocols, and Optimization

This section provides a detailed protocol for the fabrication of a polyamide thin-film composite (TFC) membrane, a primary application of this chemistry.

Materials and Reagents
ReagentGradeTypical ConcentrationSupplierPurpose
Trimesoyl Chloride (TMC)≥98%0.05 - 0.15% (w/v) in organic solventSigma-Aldrich, TCIAcyl chloride monomer
m-Phenylenediamine (MPD)≥99%1.0 - 2.0% (w/v) in DI waterSigma-Aldrich, Alfa AesarAmine monomer
n-Hexane / n-DodecaneAnhydrous, ≥99%N/AFisher Scientific, Sigma-AldrichOrganic solvent for TMC
Triethylamine (TEA)≥99%~1.0% (w/v) in aqueous phaseSigma-AldrichOptional: Acid scavenger
Sodium Dodecyl Sulfate (SDS)Reagent Grade~0.2% (w/v) in aqueous phaseSigma-AldrichOptional: Surfactant for wetting
Polysulfone (PSf) SupportUltrafiltration GradeN/ADow, VariousPorous substrate
Deionized (DI) Water>18 MΩ·cmN/AIn-houseAqueous solvent

Rationale: The choice of an anhydrous organic solvent is critical to prevent the hydrolysis of TMC, which would render it unreactive.[13] Additives like TEA can be used to neutralize the HCl byproduct, while surfactants like SDS can improve the wetting of the aqueous solution on the hydrophobic support membrane.[4][14]

Core Protocol: Synthesis of a Polyamide TFC Membrane via Interfacial Polymerization

This protocol describes the fabrication of a polyamide film on a flat-sheet polysulfone (PSf) support.

Step 1: Preparation of Monomer Solutions

  • Aqueous Phase: Prepare a 2.0% (w/v) solution of MPD in DI water. Stir until fully dissolved. If using additives, they should be added to this solution.

  • Organic Phase: Prepare a 0.1% (w/v) solution of TMC in anhydrous n-hexane. This solution is highly sensitive to moisture and should be prepared fresh before use.

Step 2: Substrate Saturation

  • Cut a piece of the PSf support membrane to the desired size (e.g., 10 cm x 10 cm).

  • Secure the PSf membrane in a frame or on a clean glass plate, with the active (shiny) side facing up.[8]

  • Immerse the support membrane in the aqueous MPD solution for 2-5 minutes to ensure complete saturation of the pores.[3][9]

Step 3: Interfacial Polymerization Reaction

  • Remove the membrane from the MPD solution and drain the excess liquid.

  • Gently roll a soft rubber roller over the membrane surface to remove all visible droplets of the aqueous solution.[15] This step is crucial to prevent the formation of defects.

  • Carefully pour the organic TMC solution onto the MPD-saturated surface.[2]

  • Allow the reaction to proceed for a set time, typically between 30 and 60 seconds.[2][9]

  • Drain the TMC solution from the membrane surface.

Step 4: Post-Treatment and Storage

  • Wash the newly formed membrane surface with pure n-hexane to remove any unreacted TMC.[2]

  • Heat-cure the membrane in an oven. Curing temperatures and times can vary, but a common starting point is 70-90°C for 5-15 minutes.[16][17]

  • After curing, rinse the membrane with DI water and store it in a DI water bath until characterization or use.[8]

Diagram of the Interfacial Polymerization Workflow

G cluster_prep Solution Preparation cluster_reaction Membrane Fabrication cluster_post Post-Treatment cluster_analysis Characterization aq Prepare Aqueous Phase (MPD in Water) sub Immerse PSf Support in Aqueous Phase aq->sub org Prepare Organic Phase (TMC in Hexane) react Contact with Organic Phase org->react roll Remove Excess Aqueous Solution sub->roll roll->react wash Wash with Hexane react->wash cure Heat Curing wash->cure store Store in DI Water cure->store char FTIR, SEM, etc. store->char

Caption: Workflow for TFC membrane synthesis via interfacial polymerization.

Optimization of Reaction Parameters

The performance of the resulting polyamide film is highly sensitive to the synthesis conditions.[4][13] Systematic optimization is key to achieving desired properties like high water flux and salt rejection.

ParameterRangeEffect on Membrane Performance
MPD Concentration 1.0 - 3.0 wt%Higher concentration can lead to a thicker, denser polyamide layer, potentially increasing salt rejection but decreasing water flux.[16][17]
TMC Concentration 0.05 - 0.2 wt/v%Increasing TMC concentration can enhance crosslinking, but excessively high levels may result in a thick, brittle layer that reduces permeability.[8][16]
Reaction Time 15 - 120 secondsLonger times allow for more complete reaction and film growth, which can make the active layer denser.[16] However, the reaction is self-limiting.[8]
Curing Temperature 60 - 100 °CHeat treatment promotes further crosslinking and removes residual solvents, generally improving membrane stability and rejection.[16][17]

Characterization and Validation

Validating the successful synthesis of the polyamide layer requires a combination of spectroscopic and microscopic techniques.[1][18]

Chemical Structure Confirmation (FTIR)

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is used to confirm the formation of amide bonds.[18]

Wavenumber (cm⁻¹)AssignmentSignificance
~1660 cm⁻¹C=O stretch (Amide I band)Confirms formation of the amide carbonyl group.[19]
~1540-1550 cm⁻¹N-H bend (Amide II band)Indicates the presence of the N-H bond within the amide linkage.[19]
~1700-1750 cm⁻¹C=O stretch (Acyl Chloride)The absence of this peak indicates complete reaction of the TMC monomer.[5]
Morphological Analysis (SEM)

Scanning Electron Microscopy (SEM) is essential for visualizing the surface and cross-section of the TFC membrane.[20]

  • Surface Imaging: A successful polyamide layer typically exhibits a characteristic "ridge-and-valley" morphology.

  • Cross-Sectional Imaging: This allows for the direct measurement of the polyamide layer's thickness, confirming the formation of an ultra-thin film on the porous support.[20]

Diagram of the Polyamide Network Formation

G TMC TMC p1 TMC->p1 Amide Bond Formation MPD1 MPD TMC2 MPD1->TMC2 Crosslinking MPD2 MPD TMC3 MPD2->TMC3 MPD3 MPD TMC4 MPD3->TMC4 p1->MPD1 p1->MPD2 p1->MPD3

Caption: Reaction of trifunctional TMC with diamines to form a crosslinked network.

Safety and Handling Precautions

Both trimesoyl chloride and m-phenylenediamine present significant health hazards and must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Trimesoyl Chloride (TMC):

    • Hazards: Causes severe skin burns and eye damage.[21][22] Reacts violently with water, releasing corrosive HCl gas. Harmful if swallowed or inhaled.[22]

    • Handling: Must be handled in a well-ventilated fume hood.[21] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[22][23][24] Store in a cool, dry place under an inert atmosphere (e.g., nitrogen).[23]

  • m-Phenylenediamine (MPD):

    • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects.

    • Handling: Handle in a fume hood. Avoid creating dust. Wear appropriate gloves, safety goggles, and respiratory protection.[25]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[21][23]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[21][22]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][22]

Conclusion

The synthesis of polyamides using trimesoyl chloride via interfacial polymerization is a robust and highly adaptable method for creating high-performance, crosslinked materials. The resulting polymer networks are central to modern separation technologies. By carefully controlling reaction parameters such as monomer concentration, reaction time, and post-treatment conditions, researchers can precisely tailor the material's properties to suit specific applications. Adherence to rigorous safety protocols is paramount when handling the reactive and hazardous monomers involved. This guide provides the foundational knowledge and practical protocols to enable scientists and engineers to successfully synthesize and characterize these advanced materials.

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  • Effects of interfacial polymerization conditions on performance of polyamide reverse osmosis membranes and optimization of polymerization conditions by statistical methodology. (2025).
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  • Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. (n.d.). MDPI.
  • Ma, X., et al. (2021). Fabrication of desalination membranes by interfacial polymerization: history, current efforts, and future directions. Chemical Society Reviews.
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  • Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). (n.d.). AIDIC.
  • Synthesis and Properties of Step-Growth Polyamide Aerogels Cross-linked with Triacid Chlorides. (2025).
  • Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. (2025).
  • Lee, J. Y., & Lim, J. Y. (2018). Influence of temperature during interfacial polymerization on the synthesis and separation performance of thin-film composite polyamide membranes. DR-NTU, Nanyang Technological University.
  • Effect of process conditions of interfacial polymerization on performance of reverse osmosis composite membrane. (2025).
  • Roy, A., et al. (2015). Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. RSC Publishing.
  • Zhang, R., et al. (2023).
  • Green Synthesis of Thin-Film Composite Membranes for Organic Solvent Nanofiltration. (2020).
  • Huy, N. T. A., et al. (2024). Synthesis of polyamide-based RO membranes for saline water treatment. Journal of Military Science and Technology.
  • Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalin
  • Roh, I. J., et al. (2024). Synthesis and characterization of interfacially polymerized polyamide thin films.
  • An aromatic polyamide formed with trimesoyl chloride and m-phenylenediamine. (n.d.).
  • Effect of manufacture conditions on reverse osmosis desalination performance of polyamide thin film composite membrane and their. (n.d.). EDRC.
  • Williams, K., et al. (n.d.).
  • Trimesoyl Chloride Safety Data Sheet. (n.d.). Zoro. Retrieved October 26, 2023, from [Link]

  • Safety Data Sheet - Trimesoyl chloride. (2021). Fisher Scientific.
  • Safety D
  • Synergistic interfacial polymerization between hydramine/diamine and trimesoyl chloride: A novel reaction for NF membrane prepar
  • Crosslinking of polyamides using dianhydrides, diacid chloride and dialdehyde: a promising approach for water treatment. (n.d.).

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Application Notes & Protocols: Synthesis of Crosslinked Polyamide Thin Films via Interfacial Polymerization with Benzene-1,3,5-tricarbonyl trichloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of highly crosslinked polyamide thin films using interfacial polymerization (IP), a robust technique central to the fabrication of advanced separation membranes. The protocol focuses on the reaction between benzene-1,3,5-tricarbonyl trichloride, commonly known as trimesoyl chloride (TMC), and various amine monomers at the interface of two immiscible liquids. We will explore the underlying chemical principles, provide meticulously detailed experimental protocols, and discuss the critical parameters that govern the final properties of the polyamide film. This document is intended for researchers, scientists, and drug development professionals engaged in membrane science, controlled release applications, and advanced materials synthesis.

Introduction: The Power of the Interface

Interfacial polymerization is a powerful technique for creating ultrathin, highly crosslinked polymer films with remarkable properties.[1] The process is defined by a rapid, self-limiting polycondensation reaction that occurs at the boundary between two immiscible phases.[2][3] Typically, one phase is aqueous, containing a multifunctional amine monomer (e.g., a diamine), while the other is an organic, water-immiscible solvent containing a multifunctional acyl chloride.

The reaction of choice for many state-of-the-art applications, particularly in reverse osmosis (RO) and nanofiltration (NF) membranes, is the polycondensation of an aromatic diamine, such as m-phenylenediamine (MPD), with the trifunctional acyl chloride, benzene-1,3,5-tricarbonyl trichloride (TMC).[2][4][5][6] This specific reaction, pioneered in the 1980s, remains the gold standard for commercial desalination membranes due to the exceptional selectivity and water permeability of the resulting polyamide layer.[2][3]

The trifunctionality of TMC is the cornerstone of this system's success. It allows for the formation of a highly crosslinked, three-dimensional polymer network, which is crucial for creating a dense, selective barrier capable of rejecting solutes like salt ions while permitting the passage of water.[3][7] The reaction is incredibly fast and self-limiting; as the initial polyamide film forms at the interface, it acts as a barrier to monomer diffusion, effectively slowing and eventually stopping the polymerization process.[2][4] This results in the spontaneous formation of an extremely thin (typically 10-200 nm) yet robust selective layer.[8]

The Core Reaction: Mechanism and Rationale

The fundamental chemistry involves a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction, between the amine groups (-NH₂) of the diamine and the acyl chloride groups (-COCl) of TMC.

  • Aqueous Phase: Contains the amine monomer, typically a diamine like m-phenylenediamine (MPD). The amine is dissolved in water, often with additives to control pH or enhance wetting.

  • Organic Phase: Contains the acyl chloride monomer, TMC, dissolved in a non-polar, water-immiscible organic solvent such as hexane or dodecane.[7][8]

When the two phases are brought into contact, the amine monomers diffuse from the aqueous phase to the interface and react with the TMC molecules from the organic phase.[3] For each amide bond formed, a molecule of hydrochloric acid (HCl) is released as a byproduct.

The reaction proceeds as follows:

  • Initiation at the Interface: MPD molecules at the interface attack the highly electrophilic carbonyl carbons of the TMC acyl chloride groups.

  • Amide Bond Formation: An amide bond is formed, releasing a proton (H⁺) and a chloride ion (Cl⁻), which combine to form HCl.

  • Crosslinking: Because TMC has three reactive acyl chloride groups, each TMC molecule can react with up to three amine molecules from different diamine monomers, leading to a highly crosslinked network structure.[3][7] The degree of crosslinking versus linear chain formation can be influenced by the molar ratio of the monomers.[3][7]

  • Self-Limitation: The nascent polyamide film itself becomes a barrier, limiting the transport of monomers to the reaction zone. The polymerization rate slows dramatically once a dense film of a certain thickness is formed, making the process highly controllable and reproducible.[4]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Hexane) MPD m-phenylenediamine (MPD) H₂N-Ar-NH₂ Interface Liquid-Liquid Interface MPD->Interface TMC Benzene-tricarbonyl trichloride (TMC) (ClOC)₃-Ar TMC->Interface Polymerization Rapid Polycondensation (Schotten-Baumann Reaction) Interface->Polymerization Monomer Diffusion Polyamide Crosslinked Polyamide Film (-NH-CO-)n Polymerization->Polyamide HCl HCl (byproduct) Polymerization->HCl Polyamide->Polymerization Self-Limitation (Diffusion Barrier)

Experimental Section: Protocol for Polyamide Thin-Film Composite (TFC) Membrane Synthesis

This protocol describes the fabrication of a polyamide TFC membrane on a porous support, a common practice in creating functional separation membranes.[1][8][9]

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier ExamplePurpose
Benzene-1,3,5-tricarbonyl trichloride (TMC)>98%Sigma-AldrichOrganic phase monomer (acyl chloride)
m-Phenylenediamine (MPD)>99%Sigma-AldrichAqueous phase monomer (diamine)
n-Hexane or DodecaneAnhydrousMerckOrganic solvent
Deionized (DI) Water>18 MΩ·cmIn-houseAqueous solvent
Polysulfone (PSf) or Polyethersulfone (PES)UF GradeSepro, Alfa LavalPorous support membrane
Sodium Dodecyl Sulfate (SDS)ACS ReagentSigma-AldrichOptional: Surfactant to improve wetting
Triethylamine (TEA)>99%Sigma-AldrichOptional: Acid scavenger
Camphorsulfonic acid (CSA)ACS ReagentSigma-AldrichOptional: Additive to improve MPD absorption

Safety Precaution: Benzene-1,3,5-tricarbonyl trichloride is corrosive and moisture-sensitive. m-Phenylenediamine is toxic. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Solution Preparation
  • Aqueous Amine Solution (2.0% w/v MPD):

    • Dissolve 2.0 g of m-phenylenediamine in 100 mL of deionized water.

    • Stir until fully dissolved. For enhanced performance, additives can be included. A common formulation includes 2 wt% CSA, 1 wt% TEA, and 0.2 wt% SDS to improve the absorption of the MPD solution into the support.[10]

  • Organic Acyl Chloride Solution (0.1% w/v TMC):

    • In a fume hood, carefully dissolve 0.1 g of benzene-1,3,5-tricarbonyl trichloride in 100 mL of n-hexane.

    • Ensure the solution is well-mixed. This solution should be prepared fresh as TMC can hydrolyze in the presence of atmospheric moisture.

TFC Membrane Fabrication Workflow

The following steps outline the hand-casting of a polyamide film onto a porous support.[8]

  • Support Preparation: Cut a piece of the polysulfone (PSf) support membrane to the desired size. Immerse it in deionized water for at least 1 hour to ensure complete wetting of the pores.[7]

  • Amine Saturation: Remove the PSf support from the water and place it flat on a clean glass plate. Remove excess water from the surface using a soft rubber roller or an air knife.[8] Secure the support in a frame. Pour the 2.0% MPD aqueous solution onto the surface of the support, ensuring complete coverage. Allow the support to soak for 2 to 5 minutes.[7][8]

  • Interface Creation: Decant the excess MPD solution. It is critical to remove all excess droplets from the surface to avoid defects, often achieved with an air knife or by letting it drip vertically for a short period.[8] The support should be saturated but not flooded.

  • Polymerization Reaction: Immediately and gently pour the 0.1% TMC-hexane solution over the amine-saturated support surface. Let the reaction proceed for 30 seconds to 3 minutes.[8][11] A thin, whitish film of polyamide will form instantly at the interface.

  • Post-Treatment:

    • Pour off the TMC solution.

    • Rinse the membrane surface thoroughly with pure n-hexane to remove any unreacted TMC.[8]

    • Allow the membrane to air dry in the fume hood for 1 minute.[8]

    • For enhanced crosslinking and performance, a heat-curing step is often employed. Place the membrane in an oven at a temperature between 60-95°C for 1 to 10 minutes.[11]

  • Storage: Store the finished TFC membrane in deionized water until characterization or use.[7]

G start Start sub_prep 1. Prepare PSf Support (Cut & Wet in DI Water) start->sub_prep amine_sat 2. Saturate Support (Immerse in MPD solution, 2-5 min) sub_prep->amine_sat remove_excess 3. Remove Excess MPD (Use Air Knife/Roller) amine_sat->remove_excess ip_reaction 4. Contact with TMC Solution (Pour TMC-Hexane, 30s - 3 min) remove_excess->ip_reaction rinse 5. Rinse with Hexane (Remove unreacted TMC) ip_reaction->rinse dry 6. Air Dry (1 min) rinse->dry cure 7. Heat Curing (Optional) (60-95°C, 1-10 min) dry->cure store 8. Store in DI Water cure->store end End store->end

Key Parameters and Their Influence

The properties of the final polyamide film are highly sensitive to the synthesis conditions.[11] Understanding these relationships is crucial for tailoring membrane performance.

ParameterTypical RangeInfluence on Polyamide Layer
MPD Concentration 1.0 - 4.0 wt%Affects the thickness and crosslink density. Higher concentrations can lead to a thicker, more crosslinked, and rougher "ridge-and-valley" surface morphology, which generally increases water flux but may impact salt rejection.[7][11]
TMC Concentration 0.05 - 0.5 wt%A critical parameter that strongly interacts with the MPD concentration.[11] Higher TMC concentration can increase the degree of crosslinking, leading to a denser film with higher salt rejection but potentially lower water permeability.[7] The molar ratio of amine to acyl chloride groups is a key determinant of the final structure.[10]
Reaction Time 30 sec - 5 minDue to the self-limiting nature of the reaction, the initial film forms very quickly. Longer reaction times may allow for more complete crosslinking and densification of the film, but its contribution to performance changes is often less significant than monomer concentrations.[11]
Curing Temperature 60 - 95 °CPost-fabrication heat treatment significantly influences membrane performance. Curing promotes further crosslinking of unreacted polymer chains and removes residual solvent. This generally leads to a denser, more selective membrane with higher salt rejection. Curing temperature has been identified as a highly influential parameter on water permeation.[11]
Additives VariesAdditives in the aqueous phase like surfactants (SDS) improve wetting of the support, while acid scavengers (TEA) neutralize the HCl byproduct, potentially driving the reaction forward.[10] Co-solvents like DMSO can be added to influence monomer solubility and reaction kinetics.[12]
Amine Structure N/AWhile this note focuses on MPD, using other diamines (e.g., piperazine (PIP), ethylenediamine (EDA)) drastically alters the final membrane.[9][13] Aliphatic amines like EDA tend to form more compact structures, while aromatic amines like MPD create rougher surfaces due to steric hindrance.[13] The choice of amine is a primary method for tuning a membrane for specific applications like NF versus RO.[5]

Characterization of the Polyamide Film

Validating the successful synthesis and understanding the properties of the polyamide layer requires a suite of characterization techniques.

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): Confirms the formation of the polyamide layer by identifying characteristic amide bond peaks (Amide I C=O stretch at ~1650 cm⁻¹ and Amide II N-H bend at ~1540 cm⁻¹) and aromatic C=C stretching at ~1610 cm⁻¹.[2][14][15]

  • Scanning Electron Microscopy (SEM): Visualizes the top surface morphology (e.g., the characteristic "ridge-and-valley" structure) and allows for cross-sectional analysis to measure the thickness of the active layer.

  • Atomic Force Microscopy (AFM): Provides quantitative data on the surface roughness of the polyamide film, which is a key factor influencing fouling propensity and permeation.[16]

  • Contact Angle Measurement: Determines the hydrophilicity of the membrane surface. A lower water contact angle indicates a more hydrophilic surface, which is generally desirable for improving water flux and reducing fouling.[16][17]

  • Cross-flow Filtration Testing: The ultimate test of performance for separation applications. This involves measuring water flux (permeability) and solute rejection (selectivity) under controlled pressure and feed concentration.[6][7]

Conclusion and Future Outlook

The interfacial polymerization of benzene-1,3,5-tricarbonyl trichloride with diamines is a cornerstone of modern membrane technology. The protocol detailed herein provides a robust framework for the synthesis of high-performance polyamide thin films. By carefully controlling a set of key experimental parameters, researchers can precisely tune the physicochemical properties of the film—including thickness, crosslink density, roughness, and hydrophilicity—to meet the demands of diverse applications, from water desalination to advanced drug delivery systems. Future innovations will likely focus on the incorporation of novel monomers and nanomaterials to further enhance membrane performance, targeting improved permeability, selectivity, and resistance to fouling and chemical degradation.[18][19][20]

References

  • D. M. T. Ang, Q. Y. Huang, M. R. De Guzman, S. H. Huang, Y. H. Chiao, & K. R. Lee. (2020). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. Polymers, 12(12), 2817. [Link]

  • H. T. T. Qi, et al. (2022). Fabrication and characterization of polyamide thin-film composite membrane via interfacial polycondensation for pervaporation separation of salt and arsenic from water. RSC Advances, 12(1), 1-13. [Link]

  • Ang, D. M. T., Huang, Q. Y., De Guzman, M. R., Huang, S. H., Chiao, Y. H., & Lee, K. R. (2020). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. PubMed, 12(12), 2817. [Link]

  • Zheng, S., Gissinger, J., Hsiao, B. S., & Wei, T. (2024). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. ACS Applied Materials & Interfaces, 16(47), 65677–65686. [Link]

  • Qi, H. T. T., et al. (2021). Fabrication and characterization of polyamide thin-film composite membrane via interfacial polycondensation for pervaporation separation of salt and arsenic from water. RSC Advances, 12(1). [Link]

  • Khorshidi, B., Thundat, T., Fleck, B. A., & Sadrzadeh, M. (2015). Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. RSC Advances, 5(71), 57857-57869. [Link]

  • Ang, D. M. T., Huang, Q. Y., De Guzman, M. R., Huang, S. H., Chiao, Y. H., & Lee, K. R. (2020). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. ResearchGate. [Link]

  • Lau, W. J. (2021). How to make thin film composite (TFC) membrane in laboratory? YouTube. [Link]

  • An, Z., et al. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Membranes, 11(6), 415. [Link]

  • De Guzman, M. R., et al. (2020). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Polymers, 13(4), 544. [Link]

  • Tang, C. Y., et al. (2021). Fabrication of desalination membranes by interfacial polymerization: history, current efforts, and future directions. Chemical Society Reviews, 50(9), 5580-5627. [Link]

  • Kim, I., et al. (2019). A comprehensive understanding of co-solvent effects on interfacial polymerization: Interaction with trimesoyl chloride. Journal of Membrane Science, 582, 282-289. [Link]

  • Saleh, E. A. M., et al. (2025). Recent advances in thin film composite (TFC) membrane development: materials and modification methods. Environmental Science: Water Research & Technology, 11, 1059-1085. [Link]

  • N/A. (n.d.). Polyamide condensation chemistries. M-phenylenediamine (MPD) and... ResearchGate. [Link]

  • Xie, W., Geise, G. M., & Freeman, B. D. (2012). Polyamide interfacial composite membranes prepared from m-phenylene diamine, trimesoyl chloride and a new disulfonated diamine. Journal of Membrane Science, 403-404, 152-161. [Link]

  • Ang, M. B. M. Y., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Membranes, 12(3), 333. [Link]

  • Xie, W., Geise, G. M., & Freeman, B. D. (2012). Polyamide interfacial composite membranes prepared from m-phenylene diamine, trimesoyl chloride and a new disulfonated diamine. ResearchGate. [Link]

  • De Guzman, M. R., et al. (2021). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. MDPI. [Link]

  • El-Aassar, M. R. (2012). Polyamide Thin Film Composite Membranes Using Interfacial Polymerization: Synthesis, Characterization and Reverse Osmosis Performance for Water Desalination. Journal of Applied Sciences Research, 8(1), 382-391. [Link]

  • Khorshidi, B., et al. (2015). Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. RSC Advances, 5(71), 57857-57869. [Link]

  • Liu, M., et al. (2019). Influence of L-arginine on performances of polyamide thin-film composite reverse osmosis membranes. RSC Advances, 9(37), 21300-21308. [Link]

  • Qi, H. T. T., et al. (2022). Fabrication and characterization of polyamide thin-film composite membrane via interfacial polycondensation for pervaporation separation of salt and arsenic from water. National Institutes of Health. [Link]

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Application Notes and Protocols for Dendrimer Synthesis Using Benzene-1,3,5-tricarbonyl trichloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Benzene-1,3,5-tricarbonyl trichloride in Dendrimer Synthesis

Benzene-1,3,5-tricarbonyl trichloride, also known as trimesoyl chloride (TMC), is a highly versatile and fundamental building block in the construction of dendritic polymers, or dendrimers. Its C3 symmetry and three reactive acyl chloride groups make it an ideal core molecule for the divergent synthesis of dendrimers, as well as a convenient focal point for the convergent approach. The resulting polyamide and polyester dendrimers possess a well-defined, hyperbranched, and monodisperse architecture, making them highly attractive for a myriad of applications, particularly in the realms of drug delivery, gene therapy, and catalysis.[1]

The reactivity of the acyl chloride moieties allows for the facile formation of amide or ester linkages with appropriate amine or alcohol-containing monomers, respectively. This enables the precise, layer-by-layer growth of dendritic generations, leading to macromolecules with a high density of surface functional groups. These terminal groups can be tailored to impart specific properties, such as enhanced solubility, biocompatibility, and targeting capabilities for therapeutic applications.[2] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization techniques for the preparation of polyamide dendrimers using benzene-1,3,5-tricarbonyl trichloride as the central scaffold.

Synthetic Strategies: Divergent vs. Convergent Approaches

The synthesis of dendrimers using benzene-1,3,5-tricarbonyl trichloride can be broadly categorized into two main strategies: divergent and convergent synthesis.[3] The choice of strategy depends on the desired dendrimer generation, the scale of the synthesis, and the required purity of the final product.

Divergent Synthesis

In the divergent approach, the dendrimer is constructed from the core outwards. The synthesis begins with the reaction of the benzene-1,3,5-tricarbonyl trichloride core with a difunctional monomer, such as a diamine, to form the first generation (G1) dendrimer. This is typically followed by a functional group transformation at the periphery to enable the attachment of the next generation of monomers. This iterative process of reaction and functional group activation is repeated to build higher-generation dendrimers.[2]

Advantages of Divergent Synthesis:

  • Allows for the synthesis of high-generation dendrimers.

  • The overall synthetic route is relatively straightforward.

Disadvantages of Divergent Synthesis:

  • The increasing number of reactions at each step can lead to defects in the dendritic structure, resulting in a less monodisperse product.[4]

  • Purification of higher-generation dendrimers can be challenging due to the presence of closely related structural isomers and incompletely reacted species.[5]

Convergent Synthesis

The convergent strategy involves the synthesis of the dendritic branches, or "dendrons," first. These dendrons are then attached to the central benzene-1,3,5-tricarbonyl trichloride core in the final step of the synthesis.[6] This approach offers better control over the final structure and purity of the dendrimer.

Advantages of Convergent Synthesis:

  • Leads to a more monodisperse and structurally perfect dendrimer.

  • Purification of the intermediate dendrons is generally easier than purifying high-generation dendrimers.[7]

Disadvantages of Convergent Synthesis:

  • The synthesis of large dendrons can be sterically hindered.

  • The final coupling of the dendrons to the core can be challenging, especially for higher generations.

Visualizing the Synthetic Pathways

divergent_synthesis core TMC Core g0 G0 Dendrimer core->g0 + Diamine g1 G1 Dendrimer g0->g1 + Diamine g2 G2 Dendrimer g1->g2 + Diamine monomer Diamine Monomer

Caption: Divergent synthesis of a polyamide dendrimer.

convergent_synthesis dendron1 G1 Dendron dendron2 G2 Dendron dendron1->dendron2 Synthesis final_dendrimer Final Dendrimer dendron2->final_dendrimer Coupling core TMC Core core->final_dendrimer monomer Monomer monomer->dendron1 Synthesis

Caption: Convergent synthesis of a polyamide dendrimer.

Experimental Protocols

PART 1: Divergent Synthesis of Amine-Terminated Polyamide Dendrimers

This protocol describes the synthesis of a first-generation (G1) and second-generation (G2) amine-terminated polyamide dendrimer using benzene-1,3,5-tricarbonyl trichloride as the core and ethylenediamine as the branching unit.

Materials and Reagents:

ReagentGradeSupplier
Benzene-1,3,5-tricarbonyl trichloride (TMC)≥98%Sigma-Aldrich
Ethylenediamine (EDA)≥99.5%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Methanol (MeOH), anhydrous≥99.8%Sigma-Aldrich
Diethyl ether, anhydrous≥99.7%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Methyl acrylate99%Sigma-Aldrich
Dialysis tubing (MWCO 1 kDa)---Spectrum Labs

Protocol for Generation 0 (G0) Amine-Terminated Dendrimer Synthesis:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzene-1,3,5-tricarbonyl trichloride (1.0 g, 3.77 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Ethylenediamine: In the dropping funnel, prepare a solution of ethylenediamine (7.55 g, 125.6 mmol, a large excess) and triethylamine (1.14 g, 11.31 mmol) in anhydrous dichloromethane (50 mL).

  • Reaction: Cool the flask to 0 °C in an ice bath and add the ethylenediamine solution dropwise to the stirred solution of TMC over a period of 1 hour.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours under a nitrogen atmosphere.

  • Work-up: The resulting white precipitate (triethylammonium hydrochloride) is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is dissolved in a minimal amount of methanol and precipitated by the addition of a large excess of diethyl ether. This precipitation process is repeated three times to ensure the removal of unreacted ethylenediamine. The purified G0 dendrimer is then dried under vacuum.

Protocol for Michael Addition to form G0.5 Ester-Terminated Dendrimer:

  • Reaction Setup: Dissolve the G0 amine-terminated dendrimer (1.0 g) in anhydrous methanol (50 mL) in a round-bottom flask.

  • Addition of Methyl Acrylate: Add a large excess of methyl acrylate (e.g., 20-fold molar excess per amine group) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.[8]

  • Purification: Remove the excess methyl acrylate and methanol under reduced pressure to obtain the G0.5 ester-terminated dendrimer as a viscous oil.

Protocol for Amidation to form G1 Amine-Terminated Dendrimer:

  • Reaction Setup: Dissolve the G0.5 ester-terminated dendrimer in anhydrous methanol (20 mL).

  • Addition of Ethylenediamine: In a separate flask, prepare a solution of a large excess of ethylenediamine in anhydrous methanol. Add the methanolic solution of the G0.5 dendrimer dropwise to the ethylenediamine solution at 0 °C.[9]

  • Reaction: Stir the reaction mixture at room temperature for 72 hours.

  • Purification: Remove the excess ethylenediamine and methanol under reduced pressure. The resulting crude product is purified by dialysis against methanol using a 1 kDa MWCO membrane for 48 hours, with frequent changes of the solvent.[10] The purified G1 dendrimer is obtained after evaporation of the solvent.

Higher generations (G2, G3, etc.) can be synthesized by repeating the Michael addition and amidation steps.

PART 2: Convergent Synthesis of a Polyamide Dendron and Coupling to the TMC Core

This protocol outlines the synthesis of a second-generation (G2) polyamide dendron with a focal amine group, followed by its coupling to the benzene-1,3,5-tricarbonyl trichloride core.

Protocol for G1 Dendron Synthesis:

  • Protection of Diamine: React a large excess of a suitable diamine (e.g., 1,6-hexanediamine) with a protecting group for one of the amine functionalities (e.g., Boc anhydride) to obtain the mono-protected diamine.

  • Activation of Carboxylic Acid: In a separate flask, activate a dicarboxylic acid (e.g., adipic acid) by converting it to its diacyl chloride using thionyl chloride or oxalyl chloride.

  • Coupling Reaction: React the mono-protected diamine with the diacyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane to form the G1 dendron with a protected focal amine and two terminal carboxylic acid groups.

  • Deprotection: Remove the protecting group from the focal amine to yield the G1 dendron with a free amine at the focal point.

Protocol for G2 Dendron Synthesis:

  • Activation of G1 Dendron: Activate the terminal carboxylic acid groups of the G1 dendron by converting them to acyl chlorides.

  • Coupling with Mono-protected Diamine: React the activated G1 dendron with the mono-protected diamine to form the G2 dendron.

  • Deprotection: Deprotect the focal amine to obtain the G2 dendron with a free amine at the focal point.

Protocol for Coupling Dendrons to the TMC Core:

  • Reaction Setup: Dissolve benzene-1,3,5-tricarbonyl trichloride in an anhydrous solvent such as DMF in a three-necked flask under a nitrogen atmosphere.

  • Addition of Dendrons: Add a solution of the deprotected G2 dendron (slightly more than 3 molar equivalents) and a base (e.g., triethylamine) in DMF dropwise to the TMC solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 48 hours.

  • Purification: The final dendrimer is purified by precipitation in a non-solvent (e.g., diethyl ether) followed by column chromatography on silica gel or by preparative size-exclusion chromatography to obtain the pure, monodisperse dendrimer.[11]

Characterization of Dendrimers

Thorough characterization at each stage of the synthesis is crucial to ensure the structural integrity and purity of the dendrimers.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirms the chemical structure of the dendrimer at each generation by identifying the characteristic peaks of the core, repeating units, and terminal groups. Integration of the proton signals can be used to determine the number of surface groups.
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies the formation of amide or ester bonds and the presence or absence of starting functional groups (e.g., acyl chloride, amine, carboxylic acid).
Mass Spectrometry (MALDI-TOF or ESI-MS) Determines the molecular weight of the dendrimer and confirms its monodispersity. The presence of peaks corresponding to defect structures can also be identified.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Assesses the molecular weight distribution (polydispersity index, PDI) of the dendrimer. A narrow peak indicates a high degree of monodispersity.[12]
Elemental Analysis Determines the elemental composition (C, H, N) of the dendrimer, which can be compared to the theoretical values to assess purity.

Applications in Drug Development

Dendrimers synthesized from benzene-1,3,5-tricarbonyl trichloride have shown great promise as nanocarriers for drug delivery.[2] Their well-defined structure and multivalent surface allow for:

  • Encapsulation of Hydrophobic Drugs: The interior voids of the dendrimer can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.

  • Targeted Drug Delivery: The surface of the dendrimer can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, thereby reducing off-target toxicity.

  • Controlled Release: The drug can be conjugated to the dendrimer surface via cleavable linkers, allowing for its controlled release at the target site in response to specific stimuli (e.g., pH, enzymes).

Conclusion

Benzene-1,3,5-tricarbonyl trichloride is a cornerstone molecule in the field of dendrimer chemistry, providing a robust and versatile platform for the synthesis of well-defined macromolecules. The choice between divergent and convergent strategies allows for the tailored synthesis of dendrimers with specific properties for various applications, most notably in the development of advanced drug delivery systems. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the vast potential of these fascinating nanomaterials.

References

  • Uhrich, K. E., & Fréchet, J. M. J. (1992). Synthesis of dendritic polyamides via a convergent growth approach. Journal of the Chemical Society, Perkin Transactions 1, (12), 1623-1630. [Link]

  • Mullen, D. G., et al. (2012). Best practices for purification and characterization of PAMAM dendrimer. Macromolecules, 45(13), 5316-5320. [Link]

  • Mullen, D. G., et al. (2012). Best practices for purification and characterization of PAMAM dendrimer. ResearchGate. [Link]

  • Mullen, D. G., et al. (2012). Best practices for purification and characterization of PAMAM dendrimer. PubMed Central. [Link]

  • Sauth, V., et al. (2017). Synthesis of First- and Second-Generation Poly(amide)-Dendronized Polymers via Ring-Opening Metathesis Polymerization. ResearchGate. [Link]

  • Lee, J. W., et al. (2006). Synthesis of azide-functionalized PAMAM dendrons at the focal point and their application for synthesis of PAMAM-like dendrimers. ResearchGate. [Link]

  • Uhrich, K. E., & Fréchet, J. M. J. (1992). Synthesis of dendritic polyamides via a convergent growth approach. Cornell University Library. [Link]

  • Newkome, G. R., et al. (1999). Divergent synthesis of five generations of aliphatic polyamide dendrimers containing piperazine (PPZ) core. ResearchGate. [Link]

  • Taghavi, N. P. A., et al. (2021). Convergent method for synthesis of dendrimers. ResearchGate. [Link]

  • Elhrari, W., et al. (2021). Synthesis and antibacterial property of polyamide dendrimers based on tetraethyl-1,1,3,3-propanetetracarboxylate. ResearchGate. [Link]

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  • Kopeckova, M., et al. (2004). SYNTHESIS AND CZE ANALYSIS OF PAMAM DENDRIMERS WITH AN ETHYLENEDIAMINE CORE. Chemical Papers. [Link]

  • Yilmaz, G., et al. (2015). Preparation of amine terminated PAMAM dendrimers by microwave assisted synthesis. ResearchGate. [Link]

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  • Washio, I., et al. (2007). Facile synthesis of amine-terminated aromatic polyamide dendrimers via a divergent method. SciSpace. [Link]

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  • Kesharwani, P., et al. (2014). Dendrimers - structure, synthesis, encapsulation, characterization and applications. SciSpace. [Link]

  • Bradshaw, M. D., et al. (2004). Synthesis, Characterization, and Magnetism of Dendrimer Encapsulated Co Nanoparticles. DTIC. [Link]

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Topic: Solvent-Free Synthesis of Benzene-1,3,5-tricarboxamides: A Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene-1,3,5-tricarboxamides (BTAs) are C3-symmetric molecules renowned for their ability to form well-defined supramolecular structures through hydrogen bonding.[1][2] These structures are foundational in creating advanced materials, including hydrogels, functional biomaterials, and components for drug delivery systems.[1][3] Traditional synthesis of BTAs often relies on conventional solution-phase chemistry, which involves large quantities of volatile organic solvents (VOCs).[4][5] These methods typically suffer from moderate yields and present significant environmental and handling concerns.[5][6] This application note details robust, solvent-free protocols for the synthesis of BTAs, aligning with the principles of green chemistry.[7][8] By eliminating organic solvents, these methods offer significant advantages, including enhanced reaction efficiency, simplified purification, reduced environmental impact, and improved safety.[7][8][9] We present two primary solvent-free methodologies: a room-temperature mechanochemical approach and a rapid microwave-assisted protocol, providing detailed step-by-step instructions and the scientific rationale behind them.

The Imperative for Solvent-Free Synthesis

The pursuit of sustainable chemical practices necessitates a departure from solvent-intensive reactions. Organic solvents are a primary source of chemical waste, contributing to environmental pollution and posing safety risks.[6][8] Solvent-free synthesis directly addresses these challenges by having reactants interact in their neat form, often leading to higher reaction rates due to increased reactant concentration.[8] This approach not only minimizes waste but also simplifies product work-up, often yielding products of high purity without the need for complex chromatographic separation.[6][8]

Methodology I: Room-Temperature Mechanochemical Synthesis

This method leverages the high reactivity of an acid chloride with a primary amine under solvent-free, ambient conditions. The reaction is driven by vigorous physical mixing, which facilitates reactant interaction and the removal of the gaseous byproduct, hydrogen chloride (HCl).

Mechanistic Rationale

The core of this protocol is the nucleophilic acyl substitution reaction between benzene-1,3,5-tricarbonyl trichloride (trimesoyl chloride) and a primary amine. The high electrophilicity of the acyl chloride carbon makes it highly susceptible to attack by the nucleophilic amine. The key to success in a solvent-free environment is ensuring continuous, intimate contact between the reactants. Vigorous agitation is critical; it prevents the formation of a solid mass which would otherwise passivate the unreacted starting material, and it facilitates the escape of HCl gas, which drives the reaction to completion according to Le Châtelier's principle.[4][10]

Experimental Protocol: Synthesis of Chiral BTAs

This protocol is adapted from the work of Hernández et al. for the synthesis of chiral BTAs.[4][5][11]

Materials:

  • Benzene-1,3,5-tricarbonyl trichloride (1.0 mmol)

  • Optically pure primary amine (3.0 mmol)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar or a mechanical stirrer

Procedure:

  • Add benzene-1,3,5-tricarbonyl trichloride (1.0 mmol) to the round-bottom flask.

  • Add the desired primary amine (3.0 mmol) to the flask.

  • Immediately begin vigorous stirring at room temperature.

  • Continue mixing for 5-10 minutes. Observe the evolution of HCl gas. The reaction mixture may initially become an oily liquid before solidifying.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, the resulting product is often of high purity. If necessary, the solid can be washed with a suitable non-solvent (e.g., water or a hydrocarbon) to remove any unreacted starting material or amine hydrochloride salt.

  • Dry the product under vacuum to yield the final benzene-1,3,5-tricarboxamide.

Data and Validation

This method is self-validating due to its efficiency and the purity of the resulting products.

Reactant AmineReaction Time (min)Yield (%)Reference
Various chiral primary amines5–10>90[4][5][11]

The high yields (>90%) and short reaction times demonstrate the protocol's robustness.[4][5] The structure of the synthesized BTAs can be definitively confirmed using standard analytical techniques.[4][5]

  • FT-IR Spectroscopy: Look for characteristic amide N-H stretching (~3240 cm⁻¹) and C=O stretching (~1640 cm⁻¹).[12]

  • ¹H NMR Spectroscopy: Expect signals for the amide protons (δ ~8.6 ppm) and the aromatic protons of the central benzene ring (δ ~9.2 ppm).[5][10]

  • Mass Spectrometry (EI-MS): Confirms the molecular weight of the target compound.[4]

G cluster_0 Mechanochemical Synthesis Workflow start Combine Reactants: Benzene-1,3,5-tricarbonyl trichloride + Primary Amine mix Vigorous Mixing (5-10 min, Room Temp) start->mix hcl HCl Gas Evolution mix->hcl product Crude BTA Product (Oily to Solid) mix->product purify Optional Wash & Drying product->purify final Pure Benzene-1,3,5-tricarboxamide (Yield >90%) purify->final

Mechanochemical synthesis workflow for BTAs.

Methodology II: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted synthesis is a powerful technique that dramatically accelerates organic reactions by using microwave radiation for rapid and uniform heating.[7] This method is particularly effective for condensation reactions like amidation, often proceeding to completion in minutes without the need for catalysts.[13][14]

Mechanistic Rationale

Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the bulk of the reaction mixture simultaneously through direct coupling with polar molecules.[7] This rapid, localized heating significantly increases the kinetic energy of reactant molecules, leading to a higher frequency of effective collisions and thus, a dramatic reduction in reaction time.[13][15] For BTA synthesis, this allows for the direct amidation of trimesic acid with amines, bypassing the need for the more hazardous trimesoyl chloride.

Experimental Protocol: Direct Amidation

This is a general protocol adaptable from literature on microwave-assisted amide synthesis.[13][15][16]

Materials:

  • Benzene-1,3,5-tricarboxylic acid (Trimesic acid) (1.0 mmol)

  • Primary amine (3.0-3.3 mmol)

  • Microwave synthesizer with temperature and pressure controls

  • Microwave-safe reaction vessel

Procedure:

  • Place trimesic acid (1.0 mmol) and the primary amine (3.0-3.3 mmol) into the microwave reaction vessel.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture with a set power (e.g., 200 W) and temperature (e.g., 150 °C) for 8-12 minutes.[13] The optimal conditions may require some method development depending on the specific amine used.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a suitable solvent mixture (e.g., ethyl acetate/cyclohexane) or water to precipitate the product.[13]

  • Collect the solid product by vacuum filtration.

  • Wash the product with water to remove any unreacted starting materials or salts.

  • Dry the product under vacuum to yield the final BTA.

Data and Validation

Microwave-assisted synthesis is known for its speed and high efficiency.

Reaction TypeReaction Time (min)Yield (%)Key AdvantageReference
Amine + Carboxylic Acid8–12>90 (often quantitative)Extremely rapid, avoids acid chloride[13][14][16]

This protocol's trustworthiness is established by its near-quantitative yields and the significant reduction in reaction time from hours (in conventional heating) to minutes.[13] The final product can be characterized as described in section 2.3.

G cluster_1 Microwave-Assisted Synthesis Logic reactants Combine Reactants: Trimesic Acid + Amine in Sealed Vessel mw Microwave Irradiation (e.g., 200W, 150°C, 8-12 min) reactants->mw heating Rapid, Uniform Heating mw->heating product Crude BTA Product mw->product kinetics Accelerated Reaction Kinetics heating->kinetics workup Precipitation, Filtration & Washing product->workup final_mw Pure Benzene-1,3,5-tricarboxamide (Quantitative Yield) workup->final_mw

Logical workflow for microwave-assisted BTA synthesis.

Conclusion: A Field-Proven, Sustainable Approach

The solvent-free synthesis of benzene-1,3,5-tricarboxamides represents a significant advancement over traditional methods. Both the room-temperature mechanochemical and microwave-assisted protocols offer straightforward, efficient, and environmentally responsible pathways to these valuable molecular building blocks. The mechanochemical approach is notable for its simplicity and mild conditions, while the microwave method provides unparalleled speed and allows for the direct use of carboxylic acids. By adopting these protocols, researchers and drug development professionals can not only improve the efficiency and yield of their syntheses but also significantly reduce their environmental footprint, contributing to a more sustainable future in chemical science.

References

  • Hernández, G., Sharma, M., Sharma, P., Portillo, O., Ruiz, A., & Gutiérrez, R. (2014). Straightforward solvent-free synthesis of new chiral benzene-1,3,5-tricarboxamides. Green Chemistry Letters and Reviews, 7(4), 325-330. [Link]

  • Hernández, G., et al. (2014). Straightforward solvent-free synthesis of new chiral benzene-1,3,5-tricarboxamides. ResearchGate. [Link]

  • Wang, X.-J., Yang, Q., Liu, F., & You, Q.-D. (2008). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Synthetic Communications, 38(7), 1028-1035. [Link]

  • Taylor & Francis Online. (2014). Straightforward solvent-free synthesis of new chiral benzene-1,3,5-tricarboxamides. Green Chemistry Letters and Reviews, 7(4). [Link]

  • International Journal of Research Publication and Reviews. (2025). Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry. ijrpr.com. [Link]

  • Slideshare. (n.d.). Solventless reaction in green chemistry. slideshare.net. [Link]

  • Fiveable. (n.d.). Solvent-free reactions Definition. library.fiveable.me. [Link]

  • Scitechnol. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. scitechnol.com. [Link]

  • Dudek, M., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1792. [Link]

  • Taylor & Francis Online. (2008). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Synthetic Communications, 38(7). [Link]

  • Nagendrappa, G. (2002). Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure. Resonance, 7(10), 46-56. [Link]

  • ResearchGate. (2014). Straightforward solvent-free synthesis of new chiral benzene-1,3,5-tricarboxamides. researchgate.net. [Link]

  • ResearchGate. (2008). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. researchgate.net. [Link]

  • Younis, A., & Said, A. O. (2023). Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 549-576. [Link]

  • ACS Publications. (2012). The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative. Journal of Chemical Education, 89(5), 652-655. [Link]

  • ResearchGate. (2012). The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative. researchgate.net. [Link]

  • Schoenmakers, S. M. C., et al. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 19(36), 7904-7911. [Link]

  • RSC Publishing. (2021). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. rsc.org. [Link]

  • Defense Technical Information Center. (2018). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. dtic.mil. [Link]

  • ResearchGate. (n.d.). A) Chemical structures of the benzene-1,3,5-tricarboxamide derivatives... researchgate.net. [Link]

  • ResearchGate. (n.d.). Typical procedure for the synthesis of benzene-1,3,5-tricarboxamide... researchgate.net. [Link]

  • Lund University. (n.d.). Convenient synthesis of benzene-1,3,5-tricarbaldehyde and congeners. portal.research.lu.se. [Link]

  • ResearchGate. (n.d.). Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: Tuneable structural, morphological and thermal properties. researchgate.net. [Link]

  • RSC Publishing. (2015). Benzene-1,3,5-tricarboxamide n-alkyl ester and carboxylic acid derivatives: tuneable structural, morphological and thermal properties. CrystEngComm, 17, 5843-5851. [Link]

  • Semantic Scholar. (n.d.). benzene-1,3,5-tricarboxamide. semanticscholar.org. [Link]

  • RSC Publishing. (n.d.). Tuning the structure of 1,3,5-benzene tricarboxamide self-assemblies through stereochemistry. rsc.org. [Link]

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Topic: The Reaction of Trimesoyl Chloride with Primary Amines: From Fundamental Chemistry to Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reaction between trimesoyl chloride (TMC), a trifunctional acyl chloride, and various primary amines is a cornerstone of modern polymer and materials science. This nucleophilic acyl substitution reaction, particularly when conducted at an interface between two immiscible phases (interfacial polymerization), enables the formation of highly cross-linked, ultra-thin polyamide films. These films serve as the selective layer in thin-film composite (TFC) membranes, which are critical for a vast range of separation technologies, including water desalination, nanofiltration, and organic solvent separation. This guide provides a comprehensive overview of the fundamental reaction chemistry, detailed protocols for the synthesis and characterization of polyamide membranes, and an in-depth analysis of the experimental parameters that govern the final material properties.

Part 1: The Fundamental Chemistry: Polyamide Network Formation

The reaction between an acyl chloride and a primary amine is a classic example of nucleophilic addition-elimination.[1] The reaction is typically rapid and exothermic. In this specific case, trimesoyl chloride (1,3,5-benzenetricarbonyl trichloride) serves as a trifunctional electrophile, while a primary diamine (a molecule with two -NH2 groups) acts as the nucleophile.

Mechanism of Reaction:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of one of the acyl chloride groups on the TMC molecule.[1]

  • Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, and the electrons shift to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The carbonyl double bond reforms, and a chloride ion (a good leaving group) is eliminated.

  • Deprotonation: A nearby base, such as another amine molecule, removes a proton from the nitrogen atom, neutralizing the charge and forming a stable amide bond.[2]

The key feature of using TMC is its trifunctionality. Each TMC molecule can react with up to three amine groups, while each diamine molecule can react with two acyl chloride groups. This 3:2 reactivity ratio is what allows for the formation of a dense, highly cross-linked three-dimensional polyamide network, rather than simple linear polymer chains.[3] This network structure is fundamental to the material's function as a selective barrier.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Tetrahedral Intermediate cluster_2 Step 3: Elimination & Deprotonation cluster_3 Step 4: Cross-linking TMC Trimesoyl Chloride (Electrophile) Amine Primary Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack on Carbonyl Carbon Amide Amide Bond Formation Intermediate->Amide Reform C=O, Expel Cl- HCl HCl Byproduct Network Cross-linked Polyamide Network Amide->Network Reaction at other sites

Caption: General mechanism for polyamide formation.

Part 2: Core Application: Interfacial Polymerization (IP)

The most significant application of the TMC-amine reaction is in the fabrication of thin-film composite (TFC) membranes via interfacial polymerization (IP).[4] This technique allows for the creation of an exceptionally thin (typically <200 nm) but dense polyamide layer on top of a porous mechanical support substrate, such as polysulfone (PSf).[3]

The IP process involves two immiscible solutions:

  • Aqueous Phase: Containing the primary amine monomer (e.g., m-phenylenediamine - MPD).

  • Organic Phase: Containing the trimesoyl chloride monomer dissolved in an organic solvent (e.g., n-hexane).

The porous support is first saturated with the aqueous amine solution. It is then briefly brought into contact with the organic TMC solution. The polymerization reaction occurs exclusively at the interface between the two liquid phases.[5] The reaction is self-limiting; as the initial polyamide film forms, it acts as a barrier, slowing the diffusion of monomers to the reaction zone, which helps to control the thickness of the film.[6]

G cluster_workflow Interfacial Polymerization Workflow A 1. Prepare Porous Support (e.g., Polysulfone) B 2. Immerse Support in Aqueous Amine Solution A->B Saturation C 3. Remove Excess Aqueous Solution B->C Air knife / Roller D 4. Contact with Organic TMC Solution C->D Immersion E 5. Polymerization at Interface (Formation of Polyamide Layer) D->E Self-limiting reaction F 6. Curing and Washing (Heat treatment to finalize) E->F Stabilization

Caption: Workflow for TFC membrane synthesis.

Part 3: Experimental Protocols

Protocol 1: Synthesis of a Polyamide TFC Nanofiltration (NF) Membrane

This protocol describes the fabrication of a standard TFC membrane using m-phenylenediamine (MPD) and trimesoyl chloride (TMC) on a polysulfone (PSf) support.

Materials and Reagents:

  • Porous polysulfone (PSf) support membrane.

  • m-phenylenediamine (MPD), 99%.

  • Trimesoyl chloride (TMC), 98%.

  • n-Hexane, anhydrous, 95%.

  • Deionized (DI) water.

  • Ethanol for rinsing.

  • Rubber roller, air knife, shallow glass dishes.

Procedure:

  • Support Preparation: Cut the PSf support membrane to the desired size and soak it in DI water for at least 30 minutes to ensure full hydration of the pores.

  • Aqueous Phase Preparation: Prepare a 2.0% (w/v) aqueous solution of MPD in DI water. Stir until fully dissolved.

  • Organic Phase Preparation: Prepare a 0.1% (w/v) solution of TMC in anhydrous n-hexane. This solution is sensitive to moisture and should be prepared fresh.

  • Amine Saturation: Remove the PSf support from the DI water and gently press it with a rubber roller on a clean glass plate to remove excess surface water.[7] Immediately immerse the support in the 2.0% MPD solution for 2 minutes.[8]

  • Excess Amine Removal: Take the support out of the MPD solution. Use an air knife or stand the membrane vertically to allow excess solution to drain off completely. This step is critical to avoid defects.

  • Interfacial Polymerization: Clamp the amine-saturated support onto a frame and contact the top surface with the 0.1% TMC solution for 30-60 seconds.[3][8] This initiates the polymerization.

  • Initial Rinsing: Pour off the TMC solution and immediately rinse the membrane surface with pure n-hexane to remove any unreacted TMC.

  • Curing: Place the freshly formed TFC membrane in an oven at 60-80°C for 5-10 minutes.[9] This step helps to complete the cross-linking process and drive off residual solvent.

  • Final Washing and Storage: Thoroughly rinse the membrane with DI water. Store the final TFC membrane in DI water at 4°C until characterization or use.

Protocol 2: Characterization of the Polyamide TFC Membrane

Characterization is essential to validate the formation of the polyamide layer and understand its properties.

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique confirms the chemical structure. The successful formation of the polyamide layer is verified by the appearance of characteristic amide peaks: Amide I (C=O stretching) around 1650 cm⁻¹ and Amide II (N-H bending) around 1540 cm⁻¹.[7]

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface and cross-section of the membrane. Surface images typically show a characteristic "ridge-and-valley" morphology for aromatic polyamides, while cross-sectional images allow for the measurement of the polyamide layer's thickness.[3]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution topographical information about the membrane surface, allowing for the quantification of surface roughness, which influences fouling behavior.[10]

  • Water Contact Angle Measurement: This measurement quantifies the hydrophilicity of the membrane surface. A lower contact angle indicates a more hydrophilic surface, which is generally desirable for water flux and anti-fouling properties.[7]

Part 4: Factors Influencing Polyamide Layer Properties

The performance of the final TFC membrane is highly dependent on the synthesis conditions. A summary of key parameters and their effects is presented below.

ParameterVariationEffect on Polyamide LayerRationale & Causality
Amine Monomer Aliphatic (e.g., CHDA, DAPE) vs. Aromatic (e.g., MPD)Aliphatic amines often lead to smoother, more hydrophilic surfaces, while aromatic amines typically form a rougher "ridge-and-valley" structure.[7]The reactivity and steric hindrance of the amine monomer influence the reaction rate and diffusion, thereby affecting the final morphology and thickness of the polyamide layer.[11][12]
TMC Concentration Increasing concentration (e.g., 0.05% to 0.2% w/v)Leads to a thicker, more cross-linked, and often rougher film.[6][13]Higher TMC concentration increases the flux of the acyl chloride to the interface, promoting a faster and more extensive polymerization, which can increase film thickness before the reaction self-limits.[14]
Amine Concentration Increasing concentration (e.g., 1.0% to 2.5% w/v)Results in a thicker and denser polyamide layer.[8]A higher concentration of amine in the support layer provides more nucleophiles for reaction, leading to a higher degree of cross-linking and a denser selective layer.
Reaction Time Increasing time (e.g., 15s to 120s)Increases film thickness and cross-linking, but with diminishing returns.The reaction is initially very fast but becomes diffusion-limited as the polyamide film forms. Extending the time allows for more monomers to diffuse and react, but the effect lessens as the barrier grows.[6]
Curing Temperature Increasing temperature (e.g., 60°C to 95°C)Enhances cross-linking and membrane stability.Heat provides the energy to promote further reaction between any remaining functional groups and helps in the annealing of the polymer chains, leading to a more robust and dense network.[9]

Part 5: Applications in Research and Development

The tailorability of the TMC-amine reaction makes it a powerful tool for developing advanced materials for various applications:

  • Water Purification and Desalination: This is the largest application area. By carefully tuning the polyamide layer, membranes can be optimized for reverse osmosis (RO) for desalination or nanofiltration (NF) for removing divalent ions (water softening) and organic micropollutants.[3][4][10]

  • Organic Solvent Nanofiltration (OSN): Robust, cross-linked polyamide membranes are used in the chemical and pharmaceutical industries to separate molecules in organic solvents, a process vital for catalyst recovery and product purification.[15]

  • Gas Separation: TFC membranes based on this chemistry are being explored for separating gases like CO₂ from flue gas streams.

  • Drug Delivery: While less common, the formation of polyamide microcapsules via interfacial polymerization can be used for the encapsulation and controlled release of active pharmaceutical ingredients.

Conclusion

The reaction of trimesoyl chloride with primary amines is a remarkably versatile and powerful method for creating functional materials. Through the elegant process of interfacial polymerization, this chemistry allows for the precise fabrication of high-performance polyamide thin-film composite membranes. A thorough understanding and control of the reaction mechanism and the various synthesis parameters, as detailed in this guide, are crucial for researchers and scientists aiming to design and develop next-generation materials for separation science, drug delivery, and beyond.

References

  • Al-Hajri, D., Al-Abri, M., & Al-Ghafri, B. (2021). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2017). Fabrication and characterization of polyamide thin-film composite membrane via interfacial polycondensation for pervaporation separation of salt and arsenic from water. RSC Publishing. [Link]

  • Cahyaningrum, P. D., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. MDPI. [Link]

  • Karakul, B., et al. (2018). Polyamide interfacial composite membranes prepared from m-phenylene diamine, trimesoyl chloride and a new disulfonated diamine. ResearchGate. [Link]

  • El-Aassar, M. R. (2012). Polyamide Thin Film Composite Membranes Using Interfacial Polymerization: Synthesis, Characterization and Reverse Osmosis Performance for Water Desalination. Australian Journal of Basic and Applied Sciences. [Link]

  • Sorribas, S., et al. (2013). An aromatic polyamide formed with trimesoyl chloride and m-phenylenediamine. ResearchGate. [Link]

  • Wang, Z., et al. (2020). Synergistic Interfacial Polymerization between Hydramine/Diamine and Trimesoyl chloride: a Novel Reaction for NF Membrane Preparation. ResearchGate. [Link]

  • Zhang, R., et al. (2018). Preparation and Characterization of Cellulose-Based Nanofiltration Membranes by Interfacial Polymerization with Piperazine and Trimesoyl Chloride. ACS Sustainable Chemistry & Engineering. [Link]

  • Yin, J., et al. (2019). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. ACS Applied Materials & Interfaces. [Link]

  • Ahmad, A. L., et al. (2005). Properties–performance of thin film composites membrane: study on trimesoyl chloride content and polymerization time. SciSpace. [Link]

  • Cahyaningrum, P. D., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. ResearchGate. [Link]

  • Cahyaningrum, P. D., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. National Center for Biotechnology Information. [Link]

  • Roh, I. J., et al. (2006). Synthesis and characterization of interfacially polymerized polyamide thin films. Desalination. [Link]

  • LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • Al-Hajri, D., et al. (2021). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. MDPI. [Link]

  • Clark, J. (2015). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

  • Gohil, J. M., et al. (2015). Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. RSC Publishing. [Link]

  • Ahmad, A. L., et al. (2005). Properties-performance of thin film composites membrane: Study on trimesoyl chloride content and polymerization time. ResearchGate. [Link]

  • Wang, Z., et al. (2024). Synergistic interfacial polymerization between hydramine/diamine and trimesoyl chloride: A novel reaction for NF membrane preparation. PubMed. [Link]

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Application Notes & Protocols: Synthesis and Application of Star-Shaped Esters via Esterification of Benzene-1,3,5-Tricarbonyl Trichloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of star-shaped esters derived from Benzene-1,3,5-tricarbonyl trichloride (Trimesoyl Chloride, TMC). We will delve into the foundational chemical principles, provide detailed, field-proven protocols, and explore the relevance of these unique molecular architectures in advanced applications, including materials science and drug delivery.

Part 1: Foundational Principles

The Core Reagent: Benzene-1,3,5-Tricarbonyl Trichloride (TMC)

Benzene-1,3,5-tricarbonyl trichloride is a highly reactive, trifunctional molecule that serves as a powerful building block in organic synthesis. Its C3-symmetric structure is ideal for the "core-first" synthesis of star-shaped polymers, dendrimers, and complex, well-defined macromolecular architectures.[1][2] The three acyl chloride groups are highly electrophilic and readily react with nucleophiles such as alcohols, phenols, and amines, making TMC a versatile precursor for a wide range of materials.

Table 1: Physicochemical Properties of Benzene-1,3,5-Tricarbonyl Trichloride

Property Value
Chemical Formula C₆H₃(COCl)₃
Molecular Weight 265.48 g/mol
Appearance Solid
Melting Point 32-38 °C
Boiling Point 180 °C at 16 mmHg
Density 1.487 g/mL at 25 °C
Solubility Soluble in chloroform and other organic solvents. Reacts with water.

| CAS Number | 4422-95-1 |

Safety Note: Trimesoyl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

The Esterification Reaction: Mechanism and Key Parameters

The formation of esters from TMC and alcohols proceeds via a nucleophilic acyl substitution mechanism.[3] This reaction is most effectively performed under Schotten-Baumann conditions , which are specifically designed for the acylation of alcohols and amines using a two-phase solvent system (typically an organic solvent like dichloromethane and an aqueous base).[3][4][5]

Causality Behind Schotten-Baumann Conditions:

  • Neutralization of HCl: Each esterification reaction liberates one equivalent of hydrochloric acid (HCl). The aqueous base (e.g., sodium hydroxide, pyridine) neutralizes this acid, preventing it from protonating the alcohol nucleophile.[6][7] This is critical because the protonated alcohol is no longer nucleophilic, which would halt the reaction.[7]

  • Driving Equilibrium: By consuming the HCl byproduct, the base drives the reaction equilibrium towards the product side, ensuring high conversion rates.[7]

  • Phase Separation: The starting materials and the desired ester product typically reside in the organic phase, while the inorganic salt byproduct (e.g., NaCl) is sequestered in the aqueous phase, simplifying the initial stages of purification.[5]

Caption: Nucleophilic acyl substitution mechanism for esterification.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol 1: Synthesis of a Small Molecule Tri-Ester (Tripropargyl Trimesate)

This protocol describes the reaction of TMC with propargyl alcohol, a simple monofunctional alcohol, to create a well-defined, small-molecule star compound. This product can be used in "click" chemistry reactions for further functionalization.

Protocol_1_Workflow start Setup & Inert Atmosphere dissolve_alcohol Dissolve Propargyl Alcohol & Pyridine in DCM start->dissolve_alcohol cool Cool to 0 °C (Ice Bath) dissolve_alcohol->cool add_tmc Add TMC Solution Dropwise (over 30 min) cool->add_tmc prepare_tmc Dissolve TMC in DCM prepare_tmc->add_tmc react Stir at 0 °C for 1 hr, then RT for 4 hrs add_tmc->react workup Workup & Extraction react->workup wash_hcl Wash with 1M HCl (aq) workup->wash_hcl wash_bicarb Wash with sat. NaHCO₃ (aq) wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry purify Purification dry->purify evaporate Evaporate Solvent purify->evaporate column Column Chromatography (Silica, Hexane:EtOAc) evaporate->column end Characterize Product column->end

Caption: Experimental workflow for small molecule tri-ester synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert atmosphere of nitrogen or argon throughout the reaction.

  • Reagent Preparation: In the flask, dissolve propargyl alcohol (3.3 equivalents) and a non-nucleophilic base like pyridine or triethylamine (3.5 equivalents) in anhydrous dichloromethane (DCM).

    • Causality: Using a slight excess of the alcohol and base ensures the complete consumption of the more valuable TMC. Anhydrous solvent is critical to prevent hydrolysis of the acyl chloride.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and improve selectivity.

  • TMC Addition: Dissolve Benzene-1,3,5-tricarbonyl trichloride (1.0 equivalent) in a separate flask with anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirring alcohol solution over 30-60 minutes.

    • Causality: Slow, dropwise addition maintains a low concentration of the highly reactive TMC, preventing polymerization and ensuring a controlled reaction.[8]

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete, then remove the ice bath and let the reaction proceed at room temperature for an additional 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).[9]

Protocol 2: Synthesis of a Star-Shaped Polymer via Interfacial Polymerization

This protocol is adapted for creating a thin polyester-amide film at the interface of two immiscible liquids, a technique widely used in the fabrication of nanofiltration and reverse osmosis membranes.[10][11]

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a di-functional monomer possessing both hydroxyl and amine groups (hydramine) or a mix of a diol and a diamine (e.g., serinol and piperazine).[11]

  • Organic Phase Preparation: Prepare a solution of Trimesoyl Chloride (TMC) in an immiscible organic solvent, such as hexane or toluene.[10]

  • Interfacial Polymerization: Pour the organic TMC solution carefully onto the surface of the aqueous solution without agitation. A thin polymer film will form instantly at the liquid-liquid interface.

    • Causality: The reaction is self-limiting. As the polymer film forms, it acts as a barrier, slowing the diffusion of monomers to the reaction interface, which helps to control the film's thickness.

  • Film Recovery: After a set reaction time (typically seconds to minutes), carefully remove the newly formed film from the interface.

  • Washing and Curing: Thoroughly rinse the film with a suitable solvent (e.g., water or hexane) to remove unreacted monomers and byproducts. The film may then be heat-cured to enhance its mechanical properties.

Part 3: Purification and Characterization

A robust purification and characterization strategy is essential to validate the synthesis of the target molecule.

Purification Strategy

The choice of purification method depends on the nature of the product.

Table 2: Purification Methods for TMC-Derived Esters

Product Type Primary Purification Method Rationale
Small Molecules Column Chromatography Separates the product from unreacted starting materials and side products based on polarity.[9]
Polymers Precipitation/Dialysis High molecular weight polymers are insoluble in certain solvents ("non-solvents"). Adding the reaction mixture to a non-solvent causes the polymer to precipitate, leaving impurities in the solution. Dialysis removes small molecules through a semi-permeable membrane.

| Thin Films | Rinsing | Unreacted monomers and byproducts are physically washed from the surface of the insoluble film.[10] |

Analytical Characterization

Confirming the structure of the final product requires a combination of spectroscopic techniques.

Table 3: Expected Analytical Data for Tri-Ester Synthesis

Technique Expected Observation Purpose
FT-IR Spectroscopy Disappearance of broad O-H stretch (~3300 cm⁻¹) from alcohol. Appearance of strong C=O ester stretch (~1730 cm⁻¹). Appearance of C-O stretch (~1250 cm⁻¹). Confirms the formation of the ester functional group.
¹H NMR Spectroscopy Disappearance of the alcohol hydroxyl proton signal. Downfield shift of the protons on the carbon adjacent to the oxygen (α-protons) due to the electron-withdrawing effect of the carbonyl group. Signals for the aromatic protons of the TMC core will be present. Verifies the covalent linkage and provides information on the structure's proton environment.[12]
¹³C NMR Spectroscopy Appearance of a new signal in the ester carbonyl region (~165 ppm). Confirms the presence of the ester carbonyl carbon.

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M+Na]⁺ will correspond to the calculated molecular weight of the target tri-ester. | Provides definitive confirmation of the molecular weight and identity of small molecule products.[13] |

Part 4: Applications in Research and Drug Development

The unique C3-symmetric, star-shaped architecture of TMC-derived esters makes them highly valuable in several advanced applications.

  • Drug Delivery: The central benzene ring can act as a scaffold to which three polymer arms (e.g., polyethylene glycol, PEG) are attached. This "core-first" approach creates well-defined, multi-arm star polymers.[2] These structures can be used to:

    • Increase Drug Payload: Attach multiple copies of a drug molecule to the arms, increasing the therapeutic agent's concentration per carrier molecule.

    • Form Prodrugs: Create ester linkages that are stable in circulation but are cleaved by enzymes (esterases) inside target cells, releasing the active drug.[14]

    • Construct Nanocarriers: Synthesize amphiphilic star polymers that self-assemble into micelles or nanoparticles in aqueous solution, encapsulating hydrophobic drugs to improve their solubility and bioavailability.

  • Materials Science: The trifunctional nature of TMC is crucial for creating cross-linked polymer networks. This is the foundational principle behind:

    • High-Performance Membranes: As detailed in Protocol 2, the reaction of TMC with diamines or diols via interfacial polymerization is a standard industrial method for producing the thin-film composite membranes used in reverse osmosis for desalination and in nanofiltration for water purification.[10][11][15]

    • Dendrimers and Hyperbranched Polymers: TMC is a common core molecule for the synthesis of dendrimers, which have applications in catalysis, sensing, and nanotechnology.[1]

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Grokipedia. Schotten–Baumann reaction.
  • National Institutes of Health (PMC). Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride].
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • University of Twente Research Information. The use of a star-shaped trifunctional acyl chloride for the preparation of polyamide thin film composite membranes. Available from: [Link]

  • Wiley Online Library. Trimethyl Lock Based Tools for Drug Delivery and Cell Imaging – Synthesis and Properties.
  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Google Patents. Process for the preparation of trimesic acid.
  • Eureka. Preparation and purification method for trimethylolpropane fatty acid triester.
  • TU Delft Research Portal. The use of a star-shaped trifunctional acyl chloride for the preparation of polyamide thin film composite membranes.
  • ResearchGate. Synthetic approaches for the preparation of star polymers via... Available from: [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carbox.
  • ResearchGate. Synthesis and characterization of aromatic copolyesters derived from bisphenol B and phenol red. Available from: [Link]

  • Google Patents. A kind of process for purification of thick trimesic acid.
  • MDPI. Structural Analysis of Aromatic Liquid Crystalline Polyesters. Available from: [Link]

  • ResearchGate. Polymers with Star-Related Structures: Synthesis, Properties and Applications.
  • ResearchGate. Analysis of All-Aromatic Polyesters by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Available from: [Link]

  • Google Patents. Process for the purification of esters.
  • Google Patents. Preparation of trimesoyl chloride.
  • IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
  • YouTube. Esterification using Acid Chloride and Alcohol. Available from: [Link]

  • Google Patents. Synthesis method for trimesoyl chloride.
  • Google Patents. Preparation method for trimesoyl chloride.
  • ACS Publications. Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Available from: [Link]

  • ResearchGate. How to purify esterefication product?. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • PubMed. Synergistic interfacial polymerization between hydramine/diamine and trimesoyl chloride: A novel reaction for NF membrane preparation. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Novel Soluble Aromatic Polyesters with Pendant Cyano Groups. Available from: [Link]

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Synthesis of high-performance polymers with Trimesoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of High-Performance Polymers with Trimesoyl Chloride

This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of high-performance polymers using trimesoyl chloride (TMC). Moving beyond simple procedural lists, this guide delves into the causality behind experimental choices, offering field-proven insights to ensure reproducible and optimal results. The protocols described herein are designed as self-validating systems, grounded in authoritative scientific literature.

Introduction: The Central Role of Trimesoyl Chloride

Trimesoyl chloride (TMC), or 1,3,5-benzenetricarbonyl trichloride, is a cornerstone molecule in the field of advanced polymer synthesis.[1] Its significance stems from its trifunctional acyl chloride structure. This unique geometry allows TMC to act as a powerful cross-linking agent, enabling the formation of highly stable, intricately structured, and permeable polymer networks.[1] This capability is fundamental to creating materials with tailored characteristics for demanding applications, from high-performance coatings to sophisticated separation membranes.[1]

The primary method for leveraging TMC's reactivity is interfacial polymerization (IP) . This technique involves a rapid, self-limiting reaction at the interface of two immiscible liquids—typically an aqueous solution containing an amine monomer and an organic solution containing TMC.[2][3] The polymerization is confined to this interface, resulting in the formation of an ultrathin yet dense and highly cross-linked polymer film. This process is the basis for most commercial reverse osmosis (RO) and nanofiltration (NF) membranes.[4]

General Workflow for Interfacial Polymerization

The logical flow of a typical interfacial polymerization process is depicted below. This workflow forms the foundation for the specific protocols that follow.

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_post Post-Treatment A Prepare Aqueous Solution (e.g., Diamine Monomer in Water) C Saturate Porous Support with Aqueous Solution A->C B Prepare Organic Solution (Trimesoyl Chloride in Non-polar Solvent) E Immerse in Organic Solution to Initiate Polymerization B->E D Remove Excess Aqueous Solution C->D Critical for film uniformity D->E Forms thin polymer film at interface F Wash to Remove Unreacted Monomers E->F G Cure Membrane (e.g., Heat Treatment) F->G Completes cross-linking H Store for Characterization and Use G->H

Sources

Application Notes and Protocols for Surface Modification using Benzene-1,3,5-tricarbonyl trichloride (Trimesoyl Chloride)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Trifunctional Crosslinker

Benzene-1,3,5-tricarbonyl trichloride, more commonly known as trimesoyl chloride (TMC), is a highly reactive trifunctional molecule. Its rigid benzene core and three acyl chloride groups make it an exceptional crosslinking agent and a versatile building block in materials science.[1] While its most prominent application lies in the formation of the selective polyamide layer in thin-film composite (TFC) membranes for reverse osmosis and nanofiltration, its utility extends to a broader range of surface modification applications.[1][2] The acyl chloride moieties readily react with nucleophilic groups such as amines and hydroxyls, allowing for the covalent attachment of TMC to a wide variety of material surfaces. This guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals interested in leveraging TMC for the surface modification of materials beyond traditional membrane applications.

This document will explore the fundamental principles of TMC-based surface modification, provide step-by-step protocols for the functionalization of nanoparticles and the initiation of polymer grafting, and detail the essential characterization techniques for validating these modifications.

Core Principles of Trimesoyl Chloride Chemistry for Surface Modification

The reactivity of TMC is centered around the three acyl chloride groups. These groups are highly susceptible to nucleophilic attack, leading to the formation of stable amide or ester bonds with corresponding amine or hydroxyl functional groups present on a material's surface. The trifunctional nature of TMC allows for the creation of a highly crosslinked, three-dimensional network at the surface, which can significantly alter the material's properties.[1]

The general reaction schemes are as follows:

  • Reaction with Amine Groups: R-NH₂ + ClOC-Ar-COCl → R-NH-CO-Ar-COCl + HCl

  • Reaction with Hydroxyl Groups: R-OH + ClOC-Ar-COCl → R-O-CO-Ar-COCl + HCl

The benzene ring provides rigidity and thermal stability to the resulting surface layer. The unreacted acyl chloride groups can be subsequently hydrolyzed to carboxylic acid groups, increasing the hydrophilicity and providing sites for further functionalization.[3]

Application I: Surface Functionalization of Metal Oxide Nanoparticles

Metal oxide nanoparticles (e.g., SiO₂, TiO₂, Al₂O₃) are widely used in various fields, including drug delivery, catalysis, and composites. Their surfaces are typically rich in hydroxyl groups, which can serve as anchor points for TMC modification.[4] This modification can be used to alter the surface chemistry of the nanoparticles, for instance, to improve their dispersion in a polymer matrix or to create a platform for further functionalization.

Protocol: Surface Modification of Silica Nanoparticles with Trimesoyl Chloride

This protocol is adapted from procedures for silylating silica nanoparticles and is designed to create a TMC-functionalized surface.[1]

Materials:

  • Silica nanoparticles (SiO₂)

  • Trimesoyl chloride (TMC)

  • Anhydrous toluene (or other suitable aprotic solvent like THF or DMF)

  • Triethylamine (TEA) or other non-nucleophilic base (to act as an HCl scavenger)

  • Anhydrous ethanol (for washing)

  • Anhydrous diethyl ether (for final washing)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Centrifuge and centrifuge tubes

Procedure:

  • Drying of Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120 °C overnight to remove adsorbed water.

  • Dispersion: In a flame-dried round-bottom flask under an inert atmosphere, disperse 1.0 g of the dried silica nanoparticles in 50 mL of anhydrous toluene. Sonicate for 15 minutes to ensure a uniform dispersion.

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.

  • Addition of Reagents: To the stirred suspension, add 1.5 equivalents of triethylamine (relative to the estimated surface hydroxyl groups). In a separate vial, dissolve 1.2 equivalents of TMC in 10 mL of anhydrous toluene. Add the TMC solution dropwise to the nanoparticle suspension at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain for 24 hours under constant stirring and inert atmosphere.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Centrifuge the suspension at 8000 rpm for 15 minutes.

    • Discard the supernatant.

    • Resuspend the nanoparticle pellet in 50 mL of anhydrous toluene and centrifuge again. Repeat this washing step twice.

    • Perform a final wash with 50 mL of anhydrous ethanol followed by 50 mL of anhydrous diethyl ether to remove any remaining unreacted reagents and byproducts.

  • Drying: Dry the functionalized nanoparticles in a vacuum oven at 60 °C overnight.

Expected Outcome:

The silica nanoparticles will have a surface functionalized with TMC molecules. The surface properties will be altered, which can be confirmed by the characterization methods outlined below.

Characterization of TMC-Modified Nanoparticles

1. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

  • Purpose: To confirm the covalent attachment of TMC to the nanoparticle surface.

  • Procedure: Acquire ATR-FTIR spectra of the pristine and modified silica nanoparticles.

  • Expected Spectra: The spectrum of the modified nanoparticles should show new characteristic peaks corresponding to the ester linkage and the aromatic ring of TMC. Look for:

    • A strong carbonyl (C=O) stretching peak from the ester group around 1720-1740 cm⁻¹.

    • Aromatic C=C stretching peaks in the range of 1600-1450 cm⁻¹.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the TMC-derived layer.

  • Procedure: Acquire high-resolution XPS spectra of the C1s, O1s, and Si2p regions for both pristine and modified nanoparticles.

  • Expected Spectra:

    • C1s: The modified nanoparticles will show an increased carbon content. The high-resolution C1s spectrum can be deconvoluted to show peaks corresponding to C-C/C-H in the aromatic ring, C-O from the ester linkage, and O-C=O from the ester carbonyl.

    • O1s: Changes in the O1s spectrum can indicate the formation of the new ester linkages.

    • Cl2p: The absence of a chlorine signal would indicate complete reaction or hydrolysis of the acyl chloride groups.

3. Contact Angle Goniometry:

  • Purpose: To assess the change in surface wettability.

  • Procedure: Prepare a flat pellet of the pristine and modified nanoparticles and measure the static water contact angle.[5]

  • Expected Results: The introduction of the aromatic TMC molecule is expected to increase the hydrophobicity of the silica surface, resulting in a higher water contact angle compared to the pristine hydrophilic silica.

Parameter Pristine Silica TMC-Modified Silica (Expected)
Water Contact Angle < 20°> 60°
FTIR Carbonyl Peak AbsentPresent (~1730 cm⁻¹)
XPS Carbon Content LowSignificantly Increased

Application II: "Grafting From" Polymerization Initiated by Surface-Bound TMC

The "grafting from" approach is a powerful technique for creating dense polymer brushes on a surface.[6] In this method, initiator molecules are first immobilized on the surface, and then monomers are polymerized from these sites. TMC can be utilized as a robust anchoring agent for initiators in "grafting from" polymerizations.

Conceptual Workflow for "Grafting From" Polymerization

Caption: Workflow for "grafting from" polymerization using TMC.

Protocol: Initiating Atom Transfer Radical Polymerization (ATRP) from a TMC-Functionalized Surface

This protocol describes a two-step process to first anchor an ATRP initiator to a hydroxyl-terminated surface using TMC and then to grow a polymer brush.

Part A: Anchoring the ATRP Initiator

Materials:

  • Substrate with surface hydroxyl groups (e.g., silicon wafer with native oxide, glass slide)

  • 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) - an ATRP initiator with a hydroxyl group

  • Trimesoyl chloride (TMC)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Nitrogen or argon atmosphere

Procedure:

  • Substrate Cleaning and Activation: Clean the substrate by sonicating in acetone, then isopropanol, and finally deionized water. Dry the substrate with a stream of nitrogen. To maximize the density of hydroxyl groups, the substrate can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive.

  • Reaction Setup: Place the cleaned and dried substrate in a Schlenk flask under an inert atmosphere.

  • Reaction:

    • Prepare a 0.1 M solution of HEBiB in anhydrous DCM.

    • Prepare a 0.1 M solution of TMC in anhydrous DCM.

    • In the Schlenk flask, add the HEBiB solution, followed by 1.5 equivalents of TEA.

    • Slowly add the TMC solution dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 12 hours.

  • Washing: Remove the substrate from the reaction solution and wash it thoroughly with DCM, followed by ethanol, and finally dry with a stream of nitrogen.

Part B: Surface-Initiated ATRP (SI-ATRP)

Materials:

  • TMC-HEBiB functionalized substrate

  • Monomer (e.g., methyl methacrylate, MMA)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous toluene

Procedure:

  • Preparation of Polymerization Solution: In a separate Schlenk flask, dissolve the monomer, PMDETA, and CuBr in anhydrous toluene. The molar ratio of [Monomer]:[CuBr]:[PMDETA] is typically 100:1:2. Degas the solution by three freeze-pump-thaw cycles.

  • Polymerization: Place the functionalized substrate in another Schlenk flask and deoxygenate by purging with nitrogen. Transfer the polymerization solution to the flask containing the substrate via a cannula.

  • Reaction: Allow the polymerization to proceed at a controlled temperature (e.g., 60 °C) for the desired time. The reaction time will influence the thickness of the polymer brush.

  • Termination and Cleaning: Stop the polymerization by exposing the solution to air. Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., toluene for PMMA) to remove any non-grafted polymer. Dry the substrate with nitrogen.

Characterization of Polymer Brushes
  • Ellipsometry: To measure the thickness of the grafted polymer layer.

  • Contact Angle Goniometry: To measure the change in wettability after polymer grafting.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.

Mechanistic Insights and Causality

The choice of an aprotic solvent is crucial for TMC-based surface modification to prevent the hydrolysis of the acyl chloride groups. The addition of a non-nucleophilic base like triethylamine is essential to neutralize the HCl byproduct, which can otherwise catalyze side reactions or degrade the substrate.

In the "grafting from" protocol, the sequential reaction is designed to first create a robust, covalently attached initiator layer. The trifunctionality of TMC can lead to a crosslinked anchor layer, enhancing the stability of the subsequent polymer brush.

Safety and Handling

Trimesoyl chloride is a corrosive and moisture-sensitive compound. It reacts violently with water, releasing HCl gas. All manipulations should be carried out in a fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

Benzene-1,3,5-tricarbonyl trichloride is a powerful and versatile molecule for surface modification. Its high reactivity and trifunctional nature enable the creation of robust and tunable surface chemistries on a wide range of materials. The protocols provided in this guide offer a starting point for researchers to explore the use of TMC in nanoparticle functionalization and polymer grafting, opening up new possibilities in the design of advanced materials for various applications.

References

  • Bar-Ziv, R., & Dosoretz, C. G. (2023). Modified Silica Nanoparticles from Rice Husk Supported on Polylactic Acid as Adsorptive Membranes for Dye Removal. Polymers, 15(6), 1469. [Link]

  • Boehm, H. P. (1994). Acidic and basic properties of hydroxylated metal oxide surfaces. Faraday Discussions, 98, 265-276. [Link]

  • Freger, V. (2003). Nanoscale heterogeneity of polyamide membranes formed by interfacial polymerization. Langmuir, 19(14), 5584-5593. [Link]

  • Karim, Z., et al. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Membranes, 11(6), 392. [Link]

  • Lee, J., Wang, R., & Bae, T. H. (2019). A comprehensive understanding of co-solvent effects on interfacial polymerization: Interaction with trimesoyl chloride. Journal of Membrane Science, 583, 134-142. [Link]

  • Lin, C. H., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Membranes, 12(3), 333. [Link]

  • Ma, W., et al. (2014). Surface modification of water purification membranes. eScholarship, University of California. [Link]

  • N-Alkyl... (n.d.). Sci-Hub. Retrieved from [Link]

  • Paul, D. R. (Ed.). (2012). Polymer Blends: Formulation and Performance. John Wiley & Sons.
  • ResearchGate. (n.d.). Membrane surface contact angle measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Synthesis of Surface-Grafted Radical Initiator With Improved Stability and Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]

  • Trimesoyl Chloride (TMC): The Key to Advanced Membrane Technologies. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Yang, Z., et al. (2018). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Polymers, 10(9), 957. [Link]

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Application Notes & Protocols: Trimesoyl Chloride in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the Trimesate Linker in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1] Their defining features—high porosity, vast surface area, and tunable pore environments—make them exceptional candidates for a range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, pore size, and chemical functionality.

1,3,5-Benzenetricarboxylic acid (H₃BTC or trimesic acid) is a foundational linker in MOF synthesis, famously used in the construction of highly stable and porous frameworks like HKUST-1 and MIL-100.[3] While trimesic acid is the direct building block, its precursor, Trimesoyl chloride (TMC) , offers unique synthetic utility. Due to its high reactivity, TMC is not typically used for direct solvothermal synthesis of MOFs, as the rapid release of HCl can disrupt crystal formation. Instead, its primary roles are twofold:

  • As a stable precursor that is readily hydrolyzed to high-purity trimesic acid in situ or prior to the MOF-forming reaction.

  • As a powerful modifying agent in post-synthetic modification (PSM), where its reactive acyl chloride groups can be used to functionalize existing MOFs, creating new active sites or linking framework components.[4][5]

This guide provides detailed protocols and insights into both the synthesis of a key trimesate-based MOF and the advanced application of trimesoyl chloride in post-synthetic modification.

Application Note I: Synthesis of HKUST-1 (Cu-BTC)

HKUST-1 (also known as Cu-BTC) is one of the most well-studied MOFs, composed of copper paddlewheel clusters linked by trimesate.[6][7] It is prized for its high surface area and accessible, unsaturated copper sites, which are valuable for both catalysis and interaction with therapeutic molecules.[3][8] The following protocol details a standard solvothermal synthesis method starting from trimesic acid, the hydrolyzed form of trimesoyl chloride.

Principle

Copper (II) ions and trimesic acid self-assemble under solvothermal conditions to form a highly ordered, porous crystalline structure. The reaction is typically carried out in a mixed solvent system to ensure the dissolution of both the metal salt and the organic linker, facilitating crystal growth.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid, H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (DI H₂O)

  • Teflon-lined stainless-steel autoclave (e.g., 23 mL)

2. Synthesis Procedure: [9]

  • Dissolve 0.241 g (1 mmol) of Cu(NO₃)₂·3H₂O and 0.210 g (1 mmol) of trimesic acid in a solvent mixture of 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.

  • Stir the mixture until a homogeneous light blue solution is formed.

  • Transfer the solution into a Teflon-lined autoclave.

  • Seal the autoclave and place it in a preheated oven at 70°C for 24 hours.[9]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting blue crystals by filtration or centrifugation.

  • Wash the product thoroughly with DMF and then ethanol to remove any unreacted starting materials trapped within the pores.

  • Activate the MOF by drying it under vacuum at an elevated temperature (e.g., 150°C) for 12 hours to remove residual solvent molecules from the pores.[10] The final product should be a fine, blue powder.

Workflow for HKUST-1 Synthesis

G cluster_reactants Reactant Preparation A Cu(NO₃)₂·3H₂O D Mix & Dissolve A->D B Trimesic Acid (H₃BTC) B->D C Solvent (DMF/EtOH/H₂O) C->D E Solvothermal Reaction (70°C, 24h in Autoclave) D->E F Cooling & Crystal Collection E->F G Washing with DMF/Ethanol F->G H Activation (Vacuum, 150°C) G->H I Activated HKUST-1 MOF H->I

Caption: Workflow for the solvothermal synthesis of HKUST-1.

Expected Results and Characterization

The successful synthesis of HKUST-1 should be validated using standard materials characterization techniques.

ParameterTypical ValueCharacterization Method
BET Surface Area 1300 - 1700 m²/gN₂ Sorption Analysis
Pore Volume 0.6 - 0.8 cm³/gN₂ Sorption Analysis
Crystal System Face-Centered Cubic (FCC)Powder X-ray Diffraction (PXRD)
Morphology Octahedral crystalsScanning Electron Microscopy (SEM)
Thermal Stability Stable up to ~300 °CThermogravimetric Analysis (TGA)

Application Note II: Post-Synthetic Modification (PSM) with Trimesoyl Chloride

Post-synthetic modification is a powerful technique to introduce chemical functionality into a pre-synthesized MOF without disrupting its crystalline framework.[5] The high reactivity of trimesoyl chloride's acyl groups makes it an excellent reagent for this purpose, particularly for reacting with amine-functionalized MOFs to form stable amide bonds.[11][12]

Principle

This protocol describes the functionalization of an amine-containing MOF, such as UiO-66-NH₂, with trimesoyl chloride. The reaction forms cross-linked amide bonds, which can alter the MOF's surface chemistry, pore environment, and adsorption properties.[4] This is based on the Schotten-Baumann reaction between an amine and an acyl chloride.[12]

Detailed Experimental Protocol

1. Materials and Reagents:

  • Pre-synthesized and activated UiO-66-NH₂ MOF

  • Trimesoyl chloride (TMC)

  • Anhydrous solvent (e.g., Dichloromethane or Chloroform)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine) to act as an HCl scavenger

2. Synthesis Procedure:

  • Suspend a known amount of activated UiO-66-NH₂ (e.g., 100 mg) in the anhydrous solvent within a round-bottom flask under an inert atmosphere (e.g., N₂ or Ar).

  • Add the non-nucleophilic base to the suspension.

  • In a separate vial, dissolve a stoichiometric excess of trimesoyl chloride in the anhydrous solvent.

  • Add the TMC solution dropwise to the stirring MOF suspension at room temperature.

  • Allow the reaction to proceed for 12-24 hours.

  • After the reaction, collect the solid product by filtration.

  • Wash the modified MOF extensively with the reaction solvent, followed by a solvent like ethanol, to remove excess reagents and the hydrochloride salt by-product.

  • Activate the functionalized MOF by drying under vacuum.

Diagram of Post-Synthetic Modification

Caption: Amide formation via post-synthetic modification.

Characterization of Modified MOF
  • FT-IR Spectroscopy: Look for the appearance of a new amide C=O stretching band (typically ~1650 cm⁻¹) and the disappearance or reduction of the N-H bending vibration of the primary amine.

  • N₂ Sorption: A decrease in surface area and pore volume is expected due to the introduction of the bulky functional groups within the pores.

  • PXRD: The PXRD pattern should remain largely unchanged, confirming that the MOF's crystallinity and underlying structure were maintained during modification.[4]

Relevance in Drug Development

The use of trimesate-based MOFs like HKUST-1 is highly relevant for drug development.[2] Their high porosity allows for significant loading of therapeutic agents, and the tunable pore size can control drug release kinetics.[8][13] Copper-based MOFs, in particular, have been explored as carriers for anticancer drugs.[14] The open copper sites in HKUST-1 can interact with drug molecules, enhancing loading capacity.[3]

Furthermore, post-synthetic modification using trimesoyl chloride allows for the covalent attachment of drugs or targeting ligands to the MOF surface, enabling the development of sophisticated, targeted drug delivery systems.[5] This approach can improve the stability of the drug-carrier conjugate and ensure site-specific release, minimizing off-target side effects.

References

  • Rong, S., Chen, S., Tang, H., Jia, M., & Xia, Y. (2021). Postsynthetic Modification of Metal–Organic Frameworks by Vapor-Phase Grafting. Inorganic Chemistry, 60(16), 11745-11749. [Link]

  • Rong, S., et al. (2021). Postsynthetic Modification of Metal-Organic Frameworks by Vapor-Phase Grafting. PubMed. [Link]

  • (2014). Facile synthesis and characterization of trimesic acid-Cu based metal organic frameworks. Applied Surface Science, 314, 663-669. [Link]

  • (2020). Metal–organic framework polymer composite enhancement via acyl chloride modification. ResearchGate. [Link]

  • Blebea-Apostu, A.-M., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. [Link]

  • Lee, J., et al. (2017). Cross-linking Zr-based metal–organic polyhedra via postsynthetic polymerization. Chemical Science, 8(11), 7477-7482. [Link]

  • (2023). Applications of copper based metal organic frameworks. ResearchGate. [Link]

  • Morris, W., & D’Alessandro, D. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(16), 11739-11744. [Link]

  • (2023). Fabrication and application of copper metal–organic frameworks as nanocarriers for pH-responsive anticancer drug delivery. ResearchGate. [Link]

  • Wang, F., et al. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Advances, 7(81), 51343-51352. [Link]

  • Al-Ghamdi, A. A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. [Link]

  • (2014). Facile synthesis and characterization of trimesic acid-Cu based metal organic frameworks. Florida Gulf Coast University. [Link]

  • Wang, Z., et al. (2024). Copper-based metal–organic frameworks for antitumor application. Journal of Nanobiotechnology, 22(1), 101. [Link]

  • (2023). HKUST-1 from combining copper salt with trimesic acid. ResearchGate. [Link]

  • Mohammadi, S., et al. (2024). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses. PLOS ONE, 19(9), e0309995. [Link]

  • (2023). Synthesis and application of Al trimesate-based metal-organic framework: a critical review. Frontiers in Environmental Chemistry. [Link]

  • Li, W., et al. (2021). Solvent-Free Synthesis of HKUST-1 with Abundant Defect Sites and Its Catalytic Performance in the Esterification Reaction of Oleic Acid. ACS Omega, 6(3), 2379-2387. [Link]

  • Loera-Serna, V., et al. (2019). Synthesis and Characterization of an SWCNT@HKUST-1 Composite: Enhancing the CO2 Adsorption Properties of HKUST-1. ACS Omega, 4(3), 5754-5762. [Link]

  • (2020). Mechano-chemical synthesis of HKUST-1 with high capacity of benzene adsorption. IOPscience. [Link]

  • Yue, L., et al. (2021). Cross-Linked Covalent Organic Framework-Based Membranes with Trimesoyl Chloride for Enhanced Desalination. ACS Applied Materials & Interfaces, 13(18), 21877-21887. [Link]

  • Mohammadi, S., et al. (2024). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses. PLOS ONE. [Link]

  • Wang, Z., et al. (2020). Green Synthesis of Zr-Based Metal-Organic Framework Hydrogel Composites and Their Enhanced Adsorptive Properties. ACS Applied Materials & Interfaces, 12(40), 45366-45374. [Link]

  • Liu, X., et al. (2022). Review of Synthesis and Separation Application of Metal-Organic Framework-Based Mixed-Matrix Membranes. MDPI. [Link]

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Troubleshooting & Optimization

How to prevent hydrolysis of Trimesoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to provide you, our fellow scientists and development professionals, with in-depth technical support for handling Trimesoyl chloride (TMC). As Senior Application Scientists, we understand the challenges of working with highly reactive compounds. This resource addresses the critical issue of TMC hydrolysis, offering troubleshooting advice and field-proven protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs): Understanding TMC Hydrolysis
Q1: What exactly is Trimesoyl chloride (TMC) hydrolysis, and why is it a critical issue in my reactions?

A: Trimesoyl chloride (TCM) is a trifunctional acyl chloride, making it an exceptional cross-linking agent, particularly in interfacial polymerization reactions for synthesizing polyamide membranes.[1] However, its high reactivity is also its primary vulnerability.

Hydrolysis is a chemical reaction where the acyl chloride groups (-COCl) of the TMC molecule react with water (H₂O). This reaction cleaves the carbon-chlorine bond, replacing it with a hydroxyl group (-OH), thus converting the reactive acyl chloride into a far less reactive carboxylic acid (-COOH) and releasing hydrochloric acid (HCl) as a byproduct.[2][3]

This poses a significant problem for two primary reasons:

  • Monomer Consumption: Each hydrolysis event consumes one of the three reactive sites on the TMC molecule. This reduces the effective concentration of the cross-linker, preventing the formation of a dense, fully cross-linked polymer network.[4]

  • Altered Surface Properties: The introduction of carboxylic acid groups increases the hydrophilicity and negative charge of the resulting polymer surface, which can drastically alter the performance characteristics of products like nanofiltration or reverse osmosis membranes.[5][6]

The intended reaction, amidation, is in direct competition with hydrolysis, as illustrated below. Success depends on favoring the amidation pathway.

G cluster_0 Competing Reactions at the Interface cluster_1 Desired Pathway cluster_2 Undesired Pathway TMC Trimesoyl Chloride (TMC) in Organic Phase Amidation Successful Amidation (Polyamide Linkage) TMC->Amidation + Amine Hydrolysis TMC Hydrolysis (Carboxylic Acid Formation) TMC->Hydrolysis + Water H2O Water (H₂O) from Aqueous Phase Amine Amine Monomer (R-NH₂) in Aqueous Phase HCl_Amide HCl byproduct Amidation->HCl_Amide HCl_Hydrolysis HCl byproduct Hydrolysis->HCl_Hydrolysis

Caption: Competing reaction pathways for Trimesoyl Chloride (TMC) at an aqueous-organic interface.

Q2: My polyamide film seems weak or defective. Could premature TMC hydrolysis during storage be the cause?

A: Absolutely. TMC is extremely sensitive to atmospheric moisture.[7][8] Improper storage is a common source of experimental failure. If the compound is exposed to humid air, it will hydrolyze before it is even used in the reaction. Using this partially hydrolyzed TMC will lead to insufficient cross-linking, resulting in mechanically weak or defective polymer films that fail performance tests.

Visible signs of degraded TMC include a solid that appears clumpy or has a strong, acrid smell of HCl beyond what is expected. For best results, always use fresh or properly stored TMC.

Q3: How does the extent of hydrolysis impact the performance of a polyamide nanofiltration membrane?

A: The impact is significant and multifaceted. When unreacted acyl chloride groups hydrolyze during interfacial polymerization, they form carboxylic acid groups (-COOH) on the membrane surface.[4]

  • Increased Hydrophilicity: The -COOH groups make the membrane surface more hydrophilic, which can initially increase water flux.[5]

  • Altered Surface Charge: These groups are negatively charged at neutral or alkaline pH, which enhances the rejection of anionic solutes (like sulfates) due to Donnan exclusion but may decrease the rejection of cationic solutes.[6][9]

  • Reduced Cross-linking: This is the most critical consequence. Hydrolysis consumes the reactive sites needed for polymerization. A lower degree of cross-linking can lead to a "looser" polymer structure, resulting in lower salt rejection and compromised membrane integrity.[4]

A trade-off often exists: a small degree of hydrolysis can sometimes be beneficial for flux, but excessive hydrolysis invariably leads to poor separation performance.[6]

Troubleshooting Guide: Prevention & Control
Q4: What are the definitive best practices for storing and handling TMC to prevent premature hydrolysis?

A: Preventing premature hydrolysis begins with stringent handling and storage protocols. Given TMC's moisture sensitivity, these steps are non-negotiable for reproducible results.[10][11]

Core Storage Protocol:

  • Receiving: Upon receipt, inspect the container seal for integrity. Do not use if the seal is compromised.

  • Environment: Store the container in a cool, dry, and dark environment. A refrigerator (2-8°C) is standard practice.[7][8]

  • Inert Atmosphere: The container should be tightly sealed and stored under an inert atmosphere like nitrogen or argon.[8] This prevents atmospheric moisture from entering the container each time it is opened.

  • Desiccation: For added protection, place the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).

Handling Workflow:

  • Acclimatization: Before opening, allow the refrigerated container to warm to room temperature inside a desiccator or glovebox. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Environment Handling: Whenever possible, handle and weigh TMC inside a glovebox with a dry, inert atmosphere.

  • Rapid Weighing: If a glovebox is unavailable, perform weighing operations quickly in a fume hood with low humidity. Have all necessary equipment ready to minimize exposure time. Immediately and tightly reseal the container.

  • Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried, for example, by oven-drying at >100°C and cooling in a desiccator before use.

Q5: How does my choice of organic solvent for the TMC solution affect hydrolysis during the reaction?

A: The organic solvent is not merely a carrier; it plays a crucial role in the kinetics of interfacial polymerization and, by extension, the rate of TMC hydrolysis.[12] The ideal solvent should be immiscible with water and dissolve TMC well, but its properties can modulate the reaction zone.

Key solvent characteristics and their causal effects include:

  • TMC Solubility: The solvent must fully dissolve the TMC to the desired concentration. Poor solubility leads to an inhomogeneous reaction.

  • Interfacial Tension: Solvents that create lower interfacial tension with the aqueous phase can broaden the reaction zone, potentially increasing the chance of hydrolysis if water ingress into the organic phase is significant.[13]

  • Amine Partitioning: The organic solvent's polarity influences how much of the amine monomer from the aqueous phase can partition into it. Higher amine concentration near the interface can accelerate the desired amidation reaction, outcompeting hydrolysis.

  • Co-solvents: The addition of a co-solvent like DMSO or acetone can alter the miscibility between the two phases, increasing monomer concentration at the interface and accelerating the reaction rate.[12][13]

Table 1: Comparison of Common Organic Solvents for TMC Solutions

SolventKey Properties & Rationale for UsePotential Issues
Hexane / Heptane Low polarity, highly water-immiscible. Creates a sharp, well-defined interface. This is the standard choice that often minimizes uncontrolled hydrolysis by limiting phase mixing.Lower solubility for some amine monomers, potentially slowing the reaction.
Isopar G / Isopar L Isoparaffinic solvents with low toxicity and a defined composition. Behave similarly to hexane but with different evaporation rates.Similar limitations to hexane/heptane regarding monomer partitioning.
Toluene / Xylene Aromatic solvents. Can increase the solubility of aromatic monomers (both TMC and amines like MPD), potentially accelerating the desired polymerization reaction.[14]Higher toxicity. May cause swelling of certain polymer supports.
Dichloromethane (DCM) Higher polarity than alkanes. Can create a more diffuse interface. The resulting membrane morphology can be different.[14]More volatile and can be more aggressive towards substrate materials.
Q6: I am preparing a polyamide membrane via interfacial polymerization. What is the optimal pH for the aqueous amine phase to balance the reaction and minimize TMC hydrolysis?

A: The pH of the aqueous phase is a critical parameter that controls the reactivity of the amine monomer. It's a balancing act.

  • Mechanism: An amine (R-NH₂) reacts via its lone pair of electrons. In acidic conditions, the amine becomes protonated (R-NH₃⁺), which deactivates it for the nucleophilic attack on TMC. In alkaline conditions, the amine is deprotonated and highly reactive.[9]

  • Optimal Range: For most diamines like m-phenylenediamine (MPD) or piperazine (PIP), a moderately alkaline pH, typically between pH 8 and 11 , is considered optimal.[9] In this range, a sufficient population of deprotonated, reactive amine groups exists to ensure a rapid polymerization reaction that can outpace TMC hydrolysis.

  • Risks of High pH (>11): While very high pH increases amine reactivity, it introduces a new problem: hydrolysis of the newly formed amide bonds in the polyamide itself. This can degrade the polymer layer, compromising its integrity.[9]

  • Hydrolysis Self-Limitation: The hydrolysis of TMC produces HCl, which will lower the pH at the interface.[2] Some protocols include a base or buffer in the aqueous phase to neutralize this acid and maintain a favorable pH for the reaction to proceed.

Therefore, the goal is not to eliminate hydrolysis completely but to control the conditions so that the rate of amidation is significantly faster than the rate of hydrolysis.

Advanced Protocols & Characterization
Q7: Is there a standard, field-proven protocol for interfacial polymerization that minimizes TMC hydrolysis?

A: While specific concentrations may be optimized for different applications, the following step-by-step protocol outlines a robust methodology designed to favor polymerization over hydrolysis for the synthesis of a thin-film composite (TFC) membrane.

G cluster_0 Interfacial Polymerization Workflow start Start prep_support Step 1: Prepare Porous Support (e.g., Polysulfone) start->prep_support end End prep_aq Step 2: Prepare Aqueous Phase (e.g., 2% w/v MPD at pH 10-11) prep_support->prep_aq soak Step 3: Immerse Support in Aqueous Phase (2 min) prep_aq->soak remove_excess Step 4: Remove Excess Solution (Use rubber roller or air knife) CRITICAL: Avoid puddles soak->remove_excess prep_org Step 5: Prepare Organic Phase (e.g., 0.15% w/v TMC in Hexane) Use anhydrous solvent remove_excess->prep_org contact Step 6: Contact with Organic Phase (Pour onto surface for 1 min) Forms polyamide film prep_org->contact rinse Step 7: Rinse with Pure Solvent (e.g., Hexane) Removes unreacted TMC contact->rinse cure Step 8: Heat Cure (e.g., 70°C for 5 min) Promotes further cross-linking rinse->cure store Step 9: Store Membrane in DI Water cure->store store->end

Caption: A typical workflow for interfacial polymerization, highlighting critical control points.

Table 2: Typical Reaction Parameters for MPD-TMC System

ParameterTypical RangeRationale & Impact on Hydrolysis
Aqueous Phase (MPD) 1.0 - 4.0 % (w/v)Higher concentration ensures sufficient amine is available at the interface to react quickly with TMC.
Aqueous Phase pH 8.0 - 11.0Optimizes amine reactivity. Below this range, the reaction is too slow; above it, polymer degradation can occur.[9]
Organic Phase (TMC) 0.05 - 0.5 % (w/v)Lower concentrations can lead to incomplete film formation, while very high concentrations can create an overly thick, dense layer and increase the likelihood of unreacted TMC hydrolyzing.[4][5]
Aqueous Soak Time 30 sec - 2 minEnsures complete wetting and loading of the amine into the support pores.
Polymerization Time 30 sec - 2 minThe reaction is self-limiting; the initial dense polyamide layer prevents further monomer diffusion.[4] Extending the time offers little benefit and increases the chance for hydrolysis of trapped, unreacted TMC.
Q8: How can I quantitatively or qualitatively assess the degree of TMC hydrolysis in my final polymer film?

A: Characterizing the extent of hydrolysis is key to optimizing your process. This is typically done by analyzing the chemical structure of the final polyamide film.

  • Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR): This is the most common method. You can identify the key functional groups.

    • A strong peak around 1660 cm⁻¹ corresponds to the amide I band (C=O stretch), indicating successful polymerization.

    • A peak appearing around 1700-1720 cm⁻¹ is characteristic of the C=O stretch in a carboxylic acid (-COOH).[3] The relative intensity of this peak compared to the amide peak provides a qualitative measure of hydrolysis.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental composition and chemical state information from the top few nanometers of the surface.

    • By analyzing the high-resolution C 1s and O 1s spectra, you can deconvolve the peaks corresponding to different chemical environments (e.g., C=O in amide vs. C=O in carboxylic acid).

    • The ratio of oxygen to nitrogen (O/N ratio) can also be an indicator. A higher O/N ratio than theoretically expected for a perfect polyamide suggests the presence of extra oxygen from -COOH groups formed via hydrolysis.

  • Contact Angle Measurement: While indirect, measuring the water contact angle provides information on surface hydrophilicity. A lower contact angle (more hydrophilic surface) can suggest a higher density of polar -COOH groups resulting from hydrolysis.[14]

By correlating these characterization results with your reaction parameters, you can systematically troubleshoot and refine your protocol to minimize TMC hydrolysis and achieve your desired material properties.

References
  • Lee, J., Wang, R., & Bae, T.-H. (2019). A comprehensive understanding of co-solvent effects on interfacial polymerization: Interaction with trimesoyl chloride. Journal of Membrane Science. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive understanding of co-solvent effects on interfacial polymerization: Interaction with trimesoyl chloride | Request PDF. Retrieved from [Link]

  • Gatbonton, A. J. P., et al. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Membranes, 12(3), 333. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the performance of polyamide/polyacrylonitrile based thin film composite membranes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The organic solvents used in interfacial polymerization affect the characteristics and filtration performance of nanofiltration membranes | Request PDF. Retrieved from [Link]

  • Behera, S. K., & Suresh, A. K. (2019). Comparison between the pH fall profile in hydrolysis with that in polyamidation. Data in Brief. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. Retrieved from [Link]

  • Lim, S., et al. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Polymers, 13(11), 1726. Retrieved from [Link]

  • Yang, Z., et al. (2018). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Polymers, 10(12), 1339. Retrieved from [Link]

  • Al-Harthi, M., et al. (2022). Fluorinated thin-film composite membranes for nonpolar organic solvent nanofiltration. KAUST Repository. Retrieved from [Link]

  • ResearchGate. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Retrieved from [Link]

  • Rehman, G. U., & Kim, I.-C. (2021). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Polymers, 13(17), 2963. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of trimesoyl chloride and piperazine to aliphatic PA. Retrieved from [Link]

  • ResearchGate. (2020). Separating Trimesoyl Chloride from Thionyl Chloride using Crystallisation OR Liquid Liquid Extraction?. Retrieved from [Link]

  • ResearchGate. (n.d.). acid chloride hydrolysed, and pH, at the end of 400 s in the hydrolysis experiments.... Retrieved from [Link]

  • ResearchGate. (n.d.). Properties-performance of thin film composites membrane: Study on trimesoyl chloride content and polymerization time | Request PDF. Retrieved from [Link]

  • Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. Retrieved from [Link]

  • Scigliano, J. I., Weylau, H. H., & Hamel, E. E. (1968). U.S. Patent No. 3,364,259. Washington, DC: U.S. Patent and Trademark Office.

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Technical Support Center: Optimizing Interfacial Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for interfacial polymerization (IP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming high-quality polymer films, membranes, and microcapsules. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and fundamental concepts in interfacial polymerization.

Q1: What is the fundamental principle of interfacial polymerization?

A1: Interfacial polymerization is a type of step-growth polymerization that occurs at the interface between two immiscible liquids.[1] Typically, one monomer is dissolved in an aqueous phase and a second, complementary monomer is dissolved in an organic phase.[1][2][3] When these two phases are brought into contact, the monomers react exclusively at the liquid-liquid interface, forming a polymer film.[1][2][3] This technique is widely used to create thin films, membranes, and microcapsules for applications in filtration, coatings, and drug delivery.[1]

Q2: My reaction isn't forming a film at all. What are the most likely initial causes?

A2: A complete failure to form a film often points to a fundamental issue with the reactants or the setup. Check the following first:

  • Monomer Reactivity: Ensure your chosen monomers are suitable for interfacial polymerization. For example, the reaction between an acyl chloride in the organic phase and an amine in the aqueous phase is a common and robust choice.[4][5]

  • Monomer Purity: Impurities can inhibit the reaction. Use high-purity monomers and ensure solvents are anhydrous where required.[6]

  • Hydrolysis of Reactive Monomer: Highly reactive monomers, like acyl chlorides, can be hydrolyzed by water at the interface, rendering them inactive before they can polymerize.[5][7] This can be mitigated by adjusting the pH or monomer concentrations.

  • Incorrect Phases: Double-check that each monomer is dissolved in the correct immiscible phase. The reaction relies on their separation until the interface is formed.

Q3: What is the purpose of additives like surfactants or phase transfer catalysts?

A3: Additives are used to finely tune the reaction environment and resulting polymer properties.[8]

  • Surfactants , such as sodium dodecyl sulfate (SDS), can help stabilize the interface, especially in emulsion systems, leading to more reproducible results and potentially thicker films.[4][9]

  • Phase Transfer Catalysts (e.g., triethyl benzyl ammonium bromide) can help shuttle one of the monomers (or its deprotonated, more reactive form) across the phase boundary, potentially increasing the polymerization efficiency.[8]

  • Other Additives like tributyl phosphate (TBP) can improve the solubility of a monomer in the organic phase, facilitating a more efficient reaction.[4][9]

Q4: How does stirring speed affect the polymerization?

A4: Stirring plays a crucial role, particularly in emulsion-based systems for creating microcapsules.

  • Increases Interfacial Area: Stirring increases the surface area of the interface between the two phases, which can lead to a higher yield of the polymer.[1]

  • Controls Droplet/Capsule Size: In microencapsulation, higher stirring speeds during emulsification lead to smaller droplet sizes, and consequently, a lower average diameter for the final microcapsules.[10]

  • Can Disrupt Film Formation: In unstirred systems designed to form a flat sheet, agitation is undesirable as it disrupts the stable interface required for a uniform film.

Section 2: Troubleshooting Guide: Common Problems & Solutions

This guide provides a systematic approach to diagnosing and solving specific issues encountered during interfacial polymerization experiments.

Problem 1: Low Molecular Weight & Brittle Polymer Film

You've successfully formed a polymer film, but it's fragile, tears easily, and characterization reveals a low molecular weight.

Causality: A brittle, low molecular weight film is often the result of an uncontrolled, rapid reaction or premature termination of polymer chains. This can be caused by several factors that disrupt the balance of monomer diffusion and reaction rate at the interface.

Troubleshooting Workflow:

Start Problem: Brittle Film / Low Molecular Weight Check_Ratio Is Monomer Ratio Stoichiometrically Balanced? Start->Check_Ratio Check_Conc Are Monomer Concentrations Too High? Check_Ratio->Check_Conc Yes Solution_Ratio Adjust Ratio: A higher amine-to-acyl chloride ratio is often preferred. Check_Ratio->Solution_Ratio No Check_Hydrolysis Is Acyl Chloride Hydrolysis Occurring? Check_Conc->Check_Hydrolysis No Solution_Conc Decrease overall monomer concentrations to slow down the reaction rate. Check_Conc->Solution_Conc Yes Solution_Hydrolysis Add an acid scavenger (e.g., TEA) to the aqueous phase to neutralize HCl byproduct. Check_Hydrolysis->Solution_Hydrolysis Likely

Caption: Troubleshooting workflow for brittle polymer films.

Detailed Solutions:

  • Symptom: Unbalanced Monomer Ratio

    • Explanation: The reaction rate is diffusion-controlled. If the concentration of the more reactive monomer (e.g., trimesoyl chloride, TMC) is too high relative to the other (e.g., m-phenylenediamine, MPD), a dense, highly cross-linked but low-molecular-weight layer forms rapidly, preventing further diffusion of the amine monomer and halting polymer growth. A higher amine-to-acyl-chloride ratio is often preferred to ensure more complete polymerization.[5]

    • Action: Systematically vary the MPD:TMC concentration ratio. Start with a molar excess of the amine component and observe the effect on film integrity.

  • Symptom: High Monomer Concentrations

    • Explanation: Very high concentrations of both monomers can lead to an explosive, poorly controlled polymerization right at the interface. This results in a powder-like or brittle precipitate rather than a coherent, high-molecular-weight film.[11]

    • Action: Reduce the concentrations of both monomers. While this may slow the reaction, it allows for more ordered chain growth, leading to a stronger, more flexible film. Studies have shown that increasing monomer concentrations generally leads to a denser polymer layer, which can enhance selectivity but reduce permeability and increase brittleness.[12]

  • Symptom: Side Reactions (Acyl Chloride Hydrolysis)

    • Explanation: The reaction of an acyl chloride (like TMC) with an amine (like MPD) produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate the amine monomer, rendering it unreactive. Furthermore, the acyl chloride itself can be hydrolyzed by water, which also terminates the polymer chain.[5][7]

    • Action: Incorporate an acid scavenger, such as triethylamine (TEA), into the aqueous phase.[5] TEA will neutralize the HCl byproduct, preventing the deactivation of the amine monomer and allowing for the formation of longer polymer chains.

Problem 2: Inconsistent Film Thickness & Poor Reproducibility

Your experimental results are not consistent from one run to the next. The thickness of the polymer film varies, or in the case of microencapsulation, you get a wide distribution of capsule wall thicknesses.

Causality: Inconsistency often stems from a lack of control over the physical and chemical environment at the interface. The stability of the interface, reaction time, and temperature are critical parameters that must be precisely controlled.[5][7]

Key Parameters to Control:

ParameterEffect on Polymer PropertiesRecommended Action for Optimization
Reaction Time Controls the extent of monomer diffusion and reaction. Longer times can lead to thicker, denser films, but excessive time may not yield further benefits if the film becomes self-limiting.[7][12]Systematically vary the contact time from seconds to several minutes and characterize the resulting film thickness and performance to find the optimal window.
Temperature Affects both monomer diffusion rates and reaction kinetics. Higher temperatures accelerate both, but can also increase the rate of side reactions like hydrolysis.[5][7][12]Maintain a constant, controlled temperature for both monomer solutions. An optimal temperature (e.g., 90°C for some systems) may exist that balances reaction rate and film structure.[12]
Solvent Choice The organic solvent influences the diffusion rate of the aqueous monomer (e.g., MPD) into the organic phase. Solvents that allow for higher diffusion can lead to denser, thinner polyamide layers.[7]If results are poor, consider testing different organic solvents (e.g., hexane, heptane, xylene) to modulate the monomer diffusion coefficient and optimize film formation.
Post-Reaction Treatment Rinsing and drying conditions can significantly alter the final film structure.[5] Heat treatment can complete the polymerization and enhance adhesion to a substrate.[5]Standardize your post-treatment protocol. Investigate the effect of a controlled heat treatment step (e.g., 60–95°C) to improve film properties and reproducibility.
Problem 3: Microcapsule Agglomeration or Irregular Shapes (for Drug Delivery Applications)

When preparing microcapsules for drug encapsulation, you observe significant clumping of capsules or the formation of irregularly shaped particles instead of uniform spheres.

Causality: Microcapsule quality is highly dependent on the stability of the emulsion and the controlled deposition of the polymer at the oil-water interface. Agglomeration occurs when droplets coalesce before their polymeric shells are sufficiently rigid. Irregular shapes can result from insufficient polymer formation or defects in the wall.[13]

Process Optimization Workflow:

cluster_solutions Solutions Start Problem: Microcapsule Agglomeration / Irregularity Check_Emulsion Is the initial emulsion stable? Start->Check_Emulsion Check_pH Is the aqueous pH controlled? Check_Emulsion->Check_pH Yes Solution_Emulsion Optimize surfactant type and concentration. Adjust stirring speed. Check_Emulsion->Solution_Emulsion No Check_Monomer_Conc Are monomer concentrations sufficient for complete wall formation? Check_pH->Check_Monomer_Conc Yes Solution_pH Buffer the aqueous phase. High pH can cause agglomeration. Check_pH->Solution_pH No Result Achieved: Uniform, Spherical Microcapsules Check_Monomer_Conc->Result Yes Solution_Monomer Increase monomer concentration to ensure a robust polymer shell forms quickly. Check_Monomer_Conc->Solution_Monomer No

Caption: Workflow for optimizing microcapsule formation.

Detailed Solutions:

  • Symptom: Unstable Emulsion

    • Explanation: The foundation of good microcapsules is a stable emulsion of the core material (the "oil" phase) in the continuous phase (aqueous). If droplets merge before the polymer wall forms, you will get large, agglomerated masses.

    • Action: Optimize the type and concentration of the surfactant (emulsifier). Ensure the stirring speed is high enough to create small droplets but not so high that it introduces excessive turbulence that breaks the emulsion.[10]

  • Symptom: Uncontrolled pH

    • Explanation: As with film formation, the reaction can generate acidic byproducts. In microencapsulation, high initial pH values in the aqueous phase have been shown to lead to agglomeration.[13] Controlling the pH is critical for consistent membrane formation.[10]

    • Action: Use a buffer system in the aqueous phase to maintain a stable pH throughout the reaction. This prevents drastic pH shifts that can affect monomer reactivity and particle stability.

  • Symptom: Weak or Incomplete Capsule Walls

    • Explanation: Defects in the shape of microcapsules can occur when the amount of polymer forming the wall is too low, resulting from insufficient reagent concentrations.[13] The polymer shell must form quickly and be robust enough to withstand the forces within the reactor.

    • Action: Ensure that the monomer concentrations are sufficient to form a complete, mechanically stable shell around the droplets. It may be necessary to increase the concentration of one or both monomers to promote faster, more complete wall formation.

Section 3: Experimental Protocols & Characterization

Protocol: Standard Polyamide Film Synthesis (Unstirred)

  • Solution Preparation:

    • Aqueous Phase: Prepare a solution of 2% (w/v) m-phenylenediamine (MPD) in deionized water. Add an acid scavenger like 1% (w/v) triethylamine (TEA) if required.

    • Organic Phase: Prepare a solution of 0.1% (w/v) trimesoyl chloride (TMC) in an inert organic solvent such as hexane.

  • Interface Formation:

    • Pour the aqueous MPD solution into a shallow glass dish.

    • Gently and slowly pour the organic TMC solution on top of the aqueous phase to minimize mixing and create a distinct, stable interface.

  • Polymerization:

    • A thin polyamide film will form instantly at the interface.

    • Allow the reaction to proceed undisturbed for a specified time (e.g., 60 seconds).

  • Film Recovery & Cleaning:

    • Carefully grasp the edge of the formed film with tweezers and slowly pull it from the dish.

    • Rinse the film with hexane to remove unreacted TMC, followed by a deionized water rinse to remove unreacted MPD and salts.

  • Drying & Curing:

    • Allow the film to air dry. For enhanced properties, a subsequent heat treatment in an oven (e.g., at 90°C for 2 minutes) can be performed.[12]

Characterization Techniques:

  • Scanning Electron Microscopy (SEM): To analyze the physical microstructure, thickness, and surface morphology of the polymer film.[8]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique to determine the chemical composition and functional groups on the polymer surface, confirming the success of the polymerization.[14]

  • Contact Angle Measurement: To assess the hydrophilicity/hydrophobicity of the film surface, which is critical for membrane applications.[15]

This guide provides a foundational framework for optimizing your interfacial polymerization reactions. By understanding the interplay between reaction kinetics, monomer diffusion, and environmental conditions, you can effectively troubleshoot common problems and rationally design experiments to achieve polymers with your desired properties.

References

  • Factors affecting the interfacial polymerization of polyamide active layers for the formation of polyamide composite membranes | Request PDF. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Effect of interfacial polymerization monomer design on the performance and structure of thin film composite nanofiltration and reverse osmosis membranes: A review | Request PDF. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. (2021). PubMed. Retrieved December 30, 2025, from [Link]

  • Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. (2021). MDPI. Retrieved December 30, 2025, from [Link]

  • Characterization of interfacially polymerized polymers. a) Reaction... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Effects of interfacial polymerization conditions on performance of polyamide reverse osmosis membranes and optimization of polym. (n.d.). DESWATER. Retrieved December 30, 2025, from [Link]

  • Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. (2021). MDPI. Retrieved December 30, 2025, from [Link]

  • Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). (n.d.). Aidic. Retrieved December 30, 2025, from [Link]

  • What Is Interfacial Polymerization? (2024). YouTube. Retrieved December 30, 2025, from [Link]

  • (PDF) Microencapsulation by interfacial polymerisation: Membrane formation and structure. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Microencapsulation by interfacial polymerisation: membrane formation and structure. (n.d.). Taylor & Francis. Retrieved December 30, 2025, from [Link]

  • Microencapsulation by interfacial polymerisation: membrane formation and structure. (n.d.). Taylor & Francis. Retrieved December 30, 2025, from [Link]

  • A Multi-Scale Approach to Microencapsulation by Interfacial Polymerization. (2021). MDPI. Retrieved December 30, 2025, from [Link]

  • Microencapsulation by Interfacial Polymerization. (n.d.). Micro Caps Tech. Retrieved December 30, 2025, from [Link]

  • The effect of monomer concentration on polymerization; conditions:... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • A data-driven approach to interfacial polymerization exploiting machine learning for predicting thin-film composite membrane formation. (2024). RSC Publishing. Retrieved December 30, 2025, from [Link]

  • Effects of concentration and chain length of the sequence copolymer on interfacial properties of homopolymers/sequence copolymers ternary blends. (2022). PLOS. Retrieved December 30, 2025, from [Link]

  • Surface and Interface Characterization of Polymers. (n.d.). EAG Laboratories. Retrieved December 30, 2025, from [Link]

  • Adhesion Optimization between Incompatible Polymers through Interfacial Engineering. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Trimesoyl Chloride (TMC) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trimesoyl chloride (TMC) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of high-purity trimesoyl chloride. As a trifunctional monomer, TMC is a critical building block in the synthesis of advanced polymers, including polyamide membranes for reverse osmosis and nanofiltration.[1][2] Achieving high conversion rates and purity is paramount for the performance of these materials. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your TMC synthesis, ensuring reproducible, high-yield results.

I. Initial Diagnosis: Why is My TMC Yield Lower Than Expected?

Low conversion rates in TMC synthesis can manifest in various ways, from a lower-than-expected isolated product mass to impurities detected during analytical characterization. The first step in troubleshooting is to identify the potential root cause. This section addresses the most common overarching issues.

Q1: I've followed a standard protocol reacting trimesic acid with thionyl chloride, but my final yield is consistently below 85%. What are the most likely culprits?

A low yield in what is typically a high-conversion reaction points to several potential critical areas of failure.[3][4] The primary suspects are:

  • Presence of Moisture: Trimesoyl chloride is highly susceptible to hydrolysis.[5] Any moisture in your reaction setup, reagents, or starting material will convert the product back to trimesic acid or to partially hydrolyzed intermediates, directly reducing your yield.

  • Purity of Starting Materials: The purity of your trimesic acid and thionyl chloride is crucial. Impurities in trimesic acid can lead to side reactions, while old or decomposed thionyl chloride will have reduced activity.

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal temperature, insufficient reaction time, or poor mixing.

  • Suboptimal Work-up and Purification: Significant product loss can occur during the removal of excess thionyl chloride and the final purification step, typically vacuum distillation.

The following diagram outlines a systematic approach to diagnosing the root cause of low TMC yield.

Troubleshooting_Workflow cluster_moisture Moisture Checks cluster_reagents Reagent Verification cluster_reaction Reaction Conditions cluster_purification Purification Steps Start Low TMC Yield Detected Moisture Check for Moisture Contamination Start->Moisture Symptom Reagents Verify Reagent Purity & Stoichiometry Moisture->Reagents If anhydrous, proceed Glassware Oven-dried glassware? Moisture->Glassware Inert_Atm Inert atmosphere (N2/Ar)? Moisture->Inert_Atm Reaction_Conditions Evaluate Reaction Parameters Reagents->Reaction_Conditions If pure & correct ratio, proceed TMA_Purity Trimesic Acid Purity (e.g., by titration)? Reagents->TMA_Purity SOCl2_Quality Fresh/distilled Thionyl Chloride? Reagents->SOCl2_Quality Stoichiometry Correct molar ratio (SOCl2 excess)? Reagents->Stoichiometry Purification Assess Purification Efficiency Reaction_Conditions->Purification If optimal, proceed Temperature Correct reaction temperature (60-80°C)? Reaction_Conditions->Temperature Time Sufficient reaction time (5-15h)? Reaction_Conditions->Time Catalyst Catalyst used (e.g., DMF, FeCl3)? Reaction_Conditions->Catalyst Solution Implement Corrective Actions Purification->Solution Identify loss point SOCl2_Removal Complete removal of excess SOCl2? Purification->SOCl2_Removal Distillation_Setup Efficient vacuum distillation setup? Purification->Distillation_Setup

Caption: A systematic workflow for troubleshooting low TMC yield.

II. Deep Dive into Reaction Parameters

This section provides detailed answers to specific problems related to the reaction conditions and reagents.

Q2: My reaction seems to stall, and I'm left with a significant amount of unreacted trimesic acid. How can I drive the reaction to completion?

Observing unreacted starting material is a clear indication of an incomplete reaction. Here's how to address it:

  • Re-evaluate Stoichiometry: Ensure you are using a sufficient excess of thionyl chloride. A molar ratio of trimesic acid to thionyl chloride of 1:3.5 to 1:10 is often recommended, where thionyl chloride can also act as the solvent.[3]

  • Optimize Reaction Temperature and Time: The conversion of trimesic acid to TMC typically requires heating. A temperature range of 60-80°C for 5-15 hours is a common starting point.[3] If the reaction is sluggish, a modest increase in temperature or extension of the reaction time may be necessary.

  • The Role of a Catalyst: While the reaction can proceed without a catalyst, the rate can be significantly enhanced.

    • N,N-Dimethylformamide (DMF): A catalytic amount of DMF is widely used. It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.[6]

    • Ferric Chloride (FeCl₃): Lewis acids like ferric chloride can also catalyze the reaction.[7] A concentration of 0.1 to 1.5 weight percent based on the trimesic acid is effective.[7]

  • Ensure Adequate Mixing: Trimesic acid has low solubility in thionyl chloride at room temperature. Efficient stirring is crucial to ensure the solid is well-suspended and reacts completely.

Q3: I suspect water contamination. What are the best practices to ensure an anhydrous environment?

Moisture is the primary enemy of high-yield TMC synthesis. Rigorous anhydrous techniques are non-negotiable.

  • Glassware Preparation: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled in a desiccator or under a stream of dry inert gas (nitrogen or argon) immediately before use.

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from entering the system.

  • Reagent Quality:

    • Trimesic Acid: Ensure your trimesic acid is thoroughly dry. If necessary, it can be dried in a vacuum oven before use.

    • Thionyl Chloride: Use a freshly opened bottle of high-purity thionyl chloride. Older bottles can absorb moisture and decompose. If in doubt, distill the thionyl chloride before use.

  • Solvent Purity: If a co-solvent is used, it must be anhydrous.

Q4: My final product is a discolored solid/liquid instead of the expected white/colorless product. What causes this?

Discoloration often points to impurities or decomposition products.

  • Thionyl Chloride Decomposition: Old thionyl chloride can decompose to sulfur chlorides (e.g., S₂Cl₂), which are yellow/orange and can contaminate the product.

  • High Reaction Temperature: Excessive heating during the reaction or distillation can lead to thermal decomposition of TMC, producing colored byproducts.

  • Impurities in Trimesic Acid: The purity of the starting trimesic acid is critical. If it contains colored impurities, these may carry through to the final product.

To obtain a colorless product, ensure high-purity starting materials and carefully control the temperature during both the reaction and the final vacuum distillation.

III. Navigating Side Reactions and Byproducts

Understanding the potential side reactions is key to preventing them and interpreting analytical data correctly.

Q5: What are the main side products I should be aware of, and how can I detect them?

The primary side products in TMC synthesis arise from incomplete reaction or hydrolysis.

  • Partially Hydrolyzed Intermediates: Due to the trifunctional nature of TMC, incomplete reaction or partial hydrolysis can lead to compounds like 1-carboxy-3,5-bis(chlorocarbonyl)benzene and 1,3-dicarboxy-5-(chlorocarbonyl)benzene.

  • Trimesic Anhydrides: In the presence of moisture, the initially formed acyl chloride can react with a carboxylic acid group (either from unreacted starting material or a hydrolyzed product) to form an anhydride linkage.

These species can be identified using spectroscopic methods:

  • FTIR Spectroscopy:

    • TMC (Product): A strong C=O stretch for the acyl chloride will be observed around 1770-1815 cm⁻¹.

    • Trimesic Acid (Starting Material): A broad O-H stretch from the carboxylic acid will be present from 2500-3300 cm⁻¹, and a C=O stretch will appear around 1700-1725 cm⁻¹.

    • Anhydride: Two C=O stretches will appear, typically around 1800-1850 cm⁻¹ and 1740-1790 cm⁻¹.

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the aromatic protons and carbonyl carbons will differ for the fully chlorinated, partially hydrolyzed, and starting materials.

The following diagram illustrates the main reaction and potential side reactions.

Reaction_Pathway cluster_main Main Reaction TMA Trimesic Acid (R-COOH)₃ SOCl2 + 3 SOCl₂ (Thionyl Chloride) Anhydride Anhydride Formation TMA->Anhydride Condensation TMC Trimesoyl Chloride (R-COCl)₃ Byproducts + 3 SO₂ + 3 HCl H2O + H₂O TMC->H2O Hydrolysis SOCl2->TMC Catalyst (DMF/FeCl₃) 60-80°C Partially_Hydrolyzed Partially Hydrolyzed TMC (R-COOH)ₓ(R-COCl)ᵧ Partially_Hydrolyzed->Anhydride Condensation H2O->Partially_Hydrolyzed

Caption: Reaction pathway for TMC synthesis and formation of common side products.

IV. Purification and Work-up: Isolating High-Purity TMC

The final stages of the synthesis are critical for achieving high purity and avoiding yield loss.

Q6: I'm struggling to completely remove the excess thionyl chloride after the reaction. What is the most effective method?

Thionyl chloride has a boiling point of 76°C, which can make its complete removal challenging without losing the product.

  • Simple Distillation: First, remove the bulk of the excess thionyl chloride by simple distillation at atmospheric pressure.

  • Azeotropic Removal: Add a dry, high-boiling inert solvent like toluene to the crude product. Distill off the toluene under reduced pressure. The toluene will form an azeotrope with the remaining thionyl chloride, facilitating its removal. Repeat this step 2-3 times to ensure all traces are gone.

  • High Vacuum: After azeotropic removal, placing the flask under a high vacuum for a period can help remove the last traces of volatile impurities.

Q7: My vacuum distillation of TMC is problematic. The product seems to be decomposing, or I'm getting a very low recovery. What should I do?

Vacuum distillation is the gold standard for purifying TMC, but it requires careful control.[8]

  • Achieve a High Vacuum: A good vacuum is essential to lower the boiling point of TMC and prevent thermal decomposition. An oil pump is typically required. The distillation is often performed at pressures well below 10 mmHg.

  • Temperature Control: The distillation temperature should be carefully controlled. The boiling point of TMC is around 180°C at reduced pressure.[3] Overheating can cause decomposition. Use a well-controlled heating mantle and monitor the vapor temperature closely.

  • Efficient Condenser: Ensure your condenser has a high surface area and is supplied with a coolant at a sufficiently low temperature to efficiently condense the TMC vapors.

  • Bumping: Crude TMC can be viscous. To prevent bumping during distillation, use a magnetic stirrer or add boiling chips. Applying the vacuum slowly to the cooled crude product can also help prevent vigorous bumping.[9]

  • System Leaks: Any leaks in your distillation setup will prevent you from reaching the necessary low pressure, leading to higher required distillation temperatures and potential decomposition. Ensure all joints are properly sealed.

ParameterRecommended Value/PracticeRationale
Vacuum Level < 10 mmHg (ideally < 1 mmHg)Lowers boiling point to prevent thermal decomposition.[10]
Heating Gradual heating with a mantleAvoids localized overheating and charring.
Vapor Temperature ~180 °C (will vary with pressure)Monitor to collect the correct product fraction.[3]
Condenser Coolant Chilled water or other coolantEnsures efficient condensation and recovery of the product.
Stirring Vigorous magnetic stirringPrevents bumping and ensures even heating.

Table 1: Key Parameters for Successful Vacuum Distillation of Trimesoyl Chloride.

V. Experimental Protocols

This section provides standardized protocols for key procedures discussed in this guide.

Protocol 1: Reaction Monitoring by Quench and TLC/¹H NMR

Directly analyzing the reaction mixture by TLC can be misleading as the acyl chloride may hydrolyze on the silica plate. A quenching method provides a more accurate assessment of the reaction's progress.

  • Sampling: Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Add the aliquot to a vial containing an excess of anhydrous methanol (e.g., 1 mL). The trimesoyl chloride will be converted to trimethyl trimesate.

  • TLC Analysis: Spot the quenched sample alongside a sample of the trimesic acid starting material on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The trimethyl trimesate product will have a significantly higher Rf than the highly polar trimesic acid. The disappearance of the trimesic acid spot indicates the reaction is complete.

  • ¹H NMR Analysis: For a more quantitative assessment, remove the methanol from the quenched sample under vacuum. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR will show a singlet for the methyl ester protons of trimethyl trimesate, which will be distinct from the signals of trimesic acid.

Protocol 2: Purification of Thionyl Chloride

If the quality of your thionyl chloride is suspect, distillation can improve its purity.

  • Setup: Assemble a simple distillation apparatus with oven-dried glassware under a nitrogen atmosphere.

  • Distillation: Add the thionyl chloride to the distillation flask. Heat gently.

  • Collection: Collect the fraction that boils at 76°C. Discard any initial lower-boiling fractions and any higher-boiling colored residue.

  • Storage: Store the freshly distilled thionyl chloride under an inert atmosphere and seal the container tightly.

VI. Frequently Asked Questions (FAQs)

  • Q: Can I use oxalyl chloride instead of thionyl chloride?

    • A: Yes, oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides, often used with a catalytic amount of DMF. The reaction conditions may be milder, but oxalyl chloride is typically more expensive.

  • Q: How should I handle the HCl and SO₂ byproducts?

    • A: The reaction generates significant amounts of acidic gases (HCl and SO₂). The reaction should be performed in a well-ventilated fume hood, and the off-gases should be passed through a trap containing an aqueous sodium hydroxide solution to neutralize them.[8]

  • Q: My catalyst is ferric chloride. Can it deactivate?

    • A: Yes, Lewis acid catalysts like FeCl₃ can be deactivated by strong binding with impurities or by hydrolysis if excessive water is present in the reaction.[11] Using high-purity reagents and maintaining anhydrous conditions is the best way to prevent this.

References

  • Separating Trimesoyl Chloride from Thionyl Chloride using Crystallisation OR Liquid Liquid Extraction? (2020). ResearchGate. [Link]

  • Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. (2019). MDPI. [Link]

  • Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. (2022). National Institutes of Health (NIH). [Link]

  • Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. (2019). MDPI. [Link]

  • Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. (2020). National Institutes of Health (NIH). [Link]

  • Vacuum Distillation issues? | Call Pressure Control Solutions! (2019). Pressure Control Solutions. [Link]

  • Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-Dichlorodiphenylmethane. (n.d.). ResearchGate. [Link]

  • Synthesis method for trimesoyl chloride. (2014).
  • Preparation of trimesoyl chloride. (1968).
  • Preparation method for trimesoyl chloride. (2015).
  • Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. (2019). ResearchGate. [Link]

  • Ferric Chloride-Mediated Transacylation of N-Acylsulfonamides. (2024). Organic Chemistry Portal. [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). AIDIC. [Link]

  • How Do You Troubleshoot Common Distillation Column Issues? (2023). Chemistry For Everyone. [Link]

  • Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-Dichlorodiphenylmethane. (2018). National Institutes of Health (NIH). [Link]

  • Reaction of trimesoyl chloride and piperazine to aliphatic PA. (n.d.). ResearchGate. [Link]

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (2012). Journal of the Chemical Society of Pakistan. [Link]

  • Purification of Ionic Liquid [mTBDH][OAc] Utilizing the Short-Path Distillation Technique. (2021). National Institutes of Health (NIH). [Link]

  • Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-Dichlorodiphenylmethane. (2018). Organic Chemistry Portal. [Link]

    • Procedure. (n.d.). Organic Syntheses. [Link]

  • Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. (2013). National Institutes of Health (NIH). [Link]

  • Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. (2023). MDPI. [Link]

  • Controlling the chlorine and aromatic emissions associated to the thermal decomposition of olive pomace. (n.d.). ResearchGate. [Link]

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Managing heat liberation in reactions with Benzene-tricarbonyl trichloride

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Critical Safety Overview & Hazard Analysis

Welcome to the technical support guide for Benzene-1,3,5-tricarbonyl trichloride (Trimesoyl Chloride), CAS 4422-95-1. As a trifunctional acyl chloride, this reagent is exceptionally reactive, making it invaluable for synthesizing polymers, dendrimers, and complex organic frameworks.[1][2] However, its high reactivity is intrinsically linked to significant exothermic potential. The liberation of heat, particularly in reactions with common nucleophiles like amines, alcohols, and water, can be rapid and substantial, posing a serious risk of thermal runaway if not managed with expertise.[3][4]

The fundamental principle of control is rooted in understanding the reaction's thermodynamics and kinetics. Each of the three acyl chloride groups will react, typically in a sequential manner, with each step producing a pulse of heat and a stoichiometric equivalent of hydrochloric acid (HCl).[5] The cumulative exotherm, therefore, is considerable. This guide is designed to provide you, our fellow researchers and developers, with the necessary protocols and troubleshooting frameworks to ensure your experiments are both safe and successful.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the reaction of Trimesoyl Chloride with nucleophiles so highly exothermic? A1: The high exothermicity stems from two primary factors. First, the carbonyl carbon in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it extremely susceptible to nucleophilic attack.[6] Second, the formation of stable products (e.g., amides, esters) and the by-product, hydrogen chloride, is a thermodynamically favorable process, releasing significant energy.[4] With three reactive sites on a single benzene ring, a rapid, cascading reaction can occur, liberating a large amount of heat in a short period.

Q2: What are the primary hazards associated with Trimesoyl Chloride? A2: Beyond the thermal hazards, Trimesoyl Chloride itself is a corrosive substance that causes severe skin burns and eye damage.[7][8] It reacts violently with water, including atmospheric moisture, to produce corrosive HCl gas.[9][10] This hydrolysis means the compound is a lachrymator and can cause severe respiratory tract irritation if inhaled.[11] In a sealed or poorly vented system, the rapid generation of HCl gas can lead to a dangerous pressure buildup.[9][12]

Q3: What are the initial signs of a developing thermal runaway reaction? A3: The critical early warning signs include:

  • A rise in reaction temperature that does not stabilize even after stopping the addition of the reagent.[13]

  • A sudden increase in the rate of temperature rise (a sharp inflection in the temperature curve).

  • A rapid increase in off-gassing or visible fuming from the reaction vessel.[14]

  • A noticeable change in the viscosity or color of the reaction mixture that is inconsistent with the expected reaction progress.

  • Boiling of the solvent at the point of reagent addition, even when the bulk solution is cool.[15]

Q4: Can I use protic solvents like ethanol or water for my reaction? A4: It is strongly discouraged to use protic solvents unless they are also the intended reactant. Trimesoyl Chloride reacts vigorously with both water and alcohols to form the corresponding carboxylic acid or esters, respectively.[4][16] These reactions are also highly exothermic and will compete with your desired reaction, leading to byproducts and poor thermal control. For most applications, anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or specific hydrocarbons like dodecane are recommended.[1][17][18]

Section 3: Proactive Heat Management Protocols

Effective management of the reaction exotherm begins with a robust experimental design. The "Heat-Cool-Stir" principle is paramount: you must be able to remove heat faster than the reaction generates it, while ensuring uniform temperature distribution.

Experimental Protocol: Controlled Acylation of an Amine (General Guideline)

This protocol provides a framework for reacting Trimesoyl Chloride with a primary or secondary amine. A risk assessment and a small-scale trial are mandatory before proceeding to a larger scale.

  • System Preparation:

    • All glassware must be oven-dried to remove residual moisture and assembled while hot under a stream of inert gas (Nitrogen or Argon).

    • The reaction vessel should be a three-necked round-bottom flask, sized appropriately to ensure the reaction volume does not exceed 50% of the flask's capacity.

    • Equip the flask with: (1) a magnetic stirrer, (2) a digital thermometer with the probe submerged in the reaction medium but not touching the glass, and (3) a pressure-equalizing dropping funnel for the Trimesoyl Chloride solution. The central neck should be fitted with a condenser under a positive pressure of inert gas.

  • Reagent Preparation:

    • In the reaction flask, dissolve the amine (e.g., 3.3 equivalents) and a non-nucleophilic base like triethylamine (e.g., 3.5 equivalents) in a suitable anhydrous solvent. The base is critical for neutralizing the HCl byproduct, as the resulting amine hydrochloride salt is often insoluble and can complicate the reaction.[5]

    • In a separate, dry flask, prepare a dilute solution of Trimesoyl Chloride (1.0 equivalent) in the same anhydrous solvent. Using a dilute solution is a key control parameter to moderate the reaction rate.

  • Execution and Control:

    • Cool the amine solution to 0 °C using an ice-water bath. For larger scales or more reactive amines, a dry ice/acetone bath (-78 °C) or a cryostat should be considered to provide a larger temperature sink.

    • Begin vigorous stirring to ensure efficient heat transfer from the mixture to the cooling bath.[15]

    • Transfer the Trimesoyl Chloride solution to the dropping funnel.

    • Crucially, add the Trimesoyl Chloride solution dropwise to the cooled, stirred amine solution. The addition rate should be slow enough that the internal temperature does not rise by more than 2-3 °C.[13][15]

    • Continuously monitor the internal temperature. If it begins to rise uncontrollably, immediately stop the addition and allow the system to cool before resuming at a slower rate.

    • After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period, followed by a slow warm-up to room temperature to ensure complete reaction.

Experimental Protocol: Safe Quenching of Unreacted Trimesoyl Chloride

Quenching must be treated with the same caution as the reaction itself. Never add water or alcohol directly to the bulk, unreacted reagent.[15][19]

  • Preparation:

    • In a separate, large beaker or flask, prepare a quenching solution. A vigorously stirred, ice-cold solution of saturated sodium bicarbonate is a good choice, as it provides both a nucleophile (water) and a base to neutralize the resulting HCl.[13][19]

    • Ensure the quenching vessel is large enough to accommodate the entire reaction volume plus the quenching solution, with ample headspace to manage potential foaming from CO₂ evolution.

  • Execution:

    • Slowly transfer the reaction mixture containing unreacted Trimesoyl Chloride via a cannula or dropping funnel into the vigorously stirred, cold quenching solution.[15]

    • NEVER reverse the addition (i.e., do not add the quenching solution to the reaction mixture). This ensures the reactive species is always the limiting reagent in the quenching flask, preventing a large, localized exotherm.[15][19]

    • Monitor for gas evolution (CO₂) and temperature. Control the addition rate to keep the quench temperature below 20 °C.

    • Once the addition is complete, continue stirring until all gas evolution has ceased. Check the pH to ensure it is neutral or slightly basic before proceeding with workup.

Section 4: Troubleshooting Guide

Issue EncounteredProbable Cause(s)Immediate Corrective Actions & Long-Term Solutions
Rapid, Uncontrolled Temperature Spike (Runaway) 1. Reagent addition rate is too high. 2. Cooling bath capacity is insufficient. 3. Inefficient stirring causing localized "hot spots". 4. Initial concentration of reagents is too high.Immediate Actions: 1. STOP THE ADDITION IMMEDIATELY. [13] 2. If safe, add a large volume of pre-chilled, anhydrous solvent to dilute the reaction mixture. 3. Ensure the cooling bath is full and functioning. Add more dry ice or ice as needed. Long-Term Solutions: 1. Redesign the experiment with more dilute solutions. 2. Decrease the addition rate significantly. 3. Use a more powerful cooling system (e.g., cryostat). 4. Improve stirring with an overhead mechanical stirrer for viscous mixtures.
Excessive Fuming / Gas Evolution 1. Reaction is running too hot, increasing the vapor pressure of HCl and solvent. 2. Inadequate inert gas blanket, allowing atmospheric moisture into the vessel. 3. Insufficient amount of HCl scavenger (base).Immediate Actions: 1. Stop the addition and re-cool the reaction mixture. 2. Ensure a positive flow of inert gas through the system, vented to a scrubber. Long-Term Solutions: 1. Improve temperature control as per the runaway scenario. 2. Ensure all reagents and solvents are rigorously dried before use. 3. Re-calculate stoichiometry to ensure at least one equivalent of base is present for each equivalent of acyl chloride.
Formation of Insoluble Precipitate Early in Reaction 1. The amine hydrochloride salt is precipitating from the solution. 2. The product of the reaction is insoluble in the chosen solvent.Immediate Actions: 1. This is often expected. Ensure stirring is vigorous enough to keep the solid suspended to maintain heat transfer. Long-Term Solutions: 1. If the precipitate is problematic, select a solvent in which the hydrochloride salt has higher solubility. 2. Consider a "reverse addition" protocol where the amine solution is added to the trimesoyl chloride solution, though this requires careful evaluation to manage the initial exotherm.

Section 5: Data Summaries & Workflow Diagrams

Table 1: Recommended Starting Parameters for Controlled Reactions
ParameterLaboratory Scale (≤ 1 g)Pilot Scale (10-50 g)
Solvent Volume 10-20 mL per gram of Trimesoyl Chloride20-50 mL per gram of Trimesoyl Chloride
Reagent Concentration 0.1 - 0.5 M≤ 0.2 M
Initial Temperature 0 °C to -20 °C-20 °C to -78 °C
Addition Time 30 - 60 minutes2 - 4 hours
Cooling System Ice-water or Dry ice/acetone bathCryostat or jacketed reactor with chiller
Stirring Method Magnetic Stir BarOverhead Mechanical Stirrer
Diagrams

Reaction_Hazard_Analysis cluster_prep Pre-Reaction Planning cluster_setup Execution & Control Setup cluster_go Final Check Assess Assess Reactant Stoichiometry & Reactivity Solvent Select Anhydrous, Aprotic Solvent Assess->Solvent Concentration Define Safe Reagent Concentration (<0.5M) Solvent->Concentration Cooling Plan Cooling Capacity (Bath must handle total exotherm) Concentration->Cooling Addition Plan Controlled Addition (Slow, dropwise) Cooling->Addition Emergency Define Emergency Protocol (Dilution, Quench) Addition->Emergency Proceed Proceed with Small-Scale Trial Emergency->Proceed

Caption: Pre-experiment hazard analysis workflow.

Reaction_Setup Stirrer Vigorous Stirring (Heat Dissipation) Thermometer Internal Thermometer (Real-time Monitoring) DroppingFunnel Dropping Funnel (Controlled Addition) InertGas Inert Gas Inlet (N2 / Ar) InertGas->DroppingFunnel CoolingBath External Cooling Bath (Heat Removal) CoolingBath->Stirrer

Caption: The "Heat-Cool-Stir" experimental setup.

Section 6: References

  • BenchChem. (2025). Managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis. BenchChem Technical Support.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Trimesoyl Chloride. TCI America.

  • BenchChem. (2025). Managing the Exothermic Reaction of Acryloyl Chloride with Water: A Technical Support Guide. BenchChem Technical Support.

  • Ye, Z., et al. (2021). Leveraging Janus Substrates as a Confined “Interfacial Reactor” to Synthesize Ultrapermeable Polyamide Nanofilms. PubMed Central. [Link]

  • Santa Cruz Biotechnology. (n.d.). 1,3,5-Benzenetricarbonyl trichloride Safety Data Sheet. Santa Cruz Biotechnology, Inc.

  • El-Aassar, M. R. (2012). Polyamide Thin Film Composite Membranes Using Interfacial Polymerization: Synthesis, Characterization and Reverse Osmosis Performance for Water Desalination. Australian Journal of Basic and Applied Sciences, 6(4), 382-391.

  • Zoro. (n.d.). Trimesoyl Chloride MSDS. TCI.

  • CymitQuimica. (2025). CAS 4422-95-1: Trimesoyl chloride.

  • ResearchGate. (n.d.). An aromatic polyamide formed with trimesoyl chloride and m-phenylenediamine.

  • Khorshidi, B., et al. (2015). Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. RSC Publishing.

  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions of 3,4-Difluorophenylacetyl Chloride. BenchChem Technical Support.

  • Papadaki, M., & Lever, S. D. (2005). Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride. PubMed. [Link]

  • Vo, T. N. D., et al. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. National Institutes of Health. [Link]

  • ECHEMI. (n.d.). Trimesoyl chloride SDS, 4422-95-1 Safety Data Sheets.

  • National Center for Biotechnology Information. (n.d.). Trimesoyl chloride. PubChem Compound Database. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical.

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.

  • International Labour Organization. (n.d.). International Chemical Safety Cards: ACETYL CHLORIDE.

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link]

  • Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE.

  • Reddit. (2024). Quenching guide. r/Chempros.

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

  • Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]

  • Fan, X., et al. (2012). Benzene-1,3,5-tricarbonyl trichloride. ResearchGate. [Link]

  • BenchChem. (n.d.). Technical Support Center: Handling and Quenching Unreacted Malonyl Chloride. BenchChem Technical Support.

  • NIST. (n.d.). 1,3,5-Benzenetricarbonyl trichloride. NIST Chemistry WebBook. [Link]

Sources

Common impurities in commercial Trimesoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Troubleshooting Common Impurities in Commercial Trimesoyl Chloride

Welcome to the Technical Support Center for Trimesoyl Chloride (TMC). This guide is designed for researchers, scientists, and drug development professionals who utilize TMC in their critical applications, most notably in the synthesis of high-performance polymers such as polyamides for filtration membranes and advanced materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to anticipate, identify, and resolve challenges arising from impurities in commercial TMC.

The purity of trimesoyl chloride is paramount. Its trifunctional nature makes it an exceptional cross-linking agent, but this high reactivity also renders it susceptible to degradation and contamination. Seemingly minor impurities can have a disproportionately large impact on polymerization kinetics, polymer structure, and the final performance characteristics of your materials. This guide provides a structured approach to understanding, quantifying, and mitigating these common impurities.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in commercial trimesoyl chloride and where do they come from?

The primary impurities in commercial-grade TMC stem from its synthesis, degradation, or improper handling. Understanding their origin is the first step in effective troubleshooting.

  • Trimesic Acid (1,3,5-Benzenetricarboxylic Acid): This is the starting material for the most common synthesis route of TMC.[1][2][3] An incomplete reaction between trimesic acid and the chlorinating agent (typically thionyl chloride) results in residual, unreacted trimesic acid in the final product.

  • Partially Hydrolyzed Trimesoyl Chloride: TMC is extremely sensitive to moisture.[4] Exposure to atmospheric humidity or residual water in solvents leads to the hydrolysis of one or more of the acyl chloride groups back to carboxylic acid groups. This results in mono- or di-hydrolyzed impurities (e.g., 1,3-dicarboxy-5-chlorocarbonylbenzene).

  • Thionyl Chloride (SOCl₂): Used in excess during synthesis to drive the reaction to completion, residual thionyl chloride can remain if the post-synthesis purification, typically vacuum distillation, is incomplete.[3][5]

  • Residual Solvents: Solvents used during the synthesis or purification process (e.g., dichloroethane, benzene) can be present in trace amounts.[6]

  • Catalyst Residues: Catalysts such as N,N-dimethylformamide (DMF) or ferric chloride, used to facilitate the conversion of trimesic acid to TMC, may persist in trace quantities.[2]

FAQ 2: How do these impurities affect my interfacial polymerization reaction for polyamide membrane synthesis?

Impurities act as chain terminators or modifiers, fundamentally altering the structure and properties of the resulting polyamide film.

  • Trimesic Acid & Partially Hydrolyzed TMC: These are the most detrimental impurities. The carboxylic acid groups cannot react with the amine monomer (e.g., m-phenylenediamine, MPD) to form the amide linkages essential for polymer growth.

    • Reduced Cross-linking: They cap the growing polymer chains, leading to a less cross-linked, more linear polymer structure.[1]

    • Increased Hydrophilicity: The presence of free carboxylic acid groups (-COOH) on the membrane surface increases its hydrophilicity.[7]

    • Impact on Performance: This altered structure typically results in a membrane with lower salt rejection (due to the looser, less cross-linked network) and potentially higher water flux (due to increased hydrophilicity).[7][8][9] The unreacted acyl chloride groups of TMC can also hydrolyze to form carboxylic acid groups, which imparts a negative charge to the membrane surface.[1]

  • Thionyl Chloride: As a reactive acyl chloride itself, residual thionyl chloride can compete with TMC in reacting with the amine monomer, potentially disrupting the uniform growth of the polyamide layer. It can also contribute to the degradation of the amine monomer.

  • Residual Solvents: Inert solvents can alter the solubility and diffusion characteristics of the monomers at the interface, potentially affecting the thickness and morphology of the polyamide layer.

The following table summarizes the expected impact of the primary impurities on the performance of a typical reverse osmosis (RO) polyamide membrane:

ImpurityPrimary Effect on PolymerImpact on Water FluxImpact on Salt Rejection
Trimesic Acid / Hydrolyzed TMC Reduced cross-linking density; increased free carboxylic acid groups.Generally IncreasesGenerally Decreases
Thionyl Chloride Disruption of uniform polymer growth; potential amine degradation.Variable; may create defects leading to increased flux.Generally Decreases
Moisture (in TMC/organic phase) In-situ generation of hydrolyzed TMC, leading to the effects described above.IncreasesDecreases

Troubleshooting Guide: Diagnosing and Resolving Impurity-Related Issues

Problem 1: Inconsistent batch-to-batch performance of polyamide membranes (e.g., variable flux and rejection).

This is a classic sign of variable purity in your TMC stock. The most likely culprit is moisture contamination and subsequent hydrolysis.

Logical Workflow for Troubleshooting:

A Inconsistent Membrane Performance B Hypothesis: Variable TMC Purity A->B C Action: Qualify New TMC Batch B->C D Moisture Analysis (Karl Fischer Titration) C->D E Free Acid Analysis (HPLC or Titration) C->E F Purity Assay (GC-FID) C->F G Moisture > 0.1%? D->G H Free Acid > 0.5%? E->H I Purity < 99.5%? F->I J Action: Purify TMC (Vacuum Distillation) G->J Yes M Re-run Experiment with Qualified TMC G->M No H->J Yes H->M No I->J Yes I->M No K Action: Procure High-Purity Grade TMC J->K Alternative L Root Cause Identified: Hydrolysis/Low Purity J->L K->L L->M

Caption: Troubleshooting workflow for inconsistent membrane performance.

Problem 2: White precipitate observed in the TMC solution after storage.

This is a strong indication of hydrolysis. TMC is a solid at room temperature, but it is often sold as a supercooled liquid or may melt slightly above room temperature. The white precipitate is typically trimesic acid, which is insoluble in the organic solvents (like hexane) used for interfacial polymerization.

Causality:

  • The container has been opened multiple times, introducing atmospheric moisture.

  • The storage conditions are inadequate (e.g., not stored under an inert atmosphere).

  • The solvent used to dissolve the TMC contains trace amounts of water.

Solution:

  • Short-term: Filter the solution to remove the precipitated trimesic acid. Be aware that the concentration of the remaining TMC solution will be lower than intended.

  • Long-term: Purify the entire batch of TMC via vacuum distillation. After purification, store the TMC in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for all subsequent steps.

Experimental Protocols: Quality Control and Purification

These protocols are designed to be self-validating systems for ensuring the quality of your trimesoyl chloride.

Protocol 1: Quantification of Moisture Content by Karl Fischer Titration

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[4][7][10][11][12] The reagent reacts stoichiometrically with water, and the endpoint is detected electrochemically.

Methodology:

  • System Preparation: Set up a volumetric or coulometric Karl Fischer titrator. The titration vessel must be scrupulously dry. Add a suitable anhydrous solvent (e.g., a mixture of anhydrous methanol and chloroform to dissolve the TMC) to the vessel.

  • Solvent Titration: Titrate the solvent with the KF reagent to a stable endpoint to neutralize any residual moisture in the solvent and the vessel. This is the "pre-titration" step.

  • Sample Introduction: Accurately weigh approximately 0.5-1.0 g of the TMC sample and quickly add it to the titration vessel. Ensure the sample dissolves completely. Due to the reactive nature of TMC, this step should be performed swiftly to minimize atmospheric moisture exposure.

  • Titration: Start the titration immediately. The instrument will automatically add KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (%) or parts per million (ppm). A high-purity grade of TMC should have a moisture content of <0.1%.

Protocol 2: Analysis of Free Trimesic Acid by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection can effectively separate and quantify trimesic acid from the unhydrolyzed trimesoyl chloride. The TMC itself will rapidly hydrolyze upon injection into the aqueous mobile phase, but this method allows for the quantification of the initial free trimesic acid impurity.

Methodology:

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13][14]

    • Mobile Phase A: 0.1% Sulfuric Acid or Formic Acid in Water.[14][15]

    • Mobile Phase B: Acetonitrile.[13][14][15]

    • Detection: UV at 220 nm or 254 nm.[13][14]

    • Column Temperature: 30 °C.[13]

  • Standard Preparation: Prepare a stock solution of a known concentration of pure trimesic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh about 100 mg of the TMC sample into a 50 mL volumetric flask. Dilute to volume with acetonitrile and mix thoroughly. Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • Analysis: Inject the standards and the sample. Use a gradient elution, for example: start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes.

  • Quantification: Identify the trimesic acid peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the amount of trimesic acid using the calibration curve. High-purity TMC should contain <0.5% free acid.

Protocol 3: Purity Assay by Gas Chromatography (GC-FID)

Principle: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, allowing for accurate quantification of the main component and any volatile impurities.

Methodology:

  • Chromatographic System:

    • Column: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5) or a wax column (e.g., DB-Wax), is suitable. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are typical.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Detector: FID at 280-300 °C.

  • Temperature Program: A temperature program is essential for separating TMC from potential impurities and residual solvents. A typical "scouting" program is as follows:[1][4][8]

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10-15 °C/min.

    • Final Temperature: 280 °C, hold for 5-10 minutes.

  • Sample Preparation: Prepare a dilute solution of the TMC sample (e.g., 1 mg/mL) in a dry, inert solvent like anhydrous dichloromethane or chloroform.

  • Analysis: Inject 1 µL of the sample solution.

  • Quantification: The purity is typically determined by area percent calculation, where the area of the TMC peak is divided by the total area of all peaks in the chromatogram. For high-purity TMC, the area percent should be >99.5%.

Protocol 4: Lab-Scale Purification by Vacuum Distillation

Principle: Vacuum distillation lowers the boiling point of liquids, allowing for the purification of high-boiling or thermally sensitive compounds like TMC without decomposition.[7][9][12][16][17] This process effectively separates the non-volatile trimesic acid (impurity) from the volatile TMC (product).

Safety First: This procedure must be conducted in a well-ventilated fume hood. All glassware must be inspected for cracks or defects before use to prevent implosion under vacuum. Safety glasses are mandatory.

Methodology:

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus as shown in the diagram below. Use a Claisen adapter to accommodate a thermometer and a capillary for introducing a fine stream of air or nitrogen to prevent bumping.[9]

    • Use a stir bar in the distilling flask for smooth boiling.[9]

    • Grease all ground-glass joints sparingly with vacuum grease to ensure a good seal.[9]

    • Connect the vacuum adapter to a vacuum trap cooled with a dry ice/acetone bath, and then to a vacuum pump.

  • Procedure:

    • Charge the distilling flask with the crude TMC (no more than half full).

    • Begin stirring and turn on the vacuum pump. The pressure should drop to below 10 mmHg. A typical pressure for this distillation is around -0.095 MPa (approximately 37.5 Torr or mmHg).[1]

    • Once a stable, low pressure is achieved, begin to heat the distilling flask using a heating mantle or an oil bath.

    • Slowly increase the temperature. Residual thionyl chloride (boiling point ~76 °C at atmospheric pressure) will distill first.

    • After any low-boiling impurities are removed, increase the temperature further. Trimesoyl chloride will begin to distill. The boiling point under vacuum will be significantly lower than its atmospheric boiling point. For example, at a pressure of -0.095 MPa, TMC distills at approximately 172-180 °C.[1]

    • Collect the pure TMC as a colorless to pale-yellow liquid or solid in the receiving flask. The non-volatile trimesic acid will remain as a residue in the distilling flask.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[9]

    • Turn off the vacuum pump.

Workflow for TMC Purification:

A Crude Trimesoyl Chloride B Assemble Vacuum Distillation Apparatus A->B C Apply Vacuum (<10 mmHg) B->C D Heat Gently to Remove Low-Boiling Impurities (e.g., Thionyl Chloride) C->D E Increase Temperature to Distill TMC (e.g., 170-180°C at ~38 mmHg) D->E F Collect Pure TMC Fraction E->F G Residue: Trimesic Acid & Non-Volatile Impurities E->G H Cool Apparatus Before Venting F->H I Store Purified TMC Under Inert Atmosphere H->I

Caption: Step-by-step workflow for the vacuum distillation of TMC.

By implementing this structured approach to quality control and purification, researchers can ensure the integrity of their trimesoyl chloride, leading to more reproducible experiments and higher-performing materials.

References

  • Separating Trimesoyl Chloride from Thionyl Chloride using Crystallisation OR Liquid Liquid Extraction?
  • CN103641706A - Preparation method for trimesoyl chloride.
  • CN103641710A - Synthesis method for trimesoyl chloride.
  • CN103364493A - High-performance liquid chromatography analysis method for contents of trimesic acid and impurities thereof.
  • Moisture Determination by Karl Fischer Titration.
  • Determination of Chloride Ion Concentration by Titration (Volhard's Method). University of Canterbury.
  • GC Temperature Program Development. Element Lab Solutions.
  • KARL FISCHER REAGENTS | TECHNICAL MANUAL.
  • 5.
  • Polyamide Thin Film Composite Membranes Using Interfacial Polymerization: Synthesis, Characterization and Reverse Osmosis Performance for Water Desalin
  • Water Content Determination by Karl Fischer. Pharmaguideline. (2011).
  • Karl Fischer Titration Guide to Water Determin
  • The Secrets of Successful Temperature Programming.
  • Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific.
  • Summary of experience in vacuum distill
  • US3364259A - Preparation of trimesoyl chloride.
  • Separating Trimesoyl Chloride from Thionyl Chloride using Crystallisation OR Liquid Liquid Extraction?
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC Technologies.

Sources

Technical Support Center: Monitoring Reactions Involving Trimesoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trimesoyl chloride (TMC). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical, step-by-step protocols for monitoring the progress of reactions involving this highly reactive trifunctional acid chloride. Whether you are synthesizing polyamide membranes, dendrimers, or small molecules, this resource will help you navigate the common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with trimesoyl chloride?

Trimesoyl chloride (TMC) is a highly reactive molecule, which is both its strength in synthesis and a source of experimental challenges. The primary difficulties encountered are:

  • High Moisture Sensitivity: TMC readily hydrolyzes upon contact with water, even atmospheric moisture, to form trimesic acid. This side reaction consumes the reagent and can complicate product purification.[1] It is crucial to use anhydrous solvents and reagents and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Solubility Issues: While soluble in some organic solvents like dichloromethane and chloroform, TMC can have limited solubility in others, such as hexane, a common solvent for interfacial polymerization.[2][3] Precipitation of TMC can lead to incomplete reactions and non-homogeneous products.

  • Rapid Reaction Rates: Reactions of TMC with nucleophiles, particularly amines, are often extremely fast, sometimes completing within seconds.[4] This makes real-time monitoring challenging and can lead to difficulties in controlling the extent of reaction, especially in polymerization processes.

Q2: How can I improve the solubility of trimesoyl chloride in hexane?

If you are encountering solubility issues with TMC in hexane for applications like interfacial polymerization, consider the following troubleshooting steps:

  • Gentle Heating and Sonication: Gently warming the hexane (e.g., to 50°C) before adding TMC, followed by sonication, can aid in dissolution. However, be cautious as TMC has a low melting point (around 32-38°C).[3]

  • Alternative Solvents: If the experimental design allows, consider using alternative water-immiscible solvents in which TMC has better solubility, such as toluene or chloroform.[3]

  • Fresh Reagent: Over time, TMC can hydrolyze to trimesic acid, which is insoluble in hexane. Ensure you are using a fresh, high-purity batch of TMC.

Q3: My reaction is not going to completion. What are the possible causes?

Incomplete conversion in reactions involving TMC can be due to several factors:

  • Insufficient Reagent: Ensure you are using the correct stoichiometry of reactants. For reactions with nucleophiles, it's common to use a slight excess of the nucleophile to drive the reaction to completion.

  • Hydrolysis of TMC: As mentioned, premature hydrolysis of TMC will reduce its availability for the desired reaction. Always use anhydrous conditions.

  • Poor Solubility: If TMC or the other reactant is not fully dissolved, the reaction will be slow and may not go to completion.

  • Steric Hindrance: In reactions with bulky nucleophiles, steric hindrance can slow down or prevent the reaction from reaching full conversion.

  • Low Reaction Temperature: While many reactions with TMC are fast even at room temperature, some may require heating to overcome the activation energy barrier, especially with less reactive nucleophiles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Possible Causes Recommended Solutions
Low Yield of Desired Product 1. Hydrolysis of TMC: Presence of moisture in solvents, reagents, or glassware.[1] 2. Side Reactions: Formation of anhydrides or reaction with solvent impurities. 3. Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing.[1]1. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Purify solvents and other reagents before use. 3. Monitor the reaction by TLC or another suitable method to determine the optimal reaction time. Consider increasing the reaction temperature in small increments. Ensure vigorous stirring.
Product is a Mixture of Partially and Fully Substituted Products 1. Stoichiometry: Incorrect molar ratio of reactants. 2. Reaction Time: Insufficient time for the reaction to proceed to full substitution. 3. Steric Hindrance: The nucleophile may be too bulky to allow for complete substitution of all three acyl chloride groups.1. Carefully control the stoichiometry. For full substitution, use at least a 3-fold molar excess of a monofunctional nucleophile. 2. Extend the reaction time and monitor the progress. 3. If possible, use a less sterically hindered nucleophile. Alternatively, a significant excess of the nucleophile and higher reaction temperatures may be required.
Difficulty in Product Purification 1. Formation of Trimesic Acid: Due to hydrolysis of unreacted TMC during workup. 2. Excess Reagents: Unreacted starting materials remaining in the product mixture.1. After the reaction is complete, quench any remaining TMC with a small amount of anhydrous alcohol (e.g., methanol) to form the more soluble methyl ester, which can be easier to separate from the desired product than trimesic acid. 2. Use an appropriate purification technique such as column chromatography, recrystallization, or distillation.

Experimental Protocols for Reaction Monitoring

Monitoring the progress of a reaction involving trimesoyl chloride is crucial for optimizing reaction conditions and ensuring the desired outcome. The choice of monitoring technique depends on the reaction type (e.g., interfacial polymerization vs. solution-phase synthesis), the available equipment, and the specific information required.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for qualitative monitoring of solution-phase reactions. It allows you to visualize the consumption of starting materials and the formation of products.

Protocol for Monitoring the Reaction of Trimesoyl Chloride with an Amine (e.g., Benzylamine):

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material - Benzylamine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of benzylamine in an appropriate solvent (e.g., ethyl acetate).

    • In the "Rxn" lane, use a capillary tube to take a small aliquot from the reaction mixture and spot it.

    • In the "Co" lane, first spot the starting material, then spot the reaction mixture on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system. A good starting point for this type of reaction is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) .

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Trimesoyl chloride and its aromatic amide products are typically UV-active.

  • Interpret the Results:

    • Trimesoyl chloride will have a specific Rf value.

    • The amine starting material will have its own Rf value.

    • As the reaction progresses, the spot corresponding to TMC will diminish, and new spots corresponding to the partially and fully substituted amide products will appear. The fully substituted product is generally less polar than the partially substituted ones.

    • The reaction is complete when the TMC spot is no longer visible.

Diagram of TLC Monitoring Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_spot Spotting cluster_run Development & Visualization cluster_interpret Interpretation prep1 Draw Baseline prep2 Mark Lanes (SM, Co, Rxn) prep1->prep2 spot1 Spot Starting Material prep2->spot1 spot3 Co-spot spot1->spot3 spot2 Spot Reaction Mixture spot2->spot3 run1 Develop in Solvent spot3->run1 run2 Visualize under UV run1->run2 int1 Identify Spots run2->int1 int2 Assess Reactant Consumption int1->int2 int3 Observe Product Formation int2->int3 FTIR_Monitoring TMC Trimesoyl Chloride (C=O stretch ~1785 cm⁻¹) Reaction Interfacial Polymerization TMC->Reaction Disappears Amine Diamine (N-H stretch) Amine->Reaction Disappears Polyamide Polyamide Product (Amide I ~1660 cm⁻¹) (Amide II ~1540 cm⁻¹) Reaction->Polyamide Appears

Caption: Key spectral changes during polyamide synthesis.

High-Performance Liquid Chromatography (HPLC)

Due to the high reactivity of trimesoyl chloride, especially its susceptibility to hydrolysis in the aqueous mobile phases used in reversed-phase HPLC, direct analysis is challenging. A derivatization step is therefore necessary to convert the reactive acyl chloride groups into stable derivatives that can be readily analyzed.

Protocol for HPLC Analysis via Derivatization with 2-Nitrophenylhydrazine:

This method is adapted from a general procedure for the analysis of acyl chlorides. [5][6]

  • Sample Preparation and Derivatization:

    • Take a small aliquot of the reaction mixture at a specific time point.

    • Immediately quench the reaction by adding it to a solution of 2-nitrophenylhydrazine (a derivatizing agent) in an aprotic solvent like acetonitrile. The reaction should be carried out at room temperature for approximately 30 minutes. [5][6]2. HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector set at a wavelength where the derivatives have strong absorbance (e.g., around 395 nm for 2-nitrophenylhydrazine derivatives). [5] * Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • The derivatized trimesoyl chloride and any partially reacted intermediates will have distinct retention times.

    • By running standards of the derivatized starting materials and expected products, you can identify and quantify the components in your reaction mixture.

    • The progress of the reaction can be monitored by observing the decrease in the peak area of the derivatized TMC and the increase in the peak area(s) of the derivatized product(s) over time.

References

  • Yang, X. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Membranes, 10(1), 12. [Link]

  • Yang, X. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. MDPI. [Link]

  • Yang, X. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. ResearchGate. [Link]

  • Yang, X. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. PubMed. [Link]

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333. [Link]

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]

  • Yang, X. (2020). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. MDPI. [Link]

  • ResearchGate. (2017). Solubility problem of trimesoyl chloride (TMC). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Acyl Chloride Selection for High-Performance Polyamide Membranes

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the gold standard for reverse osmosis (RO) and nanofiltration (NF) membranes has been the thin-film composite (TFC) architecture, prized for its high selectivity and permeability.[1][2] The heart of the TFC membrane is the ultra-thin polyamide (PA) selective layer, formed through a rapid, self-limiting interfacial polymerization (IP) reaction.[3] The choice of monomers for this reaction is the most critical factor determining the final membrane properties. While the amine monomer (like m-phenylenediamine or piperazine) is crucial, the acyl chloride monomer dictates the degree of cross-linking, the structural integrity, and the intrinsic chemical properties of the polyamide network.

This guide provides an in-depth comparison of membranes fabricated with different acyl chloride monomers. We will move beyond a simple catalog of options to explain the causal relationships between monomer structure and membrane performance, grounded in experimental data. This analysis is designed to empower researchers and drug development professionals to make informed decisions when designing membranes for specific, demanding separation applications.

The Benchmark: Trimesoyl Chloride (TMC) and the Power of Cross-linking

The vast majority of commercial TFC membranes are synthesized using Trimesoyl Chloride (TMC) .[4] Its dominance is not accidental; it stems directly from its molecular structure. TMC is a trifunctional monomer, meaning each molecule has three reactive acyl chloride groups. This tri-functionality allows for the formation of a highly cross-linked, three-dimensional polymer network when reacted with a difunctional amine like m-phenylenediamine (MPD).[5] This dense network is the primary reason for the high salt rejection capabilities of standard RO membranes.[3][5]

However, this high degree of cross-linking also leads to a trade-off, often resulting in lower water permeability (flux). The research challenge, therefore, is to explore alternative acyl chlorides that can modulate this structure to enhance flux, improve stability, or introduce new functionalities without catastrophically compromising selectivity.

Alternative Acyl Chlorides: A Comparative Performance Analysis

The selection of an acyl chloride is a strategic choice to engineer specific membrane properties. Difunctional acyl chlorides create more linear and flexible polymer chains, while monomers with higher functionality or different backbone chemistries can systematically alter surface charge, roughness, and hydrophilicity.[5][6]

A foundational comparison is between the trifunctional Trimesoyl Chloride (TMC) and the difunctional Isophthaloyl Chloride (IPC) . Reacting with the same amine, IPC creates a linear, less rigid polymer structure compared to the networked structure from TMC.[5]

Experimental data shows that this structural difference has a profound impact on performance. Membranes made with linear-structure acyl chlorides like IPC tend to exhibit significantly higher water fluxes but much lower salt rejections compared to the network-structure membranes made with TMC.[5] The tightly cross-linked network of the TMC-based membrane is simply more effective at sieving salt ions.

To investigate how increasing the number of reactive sites affects performance, novel polyacyl chlorides with functionality greater than three have been synthesized. A study comparing TMC (trifunctional) with 2,4,4′,6-biphenyl tetraacyl chloride (BTAC), 2,3′,4,5′,6-biphenyl pentaacyl chloride (BPAC), and 2,2′,4,4′,6,6′-biphenyl hexaacyl chloride (BHAC) provides clear insights.[6]

As the functionality of the acyl chloride monomer increases, the resulting membrane's skin layer becomes thinner, smoother, and more negatively charged due to a higher density of unreacted acyl groups hydrolyzing to carboxylic acids.[6][7] While all membranes maintained high salt rejection, the water flux decreased with higher functionality. This is attributed to a combination of increased surface charge (which can impact water transport) and reduced mobility of the more densely cross-linked polyamide chains.[6]

Another strategy is to incorporate different functional groups into the acyl chloride monomer itself. For instance, blending TMC with Trimellitic Anhydride Chloride (TAC), a monomer containing both an acyl chloride and a less reactive anhydride group, allows for tailoring the polyamide layer. The participation of TAC results in a looser polyamide structure with increased surface roughness, hydrophilicity, and negative charge density.[8] This modification can significantly boost water permeability while maintaining high rejection of divalent salts like Na₂SO₄, making it a promising approach for high-flux NF applications.[8]

The table below summarizes typical performance characteristics of membranes synthesized with different acyl chlorides, based on data from cited literature.

Acyl Chloride MonomerFunctionalityPolymer StructureTypical Water FluxTypical NaCl RejectionKey Features & Trade-offsSource
Isophthaloyl Chloride (IPC) 2LinearHighLowHigh flux due to flexible chains, but poor selectivity for small ions.[5]
Trimesoyl Chloride (TMC) 3Networked/Cross-linkedModerateVery High (>99%)Industry standard; high rejection due to dense network, moderate flux.[3][5]
Biphenyl Tetraacyl Chloride (BTAC) 4Highly Cross-linkedLower than TMCVery HighThinner, smoother, more negatively charged surface. Lower flux.[6]
Trimellitic Anhydride Chloride (TAC) 3 (1 anhydride, 2 acyl Cl)Modified NetworkHigher than TMCHigh (for Na₂SO₄)Looser structure, more hydrophilic and negatively charged. Boosts NF flux.[8]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these comparisons, it is essential to follow standardized, well-documented protocols. The following sections detail the synthesis of a TFC membrane via interfacial polymerization and the primary characterization techniques used to evaluate its performance.

Diagram: Interfacial Polymerization Workflow

The diagram below illustrates the standard laboratory procedure for fabricating a TFC polyamide membrane.

G cluster_prep Substrate Preparation cluster_ip Interfacial Polymerization cluster_post Post-Treatment S1 1. Cut Polysulfone (PSf) Support Membrane S2 2. Immerse PSf Support in Deionized Water S1->S2 A1 3. Mount PSf Support in Reaction Cell S2->A1 Soaking Complete A2 4. Pour Aqueous Amine Solution (e.g., 2% MPD) onto Support A1->A2 A3 5. Decant Excess Amine Solution A2->A3 A4 6. Pour Organic Acyl Chloride Solution (e.g., 0.1% TMC in Hexane) A3->A4 A5 7. Allow Polymerization (Reaction Time: ~1 min) A4->A5 A6 8. Decant Organic Solution A5->A6 P1 9. Heat Cure Membrane (e.g., 70°C for 5-10 min) A6->P1 Polyamide Layer Formed P2 10. Store in Deionized Water Prior to Testing P1->P2

Caption: Workflow for TFC Membrane Synthesis via Interfacial Polymerization.

Protocol 1: Synthesis of Polyamide TFC Membrane

This protocol describes a typical lab-scale synthesis of a flat-sheet TFC membrane using MPD and TMC.[9][10]

  • Support Preparation:

    • Cut a piece of commercial polysulfone (PSf) ultrafiltration membrane to the desired size.

    • Immerse the PSf support in deionized (DI) water for at least 1 hour to ensure complete wetting of the pores.[9]

  • Aqueous Phase Application:

    • Mount the wet PSf support (active side up) in a suitable reaction frame or cell.

    • Pour an aqueous solution of 2% (w/v) m-phenylenediamine (MPD) onto the support surface and allow it to soak for 2 minutes.

    • Remove the MPD solution by decanting and then gently roll a soft rubber roller over the surface to remove excess droplets.[9] Do not allow the surface to dry out.

  • Interfacial Polymerization:

    • Pour a 0.1% (w/v) solution of the chosen acyl chloride (e.g., TMC) in an organic solvent (e.g., n-hexane) onto the amine-saturated surface.[9][11]

    • Allow the reaction to proceed for 1 minute. A thin polyamide film will form instantly at the water-organic interface.[3]

    • Decant the acyl chloride solution.

  • Curing and Storage:

    • Rinse the membrane surface with pure n-hexane to remove unreacted TMC.

    • Place the membrane in a laboratory oven at 70-80°C for 5-10 minutes to complete the polymerization and enhance adhesion to the support.[12][13]

    • After curing, store the finished TFC membrane in DI water until characterization.

Protocol 2: Membrane Performance Characterization

Performance is typically evaluated by measuring water flux and salt rejection in a cross-flow filtration system.[10][14]

  • System Setup:

    • Install the synthesized membrane coupon into a cross-flow test cell.

    • Compact the membrane by filtering DI water at a pressure higher than the intended operating pressure (e.g., 20 bar) for at least 1 hour, or until a stable flux is achieved.

  • Performance Testing:

    • Switch the feed solution to a saline solution of known concentration (e.g., 2000 ppm NaCl).[9]

    • Set the operating pressure to a standard value (e.g., 15.5 bar / 225 psi).[9][10]

    • Allow the system to stabilize for 30-60 minutes.

  • Data Collection:

    • Water Flux (J): Collect the permeate over a measured time interval and weigh it. Calculate the flux using the formula: J = V / (A * t), where V is the permeate volume, A is the membrane area, and t is the collection time. The result is typically expressed in L m⁻² h⁻¹ (LMH).

    • Salt Rejection (R): Measure the electrical conductivity of both the feed and permeate solutions. Convert conductivity to concentration using a calibration curve. Calculate rejection using the formula: R = (1 - Cₚ / Cբ) * 100%, where Cₚ and Cբ are the permeate and feed concentrations, respectively.[10]

Protocol 3: Physicochemical Characterization

Understanding the physical and chemical properties of the membrane surface is crucial for interpreting performance data.

  • Surface Morphology (SEM & AFM):

    • Scanning Electron Microscopy (SEM): Provides a top-down view of the membrane's "ridge-and-valley" structure. Samples are dried, mounted on stubs, and sputter-coated with a conductive metal (e.g., gold) before imaging.[14]

    • Atomic Force Microscopy (AFM): Used to quantify surface roughness (e.g., Root Mean Square, RMS). Imaging is performed in tapping mode on dried membrane samples.[15]

  • Hydrophilicity (Contact Angle):

    • A goniometer is used to measure the static contact angle of a water droplet on the dried membrane surface.[11] A smaller angle indicates a more hydrophilic surface, which is often correlated with higher flux and better fouling resistance.[16]

  • Chemical Structure (ATR-FTIR):

    • Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to confirm the formation of the polyamide layer. Key peaks to identify include the C=O stretch (Amide I band) around 1650 cm⁻¹ and the N-H bend (Amide II band) around 1540 cm⁻¹.[15]

Diagram: Structure-Performance Relationship

This diagram illustrates the causal link between acyl chloride functionality, the resulting polymer network, and the final membrane performance characteristics.

G cluster_monomer cluster_structure cluster_performance M1 Low Functionality (e.g., IPC) S1 Linear / Low Cross-linking M1->S1 Forms M2 High Functionality (e.g., TMC, BTAC) S2 Networked / High Cross-linking M2->S2 Forms P1 High Water Flux Low Salt Rejection S1->P1 Leads to P2 Low Water Flux High Salt Rejection S2->P2 Leads to

Caption: Impact of Acyl Chloride Functionality on Membrane Structure and Performance.

Conclusion

The selection of an acyl chloride monomer is a critical design parameter in the fabrication of polyamide TFC membranes. While the trifunctional TMC remains the benchmark for high-rejection applications due to the robust, cross-linked network it forms, there is a rich field of alternatives for performance optimization. Difunctional monomers like IPC can dramatically increase water flux at the cost of selectivity. Conversely, monomers with functionalities greater than three, such as BTAC , can enhance surface charge and smoothness but may decrease flux. Furthermore, the incorporation of novel chemical moieties, as seen with TAC , provides a sophisticated lever to tune properties like hydrophilicity and pore structure for targeted applications, particularly in nanofiltration.

By understanding the fundamental relationship between monomer structure, the resulting polymer network, and the ultimate separation performance, researchers can strategically design and fabricate next-generation membranes tailored to the unique challenges of modern water treatment and chemical separation.

References

  • Effects of acyl chloride monomer functionality on the properties of polyamide reverse osmosis (RO) membrane. AMiner.

  • Influence of the polyacyl chloride structure on the reverse osmosis performance, surface properties and chlorine stability of the thin-film composite polyamide membranes. ResearchGate.

  • Effect of acyl chloride structures on the permeation performance. ResearchGate.

  • Impact of acyl chloride monomers on the structure and performance of polyamide nanofiltration membranes for lithium-magnesium separation. ResearchGate.

  • Preparation of a nanofiltration membrane of high desalination performance using a novel acyl chloride monomer with a -PO(Cl)2 group. ResearchGate.

  • Effects of acyl chloride monomer functionality on the properties of polyamide reverse osmosis (RO) membrane. ResearchGate.

  • Fabrication of a highly permeable composite nanofiltration membrane via interfacial polymerization by adding a novel acyl chloride monomer with an anhydride group. ResearchGate.

  • Fabrication of desalination membranes by interfacial polymerization: history, current efforts, and future directions. Royal Society of Chemistry.

  • Structural Characterization of Thin-Film Polyamide Reverse Osmosis Membranes. ACS Publications.

  • Advanced fabrication and characterization of thin-film composite polyamide membranes for superior performance in reverse osmosis desalination. PubMed.

  • Techniques for characterization of polyamide thin film composite membranes. ResearchGate.

  • Preparation and Characterization of Polyamide Reverse-Osmosis Membranes with Good Chlorine Tolerance. ResearchGate.

  • Advanced fabrication and characterization of thin-film composite polyamide membranes for superior performance in reverse osmosis desalination. OUCI.

  • Polyamide Thin Film Composite Membranes Using Interfacial Polymerization: Synthesis, Characterization and Reverse Osmosis Performance for Water Desalination. Aust. J. Basic & Appl. Sci..

  • Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. MDPI.

  • Structural Characterization of Thin-Film Polyamide Reverse Osmosis Membranes. ResearchGate.

  • Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. Royal Society of Chemistry.

  • Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. National Institutes of Health.

  • Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. National Institutes of Health.

  • Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. MDPI.

  • Thin film composite polyamide membranes: parametric study on the influence of synthesis conditions. Royal Society of Chemistry.

  • Polyamide interfacial composite membranes prepared from m-phenylene diamine, trimesoyl chloride and a new disulfonated diamine. ResearchGate.

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A Comparative Guide to Benzene-1,3,5-tricarbonyl trichloride in Organic Synthesis: Efficacy, Alternatives, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced organic synthesis, particularly in the realm of polymer chemistry and materials science, the choice of building blocks is paramount to tailoring the final properties of the material. Among the myriad of available intermediates, benzene-1,3,5-tricarbonyl trichloride, commonly known as trimesoyl chloride (TMC), stands out as a cornerstone trifunctional acyl chloride. Its unique molecular architecture enables the formation of highly cross-linked and stable polymer networks, making it an indispensable reagent for researchers, scientists, and drug development professionals.[1]

This guide provides an in-depth technical comparison of the efficacy of benzene-1,3,5-tricarbonyl trichloride as an intermediate in organic synthesis. We will delve into its performance characteristics, objectively compare it with viable alternatives, and provide detailed experimental protocols to validate the claims made. Our narrative is grounded in scientific integrity, drawing from authoritative sources to ensure technical accuracy and field-proven insights.

Benzene-1,3,5-tricarbonyl trichloride: A Profile

Benzene-1,3,5-tricarbonyl trichloride (C₉H₃Cl₃O₃) is a trifunctional aromatic acyl chloride, featuring a central benzene ring with three carbonyl chloride groups positioned at the 1, 3, and 5 positions.[2][3] This symmetrical arrangement of highly reactive acyl chloride groups is the key to its efficacy as a cross-linking agent.

Key Properties:

PropertyValue
CAS Number 4422-95-1[4]
Molecular Weight 265.48 g/mol [4]
Appearance White to pale yellow solid or liquid[4]
Melting Point 32-38 °C[4]
Boiling Point 180 °C at 16 mmHg[4]
Solubility Soluble in chloroform and other organic solvents; reacts with water.[4]

The reactivity of the acyl chloride groups allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages, respectively. This reactivity is the basis for its widespread use in the synthesis of polyamides, polyesters, and other high-performance polymers.[1]

Comparative Analysis: TMC vs. Key Alternatives

The selection of a cross-linking agent is a critical decision in polymer design, directly influencing the material's thermal stability, mechanical strength, and chemical resistance. While TMC is a powerful tool, a comprehensive understanding of its alternatives is essential for informed experimental design. The primary alternatives to TMC are the di-functional aromatic acyl chlorides, isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC) , and the aliphatic trifunctional analogue, cyclohexane-1,3,5-tricarbonyl chloride .

Aromatic Acyl Chlorides: A Head-to-Head Comparison

The structural differences between TMC, IPC, and TPC—specifically the number and orientation of the acyl chloride groups—lead to significant variations in the resulting polymer architecture and properties.

FeatureBenzene-1,3,5-tricarbonyl trichloride (TMC)Isophthaloyl Chloride (IPC)Terephthaloyl Chloride (TPC)
Functionality TrifunctionalDifunctionalDifunctional
Geometry 120° between groups120° between groups (meta)180° between groups (para)
Resulting Polymer Structure Highly cross-linked, 3D networkLinear or branched, kinked chainLinear, rigid-rod like chain
Polymer Properties High rigidity, thermal stability, and chemical resistance.[1]Good flexibility, solubility.[5]High tensile strength, thermal stability.[6]
Hydrolytic Stability Reactive with waterHalf-life of 2.2-4.9 min at 0°C[7][8]Half-life of 1.2-2.2 min at 0°C[7][8]

Expert Insights: The trifunctionality of TMC is the primary driver of its ability to form robust, three-dimensional polymer networks. This high degree of cross-linking imparts exceptional thermal and chemical stability to the resulting materials. In contrast, the difunctional nature of IPC and TPC leads to the formation of linear polymer chains. The meta substitution of IPC results in a kinked polymer backbone, which can improve solubility and processability. Conversely, the para substitution of TPC leads to highly ordered, rigid-rod like polymers with exceptional tensile strength, as exemplified by Kevlar.[9] The choice between these monomers, therefore, represents a trade-off between cross-linking density, chain rigidity, and processability.

Aromatic vs. Aliphatic Trifunctional Cross-linkers

The introduction of an aliphatic trifunctional alternative, such as cyclohexane-1,3,5-tricarbonyl chloride , offers another dimension of control over polymer properties.

FeatureBenzene-1,3,5-tricarbonyl trichloride (Aromatic)Cyclohexane-1,3,5-tricarbonyl chloride (Aliphatic)
Core Structure Rigid benzene ringFlexible cyclohexane ring
Resulting Polymer Properties High rigidity, thermal stability, potential for π-π stacking.[6]Increased flexibility, potentially lower glass transition temperature.
Applications High-performance membranes, coatings, and composites.[1]Applications requiring greater flexibility and impact resistance.

Expert Insights: The replacement of the rigid benzene ring with a more flexible cyclohexane ring in the cross-linker can significantly alter the mechanical properties of the resulting polymer. While this may lead to a decrease in thermal stability compared to aromatic-based polymers, it can enhance properties such as flexibility and impact strength. This makes aliphatic trifunctional cross-linkers a valuable option for applications where a balance between cross-linking and flexibility is desired.

Applications and Performance Data

The efficacy of TMC as an intermediate is best illustrated through its diverse applications and the performance of the resulting materials.

High-Performance Polyamide Membranes

One of the most significant applications of TMC is in the fabrication of thin-film composite (TFC) polyamide membranes for reverse osmosis and nanofiltration.[10] The interfacial polymerization of TMC with a diamine, such as m-phenylenediamine (MPD), creates a highly cross-linked polyamide layer that is responsible for the membrane's salt rejection properties.

Comparative Performance in Polyamide Membranes:

Monomer CombinationResulting PolymerKey Performance Characteristics
TMC + m-phenylenediamineCross-linked Aromatic PolyamideHigh salt rejection, good thermal and chemical stability.[11]
IPC + m-phenylenediamineLinear Aromatic PolyamideCan lead to polymers with good solubility and processability.[5]
TPC + p-phenylenediamineLinear Aromatic Polyamide (Kevlar)Extremely high tensile strength and thermal stability.[6][9]

Causality Behind Performance: The high degree of cross-linking imparted by TMC creates a dense and rigid polyamide network, which is highly effective at rejecting salts and other small molecules in filtration applications. The choice of the diamine co-monomer also plays a crucial role in determining the final membrane properties.

Dendritic and Hyperbranched Polymers

The trifunctional nature of TMC makes it an ideal core molecule for the synthesis of dendritic and hyperbranched polymers.[12] These highly branched, three-dimensional macromolecules have unique properties, including low viscosity and high solubility, making them suitable for applications in drug delivery, coatings, and catalysis.[13]

Workflow for Dendrimer Synthesis using TMC:

G TMC Trimesoyl Chloride (Core) Branching_Unit Branching Unit (e.g., dialkyl malonate) TMC->Branching_Unit Reaction Generation_1 First Generation Dendrimer Branching_Unit->Generation_1 Formation Further_Reactions Further Generations Generation_1->Further_Reactions Iterative Growth

Caption: Divergent synthesis of a dendrimer using a trimesoyl chloride core.

Cross-linked Hydrogels

TMC can be used as a cross-linking agent to enhance the mechanical properties of hydrogels.[14][15] By reacting TMC with hydrophilic polymers containing amine or hydroxyl groups, a three-dimensional network is formed, which can significantly increase the hydrogel's strength and stability.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the information presented, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Cross-linked Polyamide Aerogel using TMC

This protocol describes the synthesis of a robust, low-density polyamide aerogel.[11]

Materials:

  • Isophthaloyl chloride (IPC) or Terephthaloyl chloride (TPC)

  • m-phenylenediamine (mPDA)

  • Benzene-1,3,5-tricarbonyl trichloride (TMC)

  • N-methylpyrrolidinone (NMP)

  • Ethanol

  • Liquid CO₂

Procedure:

  • In a nitrogen-purged glovebox, dissolve the desired amount of IPC or TPC and a stoichiometric excess of mPDA in NMP to form amine-capped polyamide oligomers. The length of the oligomers can be controlled by the initial monomer ratio.

  • Once the oligomers are formed, add a solution of TMC in NMP to the oligomer solution. The amount of TMC should be calculated to react with the excess amine end groups.

  • Vigorous stirring will induce gelation, typically within 5 minutes.

  • Once a stable gel has formed, remove it from the reaction vessel and place it in a bath of ethanol to begin the solvent exchange process.

  • Replace the ethanol bath several times over a period of 24-48 hours to ensure complete removal of NMP.

  • Place the ethanol-swollen gel into a critical point dryer and perform a solvent exchange with liquid CO₂.

  • After the solvent exchange is complete, heat the vessel above the critical temperature and pressure of CO₂ (31.1 °C and 72.8 atm) to create a supercritical fluid.

  • Slowly vent the supercritical CO₂ to obtain a dry, lightweight polyamide aerogel.

Workflow for Polyamide Aerogel Synthesis:

G cluster_0 Oligomer Formation cluster_1 Cross-linking cluster_2 Purification and Drying Oligomerization Dissolve IPC/TPC and mPDA in NMP Crosslinking Add TMC solution to oligomers Oligomerization->Crosslinking Gelation Vigorous stirring to induce gelation Crosslinking->Gelation Solvent_Exchange_Ethanol Solvent exchange with Ethanol Gelation->Solvent_Exchange_Ethanol Supercritical_Drying Supercritical CO2 drying Solvent_Exchange_Ethanol->Supercritical_Drying Product Polyamide Aerogel Supercritical_Drying->Product

Caption: Experimental workflow for the synthesis of a polyamide aerogel.

Interfacial Polymerization of a Polyamide Membrane using IPC

This protocol outlines the fabrication of a linear polyamide membrane using isophthaloyl chloride.[16]

Materials:

  • m-phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • Dimethylacetamide (DMAc)

  • Calcium hydroxide

  • Water

  • Ice

Procedure:

  • Prepare a solution of MPD in DMAc in a beaker.

  • Cool the solution using an ice bath and add molten IPC while stirring.

  • Remove the ice bath and continue stirring at room temperature for 30 minutes.

  • Add calcium hydroxide to the solution and stir for an additional 30 minutes to neutralize the HCl byproduct.

  • Pour the polymer solution into a blender containing a mixture of water and ice to precipitate the polymer.

  • Filter the precipitated polymer and wash it with water until the washings are neutral.

  • Dry the polymer thoroughly in a vacuum oven.

Safety and Handling

Benzene-1,3,5-tricarbonyl trichloride and its alternatives are reactive and corrosive chemicals that require careful handling.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • These compounds react with moisture. Store in a tightly sealed container in a cool, dry place.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

Benzene-1,3,5-tricarbonyl trichloride is a highly effective and versatile intermediate in organic synthesis, particularly for the creation of cross-linked, high-performance polymers. Its trifunctional nature allows for the formation of robust three-dimensional networks that impart exceptional thermal, mechanical, and chemical stability to the resulting materials.

The choice between TMC and its difunctional alternatives, isophthaloyl chloride and terephthaloyl chloride, depends on the desired properties of the final polymer. For applications requiring the highest degree of cross-linking and stability, TMC is often the superior choice. However, for applications where flexibility, solubility, or linear, high-strength fibers are desired, IPC and TPC are excellent alternatives.

As with any reactive chemical, a thorough understanding of the properties, reaction mechanisms, and safety precautions associated with TMC and its alternatives is crucial for successful and safe experimentation. This guide has provided a comprehensive overview to aid researchers in making informed decisions for their synthetic endeavors.

References

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  • Google Patents (1994). Preparation of poly(m-phenylene isophthalamide) filaments.
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  • Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. (2022). Frontiers. Retrieved from [Link]

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A Senior Application Scientist’s Guide to the Computational Analysis of Trimesoyl Chloride Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of the computational methodologies used to dissect the complex reaction mechanisms of Trimesoyl Chloride (TMC), a cornerstone molecule in the synthesis of high-performance polymers. This guide is designed for researchers, scientists, and professionals in drug development and materials science who seek to leverage computational chemistry to understand and predict the outcomes of TMC-based reactions, particularly in the formation of polyamide thin-film composite membranes. Our focus will be on the causality behind methodological choices, providing a framework for designing and validating computational experiments that yield actionable insights.

The Central Role of Trimesoyl Chloride in Polymer Science

Trimesoyl chloride (1,3,5-benzenetricarbonyl trichloride) is a trifunctional monomer renowned for its ability to form highly cross-linked, robust polymer networks. Its primary application lies in the interfacial polymerization reaction with diamine monomers, such as m-phenylenediamine (MPD) or piperazine (PIP), to create the ultra-thin, selective polyamide layer of thin-film composite (TFC) membranes.[1][2] These membranes are critical for separation technologies, most notably reverse osmosis (RO) for water desalination.

The performance of these membranes—their water permeability, salt rejection, and durability—is dictated by the nanoscale structure of this polyamide layer.[1] This structure, in turn, is a direct consequence of the complex interplay of reaction kinetics, monomer diffusion, and self-limiting effects at the aqueous-organic interface.[3] Due to the reaction's speed and the nanometer-scale of the resulting film, direct experimental observation of the polymerization process is exceptionally challenging.[4] This is where computational analysis becomes an indispensable tool, offering a molecular-level window into the mechanism of membrane formation.

A Comparative Guide to Computational Methodologies

Selecting the appropriate computational tool is paramount and depends entirely on the question being asked. The reaction of TMC with amines spans multiple scales of time and length—from the quantum mechanics of bond formation to the mesoscale morphology of the polymer film. A robust computational strategy often involves a multiscale approach.

Quantum Mechanics (QM) Methods: The "Why" of Reactivity

QM methods, particularly Density Functional Theory (DFT), are essential for understanding the fundamental electronic-level details of the reaction. They are used to calculate the properties of individual molecules and the transition states that connect them.

  • Core Application: DFT is employed to model the polyamide structure and calculate electrostatic properties.[5][6] This allows for the identification of the most reactive sites on the monomers. For instance, DFT calculations have shown that the non-amide-bonded nitrogen atom of an MPD monomer is the most active site for amide bond formation with a carbon atom of TMC, due to its high negative charge.[6][7]

  • Causality: Why use DFT? Because it provides the energetic landscape of the reaction. By calculating the energy of reactants, products, and the transition state, we can determine the activation energy barrier. This barrier governs the reaction rate and helps explain why certain reactions are favored over others. For example, DFT can elucidate the stability of the resulting amide bond, with calculations showing a bond length of approximately 1.413 Å, indicating a strong, stable linkage.[6]

Molecular Dynamics (MD) Simulations: The "How" of Polymer Formation

While QM methods explain the chemistry of a single reaction event, Molecular Dynamics (MD) simulations model the collective behavior of thousands to millions of molecules over time, simulating the entire polymerization process.

  • All-Atom MD: This approach treats each atom as a distinct particle. It is invaluable for studying the initial stages of interfacial polymerization, including monomer diffusion to the interface, initial cross-linking events, and the influence of solvents.[3][8] Atomistic MD simulations show that amphiphilic monomers like MPD first accumulate at the water-organic interface, where they interact with TMC, initiating a rapid cross-linking that slows as the nascent film becomes a barrier to diffusion.[3]

  • Coarse-Grained (CG) MD: To simulate the formation of a complete membrane film (which can be 5-10 nm thick), all-atom simulations become computationally prohibitive.[9] Coarse-graining simplifies the system by grouping clusters of atoms into single "beads." This allows for the simulation of larger systems over longer timescales.[9][10] CG simulations have been instrumental in demonstrating that membrane formation proceeds through the growth and subsequent aggregation of oligomer clusters, a key insight into the film's inherent inhomogeneity.[9]

The overarching workflow often involves using QM to parameterize the force fields used in MD, ensuring the classical simulations are grounded in quantum-mechanical accuracy.

Caption: Multiscale modeling workflow for TMC reactions.

Validated Protocols for Computational Analysis

Trustworthiness in computational science is achieved through self-validating systems. The protocols described here should be cross-referenced with experimental data.

Protocol 1: DFT Analysis of the TMC-MPD Reaction Step
  • Model Construction: Build atomic models of TMC and MPD monomers using software like Avogadro or GaussView.

  • Geometry Optimization: Perform a geometry optimization for each reactant using a DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This finds the lowest energy conformation of each molecule.[6]

  • Transition State Search: Propose a transition state (TS) structure for the nucleophilic attack of the MPD amine nitrogen on the TMC acyl chloride carbon. Use a TS optimization algorithm (e.g., QST2/QST3 or Berny optimization) to locate the exact TS saddle point on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation on the optimized reactant, product, and TS structures. A true TS will have exactly one imaginary frequency corresponding to the reaction coordinate (the N-C bond forming and C-Cl bond breaking).

  • Energy Calculation: Calculate the single-point energies of all structures at a higher level of theory to refine the reaction and activation energies.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation from the TS to confirm that it connects the specified reactants and products. This maps the entire minimum energy path.[11]

Protocol 2: All-Atom MD Simulation of Interfacial Polymerization
  • System Setup: Construct a simulation box with two distinct phases. Typically, a layer of water containing MPD is placed in contact with a layer of an organic solvent (e.g., hexane) containing TMC.[3]

  • Force Field Selection: Choose a suitable force field (e.g., COMPASS, OPLS-AA) to describe the intermolecular interactions.[8][12] The partial atomic charges, especially on reactive sites, may be updated from the DFT calculations in Protocol 1 for higher accuracy.

  • Equilibration: Run an initial equilibration simulation (NPT ensemble) to allow the interface and bulk phases to relax and reach thermal equilibrium (e.g., 300 K, 1 bar).[13]

  • Reactive Simulation: Implement a distance-based criterion for reaction. When an amine nitrogen from MPD comes within a certain cutoff distance (e.g., 3.0-4.5 Å) of an acyl chloride carbon from TMC, a new amide bond is formed, and an HCl molecule is created.[8][13] The topology of the molecules is updated dynamically.

  • Production Run: Continue the simulation, maintaining the monomer concentrations in the bulk phases to mimic experimental conditions, until the rate of new bond formation plateaus, indicating the self-limiting nature of the reaction.[9][10]

  • Analysis: Analyze the trajectory to determine the degree of cross-linking, film thickness, density profile across the interface, and the distribution of unreacted functional groups.

G cluster_box Simulation Box (Periodic Boundary Conditions) organic_phase Organic Phase (Hexane) TMC Monomers interface PolyamideFilmFormation organic_phase->interface aqueous_phase Aqueous Phase (Water) MPD Monomers interface->aqueous_phase tmc_mol TMC mpd_mol MPD annotation Monomers diffuse to the interface and react to form a cross-linked polymer film.

Caption: Schematic of an MD simulation setup for interfacial polymerization.

Data Interpretation and Experimental Correlation

Computational models are only as good as their ability to predict reality. It is critical to compare simulation outputs with empirical data. The table below presents a qualitative comparison of parameters that can be cross-validated.

ParameterComputational Prediction (Method)Experimental Measurement (Technique)
Film Thickness Density profile analysis from MD simulations.[9]Transmission Electron Microscopy (TEM).[14]
Cross-linking Degree Counting formed amide bonds vs. available reactive sites in MD.X-ray Photoelectron Spectroscopy (XPS) by analyzing O/N ratios.[15]
Chemical Structure Amide bond formation confirmation in MD/DFT.Fourier-Transform Infrared Spectroscopy (FTIR) for amide I/II peaks.[16]
Surface Roughness Height map analysis from the final MD structure.[9]Atomic Force Microscopy (AFM).[17]
Monomer Reactivity Activation energy barriers from DFT calculations.[6]In-situ reaction monitoring via spectroscopy.[4]

For example, MD simulations predict a final membrane thickness of 5-10 nm, which is consistent with experimental observations.[9] Furthermore, simulations correctly capture the depth-dependent composition, showing a gradient of trapped amine and carboxyl groups across the film, a feature that has been experimentally verified.[9][18]

Conclusion and Future Outlook

The computational analysis of Trimesoyl Chloride reaction mechanisms provides unparalleled insight into the formation of polyamide membranes. By integrating quantum mechanics and molecular dynamics, we can build a comprehensive, multiscale understanding that bridges fundamental chemistry with macroscopic material properties. This predictive power allows for the rational design of next-generation membranes, enabling in-silico screening of novel monomers, additives, or reaction conditions to optimize performance for specific applications.

Future research will likely focus on developing more sophisticated reactive force fields to capture subtle quantum effects within classical simulations, and leveraging machine learning to accelerate both the simulations and the analysis of the vast datasets they produce. By continuing to ground our computational models in rigorous experimental validation, we can unlock new frontiers in materials science and engineering.

References

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  • Yang, Z., et al. (N/A). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. MDPI.
  • Yusoff, W. A. W., et al. (2019). Interaction study between M-Phenylenediamine, Trimesoyl Chloride and Nylon 66 using Molecular Dynamic Simulation.
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A Comparative Guide to Next-Generation Crosslinking Agents: Benchmarking Performance Against Benzene-1,3,5-tricarbonyl trichloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, benzene-1,3,5-tricarbonyl trichloride (BTC) has been a cornerstone crosslinking agent, valued for its reactivity and the formation of robust, three-dimensional polymer networks. However, the evolving demands of advanced materials science, particularly in the biomedical and drug delivery fields, necessitate a critical evaluation of alternatives that offer improved biocompatibility, tailored degradation profiles, and enhanced functional versatility. This guide provides a comprehensive technical comparison of emerging crosslinking agents against the established benchmark of BTC. We will delve into the mechanistic nuances of natural crosslinkers, such as Genipin, and explore the unique architectural advantages of synthetic alternatives like dendritic and hyperbranched polymers. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols to inform the selection of the optimal crosslinking strategy for your application.

Introduction: The Enduring Role and Emerging Challenges of BTC

Benzene-1,3,5-tricarbonyl trichloride, also known as trimesoyl chloride, is a trifunctional acyl chloride that readily reacts with nucleophiles like amines and alcohols to form stable amide or ester linkages, respectively.[1] This high reactivity and trifunctional nature allow for the rapid formation of highly crosslinked, rigid polymer networks.[1] Its applications are widespread, ranging from the synthesis of high-performance polymers to the formation of polyamide thin films for reverse osmosis membranes.[2]

However, the very reactivity that makes BTC effective also presents challenges. The reaction releases hydrochloric acid (HCl) as a byproduct, which can be detrimental to sensitive substrates and requires careful control of reaction conditions. Furthermore, concerns regarding the potential toxicity of aromatic compounds and the desire for more biocompatible and biodegradable materials in biomedical applications have spurred the search for viable alternatives.[3][4]

This guide will systematically benchmark BTC against two promising classes of next-generation crosslinking agents:

  • Natural Crosslinking Agents: Exemplified by Genipin, these agents offer inherent biocompatibility and low cytotoxicity, making them attractive for in-vivo applications.[3][4]

  • Dendritic and Hyperbranched Polymers: These synthetic macromolecules provide a high density of functional groups and a unique three-dimensional architecture, enabling precise control over crosslinking density and material properties.[5][6]

The following sections will provide a detailed comparison of these agents based on key performance metrics, supported by standardized experimental protocols.

The Contenders: A New Wave of Crosslinking Technology

The Natural Alternative: Genipin

Genipin is a naturally occurring crosslinking agent derived from the fruit of the Gardenia jasminoides plant.[3] It has gained significant attention as a safer alternative to traditional synthetic crosslinkers like glutaraldehyde and, by extension, presents a compelling comparison to BTC for biomedical applications.[3][4]

Mechanism of Action: Genipin reacts spontaneously with primary amines, such as those found in proteins (e.g., collagen, gelatin) and chitosan, to form stable, blue-pigmented crosslinked networks.[3] This reaction is less cytotoxic than those involving many synthetic crosslinkers.[4]

The Architectural Innovators: Dendritic and Hyperbranched Polymers

Dendritic and hyperbranched polymers represent a paradigm shift in macromolecular design. Unlike linear polymers, they possess a highly branched, three-dimensional structure with a high density of terminal functional groups.[5][6]

  • Dendrimers are perfectly branched, monodisperse macromolecules with a precise number of functional end-groups.[5]

  • Hyperbranched Polymers are less perfectly branched and polydisperse but are easier and less expensive to synthesize.[6]

These structures can be tailored with a variety of reactive end-groups (e.g., amines, carboxyls, vinyls) to participate in various crosslinking chemistries.[7][8] Their globular shape and high functionality offer unique advantages in controlling the crosslink density and the resulting mechanical and rheological properties of the final material.[6]

Benchmarking Methodology: A Framework for Objective Comparison

To provide a robust comparison, a suite of standardized analytical techniques should be employed to evaluate the performance of each crosslinking agent. The choice of these methods is dictated by the need to quantify the efficiency of the crosslinking reaction and the resultant physical and biological properties of the crosslinked material.

Quantifying Crosslinking Efficiency: The Swelling Study

The extent of crosslinking is inversely proportional to the ability of a polymer network to swell in a compatible solvent. A higher crosslink density restricts the movement of polymer chains, thus limiting the uptake of the solvent.[9][10]

Experimental Protocol: Equilibrium Swelling Ratio Determination

  • Sample Preparation: Prepare crosslinked polymer samples of known initial dry weight (W_d).

  • Solvent Immersion: Immerse the samples in a suitable solvent (e.g., deionized water for hydrogels, toluene for non-polar elastomers) at a constant temperature (typically room temperature).[9]

  • Equilibration: Allow the samples to swell until they reach equilibrium, which can take anywhere from 24 to 72 hours.[9][11]

  • Weight Measurement: Carefully remove the swollen samples, blot the surface to remove excess solvent, and immediately weigh them to obtain the swollen weight (W_s).[9]

  • Calculation: The equilibrium swelling ratio (Q) is calculated as: Q = (W_s - W_d) / W_d

Causality Behind Experimental Choices: The selection of the solvent is critical; it must be a good solvent for the polymer to ensure maximum swelling, providing a sensitive measure of the crosslink density. The equilibration time is determined empirically to ensure that the network is fully saturated with the solvent.

Probing Mechanical Performance: Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for characterizing the viscoelastic properties of materials. It provides information on the storage modulus (E' or G'), which is a measure of the elastic response, and the loss modulus (E'' or G''), which represents the viscous response.[12] The storage modulus in the rubbery plateau region is directly related to the crosslink density.

Experimental Protocol: DMA for Crosslink Density Determination

  • Sample Preparation: Prepare rectangular or cylindrical samples of the crosslinked material with precise dimensions.

  • Instrument Setup: Use a DMA instrument in a suitable deformation mode (e.g., tensile, compression, or shear).[13]

  • Temperature Sweep: Perform a temperature ramp from a glassy state to a rubbery state at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3 °C/min).

  • Data Analysis: Identify the rubbery plateau region in the storage modulus (E' or G') versus temperature plot. The crosslink density (ν) can be calculated from the storage modulus in this region using the theory of rubber elasticity.

Causality Behind Experimental Choices: A temperature sweep is employed to identify the glass transition and the subsequent rubbery plateau, where the elastic properties are dominated by the crosslink network. A small oscillatory strain is used to ensure the measurement is within the linear viscoelastic region of the material.

Assessing Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal degradation and stability.[14][15] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[14][16]

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: Place a small, known weight of the crosslinked material into a TGA or DSC pan.[17]

  • TGA Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature.[17]

  • DSC Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow.[17]

  • Data Analysis: From the TGA curve, determine the onset of degradation temperature. From the DSC curve, determine the glass transition temperature (Tg).

Causality Behind Experimental Choices: An inert atmosphere (nitrogen) is typically used to study the inherent thermal stability of the polymer backbone without the influence of oxidative degradation. The heating rate can influence the observed transition temperatures, so a consistent rate is used for comparative studies.

Evaluating Biocompatibility: In Vitro Cytotoxicity Testing

For biomedical applications, assessing the cytotoxicity of the crosslinking agent and the resulting material is paramount. The ISO 10993-5 standard provides a framework for these tests.[18][19]

Experimental Protocol: MTT Assay for Cytotoxicity (based on ISO 10993-5)

  • Cell Culture: Culture a relevant cell line (e.g., L929 fibroblasts) in a 96-well plate until a sub-confluent monolayer is formed.[20]

  • Extract Preparation: Prepare extracts of the crosslinked materials by incubating them in a cell culture medium for a specified period (e.g., 24 hours) at 37°C.[21]

  • Cell Exposure: Remove the culture medium from the cells and replace it with the prepared extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.[21]

  • Incubation: Incubate the cells with the extracts for 24-48 hours.[21]

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the MTT to a colored formazan product.

  • Quantification: Solubilize the formazan crystals and measure the absorbance using a plate reader. The absorbance is proportional to the number of viable cells.

Causality Behind Experimental Choices: The use of extracts simulates the leaching of potentially toxic substances from the material in a physiological environment. The MTT assay is a well-established colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[18]

Data Presentation and Comparative Analysis

The data obtained from the aforementioned experimental protocols should be systematically organized for a clear and objective comparison.

Table 1: Comparative Performance of Crosslinking Agents

Parameter Benzene-1,3,5-tricarbonyl trichloride (BTC) Genipin Dendritic/Hyperbranched Polymers
Equilibrium Swelling Ratio (Q) Low (indicative of high crosslink density)Moderate to HighTunable (low to high depending on generation and functionality)
Storage Modulus (E' or G') at Rubbery Plateau HighLow to ModerateTunable (low to high)
Onset of Thermal Degradation (TGA) HighModerateModerate to High
Glass Transition Temperature (Tg) (DSC) HighModerateTunable
In Vitro Cytotoxicity (MTT Assay) Potentially cytotoxic (due to HCl byproduct and unreacted monomer)Low to non-cytotoxic[3][4]Generally low, but dependent on monomer chemistry[5]

Visualizing Workflows and Structures

Diagrams are essential for conveying complex experimental workflows and molecular relationships.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Performance Benchmarking BTC BTC Crosslinking Swelling Swelling Studies BTC->Swelling DMA Dynamic Mechanical Analysis BTC->DMA Thermal TGA / DSC Analysis BTC->Thermal Cyto Cytotoxicity Testing BTC->Cyto Genipin Genipin Crosslinking Genipin->Swelling Genipin->DMA Genipin->Thermal Genipin->Cyto Dendrimer Dendrimer Crosslinking Dendrimer->Swelling Dendrimer->DMA Dendrimer->Thermal Dendrimer->Cyto Data_Table Comparative Data Table Swelling->Data_Table Swelling Ratio DMA->Data_Table Storage Modulus Thermal->Data_Table Thermal Stability Cyto->Data_Table Cell Viability

Caption: Experimental workflow for benchmarking new crosslinking agents against BTC.

Crosslinker_Structures cluster_BTC Benzene-1,3,5-tricarbonyl trichloride cluster_Genipin Genipin cluster_Dendrimer Dendritic Polymer (Schematic) BTC_mol C₉H₃Cl₃O₃ Genipin_mol C₁₁H₁₄O₅ Core Core G1_1 Core->G1_1 G1_2 Core->G1_2 G1_3 Core->G1_3 G2_1 G1_1->G2_1 G2_2 G1_1->G2_2

Caption: Molecular structures of the compared crosslinking agents.

Conclusion and Future Outlook

The selection of a crosslinking agent is a critical decision that profoundly impacts the final properties of a material. While Benzene-1,3,5-tricarbonyl trichloride remains a relevant and effective crosslinker for many industrial applications, the demand for materials with enhanced biocompatibility and tunable properties is driving the adoption of novel alternatives.

  • Genipin stands out as a highly promising natural crosslinker for biomedical applications, offering excellent biocompatibility and low cytotoxicity.[3][4] Its primary limitation lies in its reactivity being specific to primary amines.

  • Dendritic and hyperbranched polymers offer unparalleled control over the final material properties due to their well-defined architecture and high density of functional groups.[5][6] The synthetic complexity and cost of dendrimers are factors to consider, with hyperbranched polymers offering a more scalable alternative.

The experimental framework outlined in this guide provides a robust methodology for the objective comparison of these and other emerging crosslinking agents. By systematically evaluating key performance indicators, researchers and developers can make informed decisions to advance the design of next-generation materials tailored to the specific demands of their applications.

References

  • Dendritic Polymers as Promising Additives for the Manufacturing of Hybrid Organoceramic Nanocomposites with Ameliorated Properties Suitable for an Extensive Diversity of Applications. (n.d.). MDPI. Retrieved from [Link]

  • Polyamidoamide Dendrimers and Cross-Linking Agents for Stabilized Bioenzymatic Resistant Metal-Free Bovine Collagen. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, properties, and practical application of hyperbranched polymers. (2007). SpringerLink. Retrieved from [Link]

  • Dendritic Polymers in Tissue Engineering: Contributions of PAMAM, PPI PEG and PEI to Injury Restoration and Bioactive Scaffold Evolution. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hydrogels Formed by Endlinking PEG to Dendrimer Crosslink Agents. (2000). National Institute of Standards and Technology. Retrieved from [Link]

  • Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. (n.d.). ACS Publications. Retrieved from [Link]

  • Hyperbranched Macromolecules: From Synthesis to Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (n.d.). MDPI. Retrieved from [Link]

  • Functional Self-Immolative Hydrogels with Dendritic Cross-Linkers for Controlled Drug Delivery. (2021). ACS Publications. Retrieved from [Link]

  • Long-Chain Hyperbranched Polymers: Synthesis, Properties, and Applications. (2019). Wiley Online Library. Retrieved from [Link]

  • Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. (2022). Frontiers. Retrieved from [Link]

  • Natural and synthetic cross-linking agents used in the case of selected biopolymers cross-linked chemically. (n.d.). ResearchGate. Retrieved from [Link]

  • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ISO 10993-5 Cytotoxicity - Non-artificial human in vitro skin tests. (n.d.). Alcyomics. Retrieved from [Link]

  • Cytotoxicity Testing to ISO 10993-5 / USP 87. (n.d.). Wickham Micro. Retrieved from [Link]

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009). International Organization for Standardization. Retrieved from [Link]

  • Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Crosslinking and Characterization of Hydrogels. (2018). JoVE. Retrieved from [Link]

  • DSC Analysis of Polymers. (n.d.). EAG Laboratories. Retrieved from [Link]

  • Poly(N-vinyl formaldehyde)—Laponite XLG Nanocomposite Hydrogels: Synthesis and Characterization. (2021). MDPI. Retrieved from [Link]

  • Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Testing for cytotoxicity: The “well-established” EN ISO 10993-5. (2022). seleon GmbH. Retrieved from [Link]

  • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. (2023). ResearchGate. Retrieved from [Link]

  • Swelling Test Explained: How to Measure Crosslink Density. (2023). YouTube. Retrieved from [Link]

  • Quantify Polymer Crosslinking Density Using Rheology and DMA. (n.d.). TA Instruments. Retrieved from [Link]

  • Dynamic Mechanical Analysis (DMA) – Online Training Course. (2015). YouTube. Retrieved from [Link]

  • Swelling effects in cross-linked polymers by thermogravimetry. (2017). ResearchGate. Retrieved from [Link]

  • Crosslinking Density Using DMA. (n.d.). Scribd. Retrieved from [Link]

  • Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. (2023). MDPI. Retrieved from [Link]

  • Dynamic Mechanical Analysis (DMA) A Beginner's Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Polymer Swelling. (n.d.). Prof Steven Abbott. Retrieved from [Link]

  • TGA and DSC Analysis of the Polyesters. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Analysis of Polymers. Part 5: DSC and TGA of Elastomers. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Comparative analysis of gelatin scaffolds crosslinked by genipin and silane coupling agent. (2011). PubMed. Retrieved from [Link]

  • Eco-friendly Substitute for Benzene. (2023). Ecolink. Retrieved from [Link]

  • 1,3,5-benzene tricarbonyl trichloride. (n.d.). The Good Scents Company. Retrieved from [Link]

  • A Comparison between Predictions of the Miller–Macosko Theory, Estimates from Molecular Dynamics Simulations, and Long-Standing Experimental Data of the Shear Modulus of End-Linked Polymer Networks. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. (n.d.). MDPI. Retrieved from [Link]

  • Experimental ratio of crosslinkers as weight and mols ratios. (n.d.). ResearchGate. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Benzene-1,3,5-tricarbonyl Trichloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only with groundbreaking efficacy but also with the highest standards of safety. Benzene-1,3,5-tricarbonyl trichloride (also known as trimesoyl chloride) is a highly reactive compound, invaluable in the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials. However, its utility is matched by its hazardous nature, which demands a rigorous and well-understood disposal protocol.

This guide moves beyond mere compliance, offering a detailed, logic-driven framework for the safe handling and disposal of this chemical. Understanding the why behind each step is critical to fostering a culture of safety and ensuring that our innovative work does not come at the cost of personal or environmental well-being.

Hazard Profile: Understanding the Inherent Risks

Benzene-1,3,5-tricarbonyl trichloride is not a substance to be handled with complacency. Its hazard profile is dominated by its high reactivity, particularly its violent reaction with water and other nucleophilic compounds.[1][2] This reactivity is the source of its primary dangers.

Hazard ClassificationDescriptionPrimary Causality & Immediate Precaution
Corrosivity Causes severe skin burns and eye damage upon contact.[2][3][4] Inhalation can lead to severe respiratory tract irritation and potential lung damage.[1]The acyl chloride functional groups readily hydrolyze with moisture (e.g., on skin, in eyes, or mucous membranes) to form hydrochloric acid (HCl), causing immediate and severe chemical burns. Action: Always handle in a certified chemical fume hood and wear stringent Personal Protective Equipment (PPE).
Reactivity Reacts violently with water, alcohols, and strong bases.[1][2] This reaction is highly exothermic and liberates toxic hydrogen chloride gas.The carbon atom of the acyl chloride is highly electrophilic, leading to rapid nucleophilic acyl substitution. The violent nature stems from the rapid, exothermic release of energy and gas. Action: Strictly avoid contact with incompatible materials.[1] Store in a cool, dry, well-ventilated area away from moisture.[3][4]
Toxicity Harmful if swallowed, potentially causing severe burns to the oral cavity and gastrointestinal tract.[1][4]Ingestion leads to rapid hydrolysis and the formation of HCl in the digestive system, causing immediate corrosive damage.[1] Action: Do not eat, drink, or smoke in laboratory areas.[3] Wash hands thoroughly after handling.[4][5]
Environmental Hazard Harmful to aquatic life.[4]Due to its reactivity and potential to alter pH, direct release into the environment can be damaging to ecosystems. Action: Prevent the product from entering drains or waterways.[4][5]

Pre-Disposal Safety Protocols: Your First Line of Defense

Before any disposal procedure begins, you must be prepared for worst-case scenarios. This involves having the correct PPE and a clear, rehearsed plan for spill management.

Mandatory Personal Protective Equipment (PPE)

Given the severe corrosive nature of this compound, the following PPE is non-negotiable:

  • Eye and Face Protection: Safety glasses are insufficient. A full face shield worn over chemical splash goggles is required to protect against splashes and fumes.[1]

  • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Double-gloving is recommended. Examine gloves for any signs of degradation before use.[4]

  • Body Protection: A flame-retardant laboratory coat is standard. For larger quantities or significant spill risk, a chemical-resistant apron or suit is necessary.[1]

  • Respiratory Protection: All handling must be done in a certified chemical fume hood. If there is a risk of exceeding exposure limits or a fume hood failure, a NIOSH-approved respirator with an acid gas cartridge is required.[1]

Spill Management

Immediate and correct response to a spill is critical to mitigating harm.

  • Evacuate & Alert: Clear the immediate area of all personnel and alert colleagues and laboratory safety officers.[1]

  • Isolate & Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, prevent entry to the area.

  • Containment: Do NOT use water or aqueous solutions on a spill of pure trimesoyl chloride.[4] Use a dry, inert absorbent material like sand, vermiculite, or a commercial acid spill neutralizer.

  • Cleanup: Using non-sparking tools, carefully sweep the absorbed material into a designated, clearly labeled, and sealable container for hazardous waste.[1][3] Avoid creating dust.[1][4]

  • Decontamination: Clean the affected area thoroughly, followed by a final wipe-down. All cleaning materials must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure: From Benchtop to Final Manifest

The guiding principle for disposing of Benzene-1,3,5-tricarbonyl trichloride is chemical inactivation before it enters the waste stream. This transforms the highly reactive acyl chloride into a more stable, less hazardous derivative. The most common and effective method is conversion to the corresponding methyl ester.[2]

Workflow for Chemical Inactivation and Disposal

G cluster_prep Preparation Phase cluster_inactivation Inactivation Protocol cluster_final Final Disposal Phase A Waste Generation (e.g., residual chemical, contaminated labware) B Don Appropriate PPE (Face shield, chemical gloves, lab coat) A->B C Work Inside a Certified Chemical Fume Hood B->C D Prepare container with excess Methanol (MeOH) C->D E Slowly & Dropwise Add Trimesoyl Chloride Waste to MeOH D->E F Monitor for Exothermic Reaction (Cooling bath if necessary) E->F G Allow Reaction to Complete (Stir for several hours) F->G H Neutralize if Necessary (e.g., with sodium bicarbonate solution) G->H I Transfer to a Designated Hazardous Waste Container H->I J Label Container Accurately ('Hazardous Waste', contents, date) I->J K Store in Satellite Accumulation Area J->K L Arrange Pickup by Licensed Hazardous Waste Transporter K->L

Caption: Disposal workflow for Benzene-1,3,5-tricarbonyl trichloride.

Experimental Protocol for Inactivation

This protocol should be performed in a chemical fume hood with all required PPE.

  • Prepare the Quenching Solution: In a suitably sized flask or beaker equipped with a magnetic stirrer, place an excess of methanol. A 10-fold molar excess relative to the estimated amount of trimesoyl chloride waste is a safe starting point.

    • Causality: Using a large excess of methanol ensures that the trimesoyl chloride is the limiting reagent, driving the reaction to completion and helping to dissipate the heat generated.[2]

  • Slow Addition: With vigorous stirring, slowly and carefully add the trimesoyl chloride waste to the methanol. For solid waste, add it in small portions. For liquid solutions, add it dropwise via an addition funnel.

    • CRITICAL SAFETY NOTE: NEVER add the methanol to the trimesoyl chloride. [3] Doing so would create a localized, highly concentrated, and violent exothermic reaction that could boil the methanol and forcefully eject hazardous material from the container.

  • Control the Reaction: The reaction is exothermic. Monitor the temperature of the flask. If it becomes excessively warm, use an ice bath to cool it. The reaction produces HCl gas as a byproduct, which is why this procedure MUST be performed in a fume hood.

  • Ensure Complete Reaction: Once the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours, or overnight for larger quantities) to ensure all the acyl chloride has reacted to form the much more stable trimethyl trimesate ester.

  • Neutralization (Optional but Recommended): After the reaction is complete, the solution will be acidic due to the HCl generated. Slowly add a dilute solution of sodium bicarbonate or sodium hydroxide to neutralize the acid. Monitor with pH paper until the solution is near neutral (pH 6-8).

  • Containerize and Label: Transfer the final, inactivated solution to a designated hazardous waste container. The container must be compatible with the waste (e.g., a lined metal or plastic drum) and must not be made of aluminum or galvanized metal.[3]

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE." The label should also include:

    • The full chemical names of the contents (e.g., "Methanol, Water, Trimethyl Trimesate, Sodium Chloride").

    • The date of accumulation.

    • The specific hazards (e.g., "Flammable Liquid," "Toxic").

Regulatory Compliance: The 'Cradle-to-Grave' Responsibility

As the generator of the waste, you are legally responsible for it from its creation to its final disposal—a principle the U.S. Environmental Protection Agency (EPA) calls "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).[6][7]

  • Waste Determination: All generators must determine if their waste is hazardous.[6] Benzene-1,3,5-tricarbonyl trichloride and its immediate reaction products clearly fall into this category.

  • Training: Personnel handling hazardous waste must receive appropriate training as outlined by the Occupational Safety and Health Administration (OSHA) in standards like HAZWOPER (Hazardous Waste Operations and Emergency Response).[8][9][10]

  • Disposal Vendor: The final disposal must be carried out by a licensed hazardous waste management company.[11] This company will provide the correct containers, manifests, and transportation to an approved treatment, storage, and disposal facility (TSDF).[6]

By following the inactivation protocol described above, you are not only ensuring laboratory safety but also preparing the waste in a stable form for the licensed transporter, thereby fulfilling your professional and legal responsibilities.

References

  • Apollo Scientific. (2022). Safety Data Sheet: 1,3,5-Benzenetricarbonyl trichloride.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 1,3,5-Benzenetricarbonyl trichloride.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 1,3,5-Benzenetricarbonyl Trichloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Benzene-1,3,5-tricarbonyl trichloride.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 1,3,5-Benzenetricarboxylic acid chloride.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Merck Millipore. (n.d.). 1,3,5-Benzenetricarbonyl chloride for synthesis.
  • ACTenviro. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • HAZWOPER OSHA Training. (2024). How to Safely Dispose Hazardous Waste?.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.

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Navigating the Risks: A Guide to Personal Protective Equipment for Handling Benzene-1,3,5-tricarbonyl trichloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of science, the synthesis and application of novel compounds are paramount. Yet, this innovation demands an unwavering commitment to safety. Benzene-1,3,5-tricarbonyl trichloride, also known as trimesoyl chloride, is a valuable reagent in the development of polymers, metal-organic frameworks (MOFs), and pharmaceuticals. However, its potent reactivity necessitates a thorough and proactive approach to personal protection. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for its safe handling, ensuring that your groundbreaking work is not accomplished at the cost of personal safety.

Hazard Assessment: Understanding the "Why" Behind the "What"

Benzene-1,3,5-tricarbonyl trichloride is not a benign powder. It is a highly reactive, corrosive solid that demands respect.[1][2] A foundational understanding of its specific hazards informs every procedural choice we make, from engineering controls to the last step of waste disposal.

  • Extreme Corrosivity: This compound is classified as a corrosive solid.[3] Upon contact with moisture—such as that on skin, in the eyes, or within the respiratory tract—it hydrolyzes to form hydrochloric acid. This reaction can cause severe chemical burns to the skin and irreversible eye damage.[1][4] Ingestion can lead to severe burns of the mouth and gastrointestinal tract.[1]

  • Water Reactivity: The chemical reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[1][4] This is a critical consideration for both handling and storage, as even ambient humidity can be sufficient to initiate a reaction.[5] Therefore, it must be handled in a dry environment and stored away from moisture.[6]

  • Inhalation Hazard: As a fine powder, there is a significant risk of generating airborne dust during transfer and handling.[2][7] Inhaling this dust can cause severe irritation and damage to the mucous membranes and upper respiratory tract.[1][7]

  • Combustibility & Byproducts: While it has a slight fire hazard, the products of its combustion are highly dangerous and include carbon monoxide (CO), carbon dioxide (CO2), and the highly toxic gases hydrogen chloride and phosgene.[1][2]

  • Lack of Exposure Limits: It is crucial to note that regulatory bodies like OSHA have not established specific occupational exposure limits (OELs) for this compound.[7] This absence of a defined "safe" exposure level underscores the importance of minimizing all potential contact through robust engineering controls and comprehensive PPE.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is even selected, the work environment must be engineered to minimize exposure. Reliance on PPE alone is an insufficient safety strategy.

  • Fume Hoods and Glove Boxes: All handling of Benzene-1,3,5-tricarbonyl trichloride powder must be conducted within a certified chemical fume hood or, for more sensitive operations, a glove box with a controlled atmosphere.[4][8] This is non-negotiable. The ventilation system must be designed to prevent accumulation and recirculation of particulates.[1]

  • Controlled Environment: Given its high reactivity with moisture, maintaining a dry environment is key.[5][6] When possible, handle under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to water.

  • Restricted Access: The area where this chemical is handled should be clearly marked, and access should be restricted to trained personnel only.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[4][8] Ensure spill kits containing appropriate absorbents (e.g., dry sand or a specialized acid binder, not water ) are readily available.

The Personal Armor: Selecting and Using Your PPE

PPE is the final barrier between you and the chemical. Each component is chosen to counter a specific hazard identified in our assessment. The following workflow diagram outlines the decision-making process for PPE selection based on the scale and nature of the work.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for Benzene-1,3,5-tricarbonyl trichloride cluster_0 Diagram 1: PPE Selection Workflow for Benzene-1,3,5-tricarbonyl trichloride cluster_1 Diagram 1: PPE Selection Workflow for Benzene-1,3,5-tricarbonyl trichloride start Start: Task Assessment weighing Weighing Small Quantities (<1g in fume hood) start->weighing Small Scale reaction Reaction Setup / Workup (>1g or outside glovebox) start->reaction Large Scale / Wet Chemistry spill Emergency Spill Response start->spill Accident ppe_base Baseline PPE: - Lab Coat - Safety Goggles (EN166) - Long Pants, Closed-toe Shoes weighing->ppe_base ppe_gloves Hand Protection: - Elbow-length PVC or - Heavy-duty Nitrile Gloves - Check breakthrough time weighing->ppe_gloves reaction->ppe_base reaction->ppe_gloves ppe_face Enhanced Face Protection: - Full Face Shield over Goggles reaction->ppe_face ppe_respirator Respiratory Protection: - N100/P3 Full-face Respirator or PAPR reaction->ppe_respirator spill->ppe_base spill->ppe_gloves spill->ppe_face spill->ppe_respirator ppe_body Full Body Protection: - Chemical Resistant Apron/Suit spill->ppe_body

Caption: PPE selection is dictated by the specific task and potential for exposure.

Eye and Face Protection: A Non-Negotiable Mandate

Due to its severe corrosive properties and potential for causing permanent eye damage, robust eye and face protection is critical.[1]

  • Minimum Requirement: At a minimum, chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are required for any work with this compound.[6][7]

  • Enhanced Protection: A full face shield must be worn over the safety goggles whenever there is a risk of splashes or aerosol generation, such as during reaction workups or transfers of larger quantities.[1][7] This provides a secondary barrier protecting the entire face from corrosive materials.

Hand Protection: Choosing the Right Glove

"Impervious gloves" is a common but insufficient recommendation. The choice of glove material and its thickness is a critical decision based on the principles of chemical resistance, breakthrough time, and degradation.[1]

  • Material Selection: While no single glove is perfect for all applications, elbow-length PVC gloves are a specifically recommended option.[7] For tasks requiring more dexterity, heavy-duty nitrile gloves can be used, but their suitability must be verified. Always consult a manufacturer's chemical resistance guide for specific breakthrough times.[1][8]

  • Understanding Glove Ratings:

    • Breakthrough Time (BTT): This is the time it takes for the chemical to permeate through the glove material. For prolonged or frequent contact, a glove with a BTT of >240 minutes (Protection Class 5) is recommended.[7] For brief, incidental contact, a BTT of >60 minutes (Protection Class 3) may be acceptable.[7]

    • Degradation: This refers to the physical deterioration of the glove material upon chemical contact.[1] Signs include swelling, hardening, or softening. A glove may have a long breakthrough time but degrade quickly, compromising its integrity.

  • Protocol for Use:

    • Inspect: Always inspect gloves for any signs of damage, such as punctures or tears, before use.[7]

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • Doffing: Use the proper removal technique (without touching the outer surface of the glove with bare skin) to prevent cross-contamination.[7]

    • Disposal: Dispose of contaminated gloves immediately as hazardous waste.[7] Do not reuse disposable gloves.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

Glove MaterialSuitability for Benzene-1,3,5-tricarbonyl trichlorideKey Considerations
PVC (Polyvinyl Chloride) Recommended [7]Offers good resistance to acids and is often available in elbow-length for added protection.
Heavy-duty Nitrile Fair to Good Good for dexterity, but breakthrough times can vary significantly by manufacturer and thickness. Verify with resistance charts.
Natural Rubber (Latex) Poor Generally offers poor resistance to the types of reactive compounds and byproducts involved.
Butyl Rubber Good to Excellent Often provides excellent resistance to acids and reactive chemicals. Consider for high-risk operations.

This table provides general guidance. Always consult the manufacturer's specific data for the gloves you are using.

Body Protection: Shielding the Skin

Skin contact can cause severe chemical burns.[3][4] Standard cotton lab coats are insufficient.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a PVC or other chemically impervious apron should be worn over the lab coat.[1]

  • Full Protection: In the event of a large spill or emergency, a full chemical-resistant suit may be necessary.[1]

  • Personal Clothing: Always wear long pants and fully enclosed, chemical-resistant footwear.

Respiratory Protection: Preventing Internal Corrosion

Engineering controls are the primary method for respiratory protection. However, in certain situations, personal respiratory protection is essential.

  • When is a Respirator Needed?

    • When weighing or transferring the powder outside of a glove box.

    • During cleanup of a spill.

    • If engineering controls (fume hood) are known to be insufficient or are malfunctioning.

  • Types of Respirators:

    • Full-Face Respirator: A full-face respirator with N100 (US) or P3 (EU) particulate cartridges is recommended as it also provides eye protection.[7][9] An acid gas cartridge may also be appropriate depending on the situation.[7]

    • Supplied-Air Respirator: If the respirator is the sole means of protection (e.g., in a major emergency), a full-face supplied-air respirator is required.[7]

    • Fit Testing: All users of tight-fitting respirators must be properly fit-tested and trained in their use, inspection, and maintenance as per OSHA 29 CFR 1910.134.

Operational Plan: Donning, Doffing, and Disposal

A strict, step-by-step procedure prevents cross-contamination and ensures safety throughout the workflow.

Donning (Putting On) PPE Sequence
  • Outer Garments: Put on chemical-resistant footwear and a lab coat or apron.

  • Respirator: If required, perform a seal check and don the respirator.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don the appropriate gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) PPE Sequence

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves (if double-gloving): Remove the outer pair of gloves.

  • Apron/Suit: Remove the chemical-resistant apron or suit.

  • Face Shield/Goggles: Remove the face shield from the back, followed by the goggles.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves using the proper technique.

  • Hygiene: Wash hands and face thoroughly.

Waste Disposal
  • Solid Waste: All contaminated PPE (gloves, wipes, disposable lab coats) and residual chemical must be disposed of as hazardous waste.[3] Place it in a clearly labeled, sealed container.[7]

  • Liquid Waste: Solutions containing Benzene-1,3,5-tricarbonyl trichloride or its byproducts must also be collected as hazardous waste. Do not pour down the drain.[3][7]

By understanding the severe hazards of Benzene-1,3,5-tricarbonyl trichloride and meticulously applying these engineering controls and PPE protocols, you can ensure that your scientific pursuits are conducted with the highest level of safety and integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.